molecular formula C7H6ClN3 B1589820 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 94220-38-9

7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1589820
CAS No.: 94220-38-9
M. Wt: 167.59 g/mol
InChI Key: GTYZRPHAMFVUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-2-5(8)7-6(10-4)3-9-11-7/h2-3H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYZRPHAMFVUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)C=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470475
Record name 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94220-38-9
Record name 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to a notable scarcity of published experimental data for this specific molecule, this document synthesizes information on the broader pyrazolo[4,3-b]pyridine class to propose a viable synthetic route and predict its key characterization features. The pyrazolo[4,3-b]pyridine scaffold is a recognized pharmacophore, and this guide aims to provide a foundational resource for researchers exploring the potential of this and related compounds in drug discovery. It is important to note that while the proposed synthesis and predicted data are based on established chemical principles and data from analogous structures, they await experimental validation.

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a versatile heterocyclic system that has garnered significant attention in medicinal chemistry.[1] These structures are of particular interest due to their bioisosteric relationship with purine nucleobases, allowing them to interact with a wide range of biological targets. The pyrazolo[4,3-b]pyridine isomer, in particular, has been investigated for its potential in developing inhibitors for various kinases and as a core component in neurologically active agents.

Derivatives of the pyrazolo[4,3-b]pyridine class have been explored for their therapeutic potential in oncology, inflammation, and central nervous system disorders. The specific compound, this compound (CAS 94220-38-9), with its defined substitution pattern, presents a unique chemical entity for further investigation and derivatization in the pursuit of novel therapeutic agents.

Proposed Synthesis of this compound

The proposed multi-step synthesis starts from a commercially available substituted picoline and proceeds through chlorination, nitration, reduction, diazotization, and cyclization.

Synthetic Pathway A 2-Amino-4,6-dichloropyridine B 2-Amino-4-chloro-6-methylpyridine A->B Methylation (e.g., with methylating agent) C 2,4-Dichloro-6-methylpyridine B->C Sandmeyer Reaction (NaNO2, HCl, CuCl) D 2,4-Dichloro-3-nitro-6-methylpyridine C->D Nitration (HNO3, H2SO4) E 4-Chloro-2-hydrazinyl-6-methyl-3-nitropyridine D->E Hydrazinolysis (Hydrazine hydrate) F This compound E->F Reductive Cyclization (e.g., Fe/AcOH or H2/Pd-C)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-4-chloro-6-methylpyridine

  • Rationale: Introduction of the methyl group at the 6-position of the pyridine ring is a key initial step.

  • Procedure: To a solution of 2-amino-4,6-dichloropyridine in an appropriate solvent, a suitable methylating agent (e.g., methylmagnesium bromide or a palladium-catalyzed cross-coupling reaction with a methyl source) would be added under controlled temperature conditions. The reaction would be monitored by TLC or GC-MS for completion.

Step 2: Synthesis of 2,4-Dichloro-6-methylpyridine

  • Rationale: Conversion of the amino group to a chloro group via a Sandmeyer-type reaction is a standard transformation.

  • Procedure: 2-Amino-4-chloro-6-methylpyridine would be dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water would be added dropwise to form the diazonium salt. This intermediate would then be added to a solution of copper(I) chloride to yield the dichlorinated product.

Step 3: Synthesis of 2,4-Dichloro-3-nitro-6-methylpyridine

  • Rationale: Nitration of the pyridine ring is necessary to introduce the nitrogen atom required for the pyrazole ring formation. The directing effects of the existing substituents would favor nitration at the 3-position.

  • Procedure: 2,4-Dichloro-6-methylpyridine would be treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature. The reaction progress would be monitored, and the product isolated by pouring the reaction mixture onto ice followed by extraction.

Step 4: Synthesis of 4-Chloro-2-hydrazinyl-6-methyl-3-nitropyridine

  • Rationale: Introduction of the hydrazine moiety is the penultimate step before cyclization. The chlorine at the 2-position is more susceptible to nucleophilic substitution by hydrazine.

  • Procedure: 2,4-Dichloro-3-nitro-6-methylpyridine would be reacted with hydrazine hydrate in a suitable solvent like ethanol or isopropanol. The reaction would likely proceed at elevated temperatures.

Step 5: Synthesis of this compound

  • Rationale: Reductive cyclization of the nitro-hydrazinyl intermediate will form the pyrazole ring.

  • Procedure: The nitro-hydrazinyl pyridine derivative would be subjected to reduction, for example, using iron powder in acetic acid or catalytic hydrogenation (H2 over Pd/C). This would reduce the nitro group to an amino group, which would then spontaneously cyclize with the adjacent hydrazine group to form the final product.

Predicted Physicochemical Properties and Spectroscopic Data

In the absence of published experimental data, the following properties and spectral characteristics are predicted based on the structure of this compound and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.60 g/mol
Appearance Expected to be a solid at room temperature
Boiling Point ~307.3 °C (Predicted)
Storage Store at 2-8°C, protected from light and moisture
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR (in CDCl₃, 400 MHz):

    • A singlet for the methyl protons (C₅-CH₃) is expected around δ 2.5-2.7 ppm.

    • A singlet for the aromatic proton on the pyridine ring (H₆) is anticipated in the region of δ 7.0-7.5 ppm.

    • A singlet for the proton on the pyrazole ring (H₃) is likely to appear further downfield, around δ 8.0-8.5 ppm.

    • A broad singlet corresponding to the N-H proton of the pyrazole ring is expected, the chemical shift of which would be concentration and solvent dependent.

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • The methyl carbon (C₅-CH₃) should appear around δ 18-25 ppm.

    • Aromatic and heteroaromatic carbons would resonate in the region of δ 110-155 ppm. The carbon bearing the chlorine atom (C₇) would be expected in the downfield portion of this range.

Mass Spectrometry (MS) (Predicted)
  • Electron Impact (EI) Mass Spectrum:

    • The molecular ion peak [M]⁺ would be observed at m/z 167, with an isotopic peak [M+2]⁺ at m/z 169 with approximately one-third the intensity, characteristic of a monochlorinated compound.

    • Fragmentation may involve the loss of a chlorine radical (Cl•) to give a fragment at m/z 132.

    • Loss of HCN from the pyrazole or pyridine ring could also be a potential fragmentation pathway.

Infrared (IR) Spectroscopy (Predicted)
  • Key Vibrational Frequencies (cm⁻¹):

    • N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching of the pyrazole ring.

    • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ for the methyl group.

    • C=N and C=C Stretching: Multiple sharp bands in the 1400-1650 cm⁻¹ region, characteristic of the fused aromatic rings.

    • C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Potential Applications in Drug Discovery

The this compound scaffold holds potential as a valuable building block in medicinal chemistry. The chlorine atom at the 7-position serves as a versatile handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of a diverse chemical space. The methyl group at the 5-position can influence the steric and electronic properties of the molecule, potentially impacting its binding affinity and selectivity for biological targets.

Given the known activities of related pyrazolopyridines, this compound could serve as a starting point for the development of:

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of ATP-dependent kinases. The pyrazolo[4,3-b]pyridine scaffold is well-suited for this purpose.

  • Central Nervous System (CNS) Agents: The structural similarity to purines suggests potential interactions with receptors and enzymes within the CNS.

  • Anti-inflammatory Agents: As a core for compounds targeting enzymes involved in inflammatory pathways.

Applications Core This compound App1 Kinase Inhibitors Core->App1 App2 CNS Agents Core->App2 App3 Anti-inflammatory Agents Core->App3

Caption: Potential therapeutic applications of this compound derivatives.

Conclusion

This compound represents an intriguing yet underexplored molecule in the vast landscape of heterocyclic chemistry. While direct experimental characterization data is currently limited in the public domain, this guide provides a robust framework for its synthesis and predicted analytical profile based on established chemical principles and data from structurally related compounds. The versatile pyrazolo[4,3-b]pyridine core suggests that this compound is a promising starting point for the design and synthesis of novel bioactive molecules. It is our hope that this technical guide will stimulate further research and experimental validation of the properties and potential applications of this and related compounds.

References

Spectroscopic Characterization of 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine: A Predictive and Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 94220-38-9). In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to predict its characteristic spectral features. To enhance the utility and reliability of these predictions, a comparative analysis is made with experimentally determined data from structurally related isomers and analogues. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and characterization of novel pyrazolopyridine derivatives, providing a robust framework for anticipating and interpreting their spectroscopic data.

Introduction: The Significance of Pyrazolopyridines and the Need for Spectroscopic Elucidation

The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. As isomers of purines, these compounds have been investigated for a wide range of biological activities, including their potential as kinase inhibitors and modulators of various receptors. The specific substitution pattern of this compound suggests its potential as a versatile intermediate for the synthesis of more complex molecules.

Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques provide a non-destructive and highly informative means of confirming the identity and purity of a synthesized compound. This guide addresses the current gap in the scientific literature by offering a comprehensive, albeit predictive, spectroscopic profile of this compound.

Molecular Structure:

The Architectural Blueprint of a Privileged Scaffold: An In-depth Technical Guide to the Crystal Structure of Pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-b]pyridine core is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for the design of potent and selective therapeutics. Its remarkable versatility stems from a unique electronic and steric profile, enabling intricate interactions with a diverse range of biological targets. A profound understanding of the three-dimensional architecture of these molecules at the atomic level is paramount for rational drug design and the optimization of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive exploration of the crystal structure of pyrazolo[4,3-b]pyridine derivatives, offering insights into their solid-state behavior, intermolecular interactions, and the profound implications for drug discovery and development.

The Fundamental Framework: Crystallographic Insights into the Pyrazolo[4,3-b]pyridine Core

The arrangement of molecules in a crystalline lattice is a critical determinant of a compound's physical and chemical properties, including solubility, stability, and bioavailability. X-ray crystallography has been instrumental in elucidating the precise three-dimensional structures of numerous pyrazolo[4,3-b]pyridine derivatives, revealing key architectural motifs and intermolecular forces that govern their solid-state assembly.

A survey of the crystallographic literature indicates that pyrazolo[4,3-b]pyridine derivatives frequently crystallize in common space groups, with a notable prevalence of monoclinic systems such as P2₁/n and triclinic systems like P1. The specific packing arrangement is intricately influenced by the nature and position of substituents on the bicyclic core.

Derivative ExampleSpace GroupKey Intermolecular InteractionsReference
Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylateMonoclinic, P2₁/nπ-π stacking, C-H···O interactions
3-Iodo-1H-pyrazolo[3,4-b]pyridineMonoclinic, P2₁/cN-H···N hydrogen bonds, C-I···N halogen bonds, π-π stacking

These studies underscore the importance of a detailed analysis of the crystal packing to understand the forces driving the self-assembly of these molecules.

The Supramolecular Architecture: Unraveling Intermolecular Interactions

The crystal structure of pyrazolo[4,3-b]pyridine derivatives is a delicate interplay of various non-covalent interactions that dictate the overall packing efficiency and stability of the crystalline lattice. A thorough understanding of these interactions is crucial for predicting crystal morphology and identifying potential polymorphic forms.

Hydrogen Bonding: The presence of nitrogen atoms in both the pyrazole and pyridine rings, along with potential hydrogen bond donors and acceptors on substituents, makes hydrogen bonding a dominant force in the crystal packing of these derivatives. The classic N-H···N hydrogen bond is a frequently observed motif, leading to the formation of robust dimers or extended chains.

π-π Stacking: The aromatic nature of the pyrazolo[4,3-b]pyridine core facilitates significant π-π stacking interactions. These interactions, characterized by the face-to-face or offset arrangement of the aromatic rings, play a vital role in stabilizing the crystal structure and can influence the electronic properties of the material.

Halogen Bonding: When halogen substituents are present, halogen bonding (C-X···N/O) can emerge as a significant directional interaction, contributing to the formation of specific supramolecular synthons and influencing the overall crystal architecture.

van der Waals Forces: While less directional, ubiquitous van der Waals forces contribute significantly to the overall cohesive energy of the crystal lattice, filling the intermolecular space and maximizing packing density.

The interplay of these forces can be visualized and quantified using computational tools such as Hirshfeld surface analysis, which provides a graphical representation of intermolecular contacts and their relative contributions to the crystal packing.

Intermolecular_Interactions Key Intermolecular Interactions in Pyrazolo[4,3-b]pyridine Crystals cluster_Interactions Driving Forces Pyrazolo_Pyridine Pyrazolo[4,3-b]pyridine Core Crystal_Packing Crystal Packing Pyrazolo_Pyridine->Crystal_Packing Self-Assembly Substituents Substituents (R1, R2, R3...) Substituents->Crystal_Packing Influence HB Hydrogen Bonding (e.g., N-H···N) HB->Crystal_Packing PiPi π-π Stacking PiPi->Crystal_Packing XB Halogen Bonding (if applicable) XB->Crystal_Packing vdW van der Waals Forces vdW->Crystal_Packing SCXRD_Workflow Single-Crystal X-ray Diffraction Workflow Start Purified Compound Crystallization Crystallization (e.g., Slow Evaporation) Start->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (SHELXL) Structure_Solution->Structure_Refinement Validation Model Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

biological activity of 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Potential of 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine

Foreword: From Chemical Intermediate to Therapeutic Scaffold

In modern drug discovery, the journey of a molecule from a catalog listing to a clinical candidate is one of scientific inquiry and strategic design. The compound this compound, identified by CAS Number 94220-38-9, is commercially available primarily as a chemical building block.[1][2] While extensive peer-reviewed studies detailing the specific biological activities of this exact molecule are not abundant, its structural architecture is of significant interest to medicinal chemists. The pyrazolo[4,3-b]pyridine core is a "privileged scaffold," a framework known to interact with multiple biological targets.

This guide, therefore, serves as an expert analysis and forward-looking projection of the compound's biological potential. By dissecting its structural features and examining the well-documented activities of its close analogs, we can construct a robust hypothesis for its likely therapeutic applications and outline a clear, actionable workflow for its experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Structural and Physicochemical Analysis

The therapeutic potential of any molecule is fundamentally rooted in its structure. This compound is a heterocyclic compound featuring a fused pyrazole and pyridine ring system.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 94220-38-9[1]
Molecular Formula C₇H₆ClN₃[2]
Molecular Weight 167.6 g/mol [3]
Boiling Point 307.3°C[3]
Key Structural Features and Their Implications:
  • The Pyrazolo[4,3-b]pyridine Core: This bicyclic system is a bioisostere of purine, the core of essential biomolecules like adenine and guanine. This structural mimicry makes it an ideal candidate for interacting with ATP-binding sites, particularly within the hinge region of protein kinases.[4] A significant number of kinase inhibitors are built upon similar pyrazolopyridine frameworks.[5]

  • The 7-Chloro Substituent: The chlorine atom at position 7 is a critical feature. As an electron-withdrawing group, it can modulate the electronic properties and pKa of the entire ring system, influencing binding interactions. More importantly, it serves as a versatile synthetic handle. This position is ripe for elaboration via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic introduction of diverse chemical groups to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

  • The 5-Methyl Group: This small, lipophilic group can contribute to binding affinity by engaging with hydrophobic pockets within a target protein. Its presence can also sterically influence the orientation of adjacent substituents, helping to lock the molecule into a favorable binding conformation.

Synthetic Accessibility and Derivatization Strategy

The utility of a scaffold is directly tied to its synthetic tractability. The pyrazolo[4,3-b]pyridine core can be efficiently constructed, providing reliable access to the starting material and its future derivatives. A common and effective strategy involves a modified Japp-Klingemann reaction.[6]

The general workflow allows for the creation of the core scaffold, which can then be diversified, primarily at the 7-chloro position, to generate a library of analogs for screening.

G cluster_synthesis Core Synthesis cluster_derivatization Scaffold Derivatization Start 2-Chloro-3-nitropyridine derivative SNAr SNAr Reaction (with active methylene compound) Start->SNAr Hydrazone Japp-Klingemann Reaction (with diazonium salt) SNAr->Hydrazone Cyclization One-pot Cyclization & Deacylation Hydrazone->Cyclization Core Pyrazolo[4,3-b]pyridine Core Cyclization->Core OurCore 7-chloro-5-methyl-1H- pyrazolo[4,3-b]pyridine Core->OurCore Specific Substituents Coupling Cross-Coupling Reactions (Suzuki, Buchwald, etc.) OurCore->Coupling Library Diverse Analog Library Coupling->Library

Caption: General workflow for synthesis and derivatization.

Predicted Biological Activity Profile: An Evidence-Based Approach

Based on a thorough analysis of structurally related compounds, the is most strongly predicted to lie in the domain of protein kinase inhibition and potentially immune checkpoint modulation .

Primary Hypothesis: Protein Kinase Inhibition

The pyrazolo[4,3-b]pyridine scaffold has been successfully employed to develop potent inhibitors of several protein kinases.

  • ALK5 Inhibition: A 2017 study detailed the design and optimization of 7-substituted-pyrazolo[4,3-b]pyridines as potent inhibitors of Activin Receptor-Like Kinase 5 (ALK5), a key component in the TGF-β signaling pathway.[5] This provides direct evidence that the 7-position is a critical vector for achieving high-affinity binding.

  • c-Met Inhibition: The drug Glumetinib is a highly selective inhibitor of the c-Met oncoprotein and is built upon the pyrazolo[4,3-b]pyridine core.[6] This further validates the scaffold's suitability for targeting ATP-binding sites in oncogenic kinases.

Mechanism of Action (Hypothesized): The scaffold likely acts as an "ATP-competitive" inhibitor. The nitrogen atoms of the fused ring system are perfectly positioned to form hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine base of ATP. The substituents at the 5- and 7-positions would then extend into adjacent hydrophobic and solvent-exposed regions to confer potency and selectivity.

G cluster_binding Hypothetical Binding Mode cluster_substituents Substituent Interactions Scaffold Pyrazolo[4,3-b]pyridine Core Hinge Kinase Hinge Region (Backbone NH/CO) Scaffold->Hinge H-Bond Donor (N-H) H-Bond Acceptor (Pyridine-N) ATP_Pocket ATP Binding Pocket R1 5-Methyl Group R1->ATP_Pocket Hydrophobic Interaction R2 7-Chloro/Derivative R2->ATP_Pocket Solvent Front / Selectivity Pocket

Caption: Hypothesized binding mode in a kinase ATP pocket.

Secondary Hypothesis: Immune Checkpoint Modulation

Recent research has expanded the therapeutic landscape for this scaffold. A 2021 paper described the development of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 protein-protein interaction.[7] This is a groundbreaking finding, suggesting the scaffold can disrupt interactions beyond enzyme active sites. The 7-chloro-5-methyl derivative is an excellent starting point for exploring this activity further.

Proposed Experimental Validation Workflow

To systematically test these hypotheses, a multi-step experimental plan is proposed. This workflow is designed as a self-validating system, where each step logically informs the next.

Protocol 1: Broad Kinase Panel Screening

  • Objective: To identify initial kinase targets for this compound.

  • Methodology:

    • Dissolve the compound in DMSO to create a 10 mM stock solution.

    • Submit the compound for screening against a large, commercially available panel of active human protein kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot).

    • The initial screen should be run at a single high concentration (e.g., 10 µM).

    • The primary readout is the percent inhibition of kinase activity relative to a vehicle control.

  • Interpretation: "Hits" are defined as kinases showing significant inhibition (typically >50% or >70%).

Protocol 2: IC₅₀ Determination for Confirmed Hits

  • Objective: To quantify the potency of the compound against the primary hits from Protocol 1.

  • Methodology:

    • For each validated hit kinase, perform a dose-response assay.

    • Prepare serial dilutions of the compound (e.g., 10-point, 3-fold dilutions starting from 30 µM).

    • Incubate the kinase, substrate, ATP, and varying concentrations of the compound.

    • Measure kinase activity using a suitable method (e.g., ADP-Glo™, radiometric assay).

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Interpretation: The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the kinase's activity and is a key measure of potency.

G Start Compound: 7-chloro-5-methyl-1H- pyrazolo[4,3-b]pyridine Screen Protocol 1: Broad Kinase Panel Screen (e.g., >200 kinases @ 10 µM) Start->Screen Hit_ID Hit Identification (% Inhibition > 50%) Screen->Hit_ID IC50 Protocol 2: IC₅₀ Determination (Dose-Response Assay) Hit_ID->IC50 Hits SAR SAR Campaign: Derivatize at 7-position Hit_ID->SAR No Hits / Low Potency Cellular Cellular Target Engagement (e.g., Phospho-Western Blot) IC50->Cellular Potent Hits Cellular->SAR Confirmed Cellular Activity

Caption: Proposed workflow for experimental validation.

Conclusion and Future Outlook

While this compound may currently be positioned in the market as a chemical intermediate, a rigorous, science-driven analysis of its structure and the activities of its close chemical relatives reveals a scaffold of immense potential. The evidence strongly points towards its utility as a starting point for developing potent inhibitors of protein kinases, particularly those implicated in oncology and inflammatory diseases. Furthermore, emerging research opens the exciting possibility of its use in developing small-molecule immune checkpoint inhibitors.

Its synthetic tractability, particularly the versatile 7-chloro handle, makes it an ideal candidate for fragment-based or lead optimization campaigns. The experimental workflows outlined in this guide provide a clear and efficient path for any research organization to unlock the therapeutic value embedded within this promising molecule.

References

An In-Depth Technical Guide to 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 94220-38-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine is a substituted heterocyclic compound of significant interest in medicinal chemistry. Its pyrazolo[4,3-b]pyridine core is recognized as a "privileged scaffold," frequently appearing in molecules designed to interact with a variety of biological targets. This technical guide provides a comprehensive overview of its chemical properties, a detailed proposed synthesis protocol, characterization methods, safety and handling procedures, and its established role as a critical building block in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates a bicyclic heteroaromatic system with a unique electronic and spatial arrangement. The pyrazolo[4,3-b]pyridine scaffold, in particular, has garnered substantial attention in drug discovery due to its structural resemblance to purines, enabling it to function as a versatile hinge-binding motif in various ATP-competitive kinase inhibitors. The specific substitutions of a chloro group at the 7-position and a methyl group at the 5-position of the core structure of this compound offer valuable handles for synthetic elaboration and can significantly influence the molecule's physicochemical properties and biological activity. This compound serves as a key intermediate in the synthesis of more complex molecules targeting a range of therapeutic areas, from oncology to inflammatory diseases.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 94220-38-9Chemical Abstracts Service[1]
Molecular Formula C₇H₆ClN₃ChemicalBook[1]
Molecular Weight 167.60 g/mol ChemicalBook[1]
Boiling Point 307.3°CMySkinRecipes[2]
Appearance (Predicted) White to off-white solidGeneral knowledge of similar compounds
Melting Point Not available in searched literature.-
Solubility Not available in searched literature. Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents.-
Storage 2-8°CMySkinRecipes[2]

Synthesis and Mechanistic Insights

Proposed Synthetic Protocol

This proposed synthesis starts from the commercially available 2,6-dichloro-4-methyl-3-nitropyridine.

Step 1: Nucleophilic Aromatic Substitution (SNAr) with Hydrazine

  • Reaction: 2,6-dichloro-4-methyl-3-nitropyridine is reacted with hydrazine hydrate. The more reactive chlorine at the 2-position, activated by the adjacent nitro group, is displaced by hydrazine to form 2-(hydrazinyl)-6-chloro-4-methyl-3-nitropyridine.

  • Rationale: The electron-withdrawing nitro group strongly activates the ortho and para positions to nucleophilic attack. The chlorine at the 2-position is more sterically accessible and electronically activated than the chlorine at the 6-position.

Step 2: Reductive Cyclization

  • Reaction: The resulting hydrazine derivative is then subjected to reductive cyclization. The nitro group is reduced to an amino group, which then undergoes intramolecular cyclization with the adjacent hydrazine moiety to form the pyrazole ring. A common reducing agent for this transformation is sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.

  • Rationale: This intramolecular condensation is a classic method for forming fused heterocyclic systems. The reduction of the nitro group provides the necessary nucleophilic amine to attack the electrophilic nitrogen of the hydrazine, leading to ring closure.

Experimental Workflow

Materials:

  • 2,6-dichloro-4-methyl-3-nitropyridine

  • Hydrazine hydrate

  • Ethanol

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Step 1: To a solution of 2,6-dichloro-4-methyl-3-nitropyridine (1 eq.) in ethanol, add hydrazine hydrate (1.1 eq.) dropwise at room temperature. Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 2-(hydrazinyl)-6-chloro-4-methyl-3-nitropyridine.

  • Step 2: Dissolve the crude product from Step 1 in a mixture of ethanol and water. Add sodium bicarbonate (3 eq.) followed by the portion-wise addition of sodium dithionite (4 eq.) at room temperature. Heat the mixture to reflux for 2-3 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Synthesis_Workflow start Start: 2,6-dichloro-4-methyl-3-nitropyridine step1 Step 1: Hydrazine hydrate, Ethanol, RT start->step1 intermediate Intermediate: 2-(hydrazinyl)-6-chloro-4-methyl-3-nitropyridine step1->intermediate step2 Step 2: Na2S2O4, NaHCO3, EtOH/H2O, Reflux intermediate->step2 product Product: this compound step2->product

Caption: Proposed synthesis workflow for this compound.

Characterization and Analytical Methods

The identity and purity of synthesized this compound should be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings, as well as a singlet for the methyl group. The chemical shifts and coupling constants will be characteristic of the substituted pyrazolo[4,3-b]pyridine system.

    • ¹³C NMR: Will show the expected number of signals corresponding to the seven carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, methyl, and carbons attached to heteroatoms).

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (167.60 g/mol ) and provide a characteristic isotopic pattern due to the presence of a chlorine atom. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching (from the pyrazole ring), C-H stretching (aromatic and methyl), C=C and C=N stretching in the aromatic rings, and C-Cl stretching.

  • Purity Analysis (HPLC): High-performance liquid chromatography should be used to determine the purity of the final compound.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a key intermediate in the synthesis of pharmacologically active molecules. The pyrazolo[4,3-b]pyridine scaffold is a well-established core for various kinase inhibitors.

Scaffold for Kinase Inhibitors

Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The pyrazolo[4,3-b]pyridine core can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases. The 7-chloro substituent provides a reactive site for further functionalization, often through nucleophilic aromatic substitution, to introduce side chains that can interact with other regions of the kinase, thereby enhancing potency and selectivity. A series of potent ALK5 inhibitors were developed from a pyrazolo[4,3-b]pyridine series with improved ADME properties[4].

Kinase_Inhibition_Concept cluster_kinase Kinase ATP Binding Site cluster_inhibitor Pyrazolo[4,3-b]pyridine Inhibitor hinge Hinge Region pocket Hydrophobic Pocket scaffold Pyrazolo[4,3-b]pyridine Core scaffold->hinge H-bonds sidechain Side Chain at C7 sidechain->pocket Hydrophobic Interactions

Caption: Conceptual binding mode of a pyrazolo[4,3-b]pyridine-based kinase inhibitor.

Other Therapeutic Areas

Derivatives of the pyrazolo[4,3-b]pyridine scaffold have also been investigated for other therapeutic applications, including as inhibitors of the PD-1/PD-L1 interaction for cancer immunotherapy[5]. The versatility of this scaffold suggests its potential for the development of a wide range of therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on general laboratory safety principles and data for similar compounds.

  • Hazard Identification: While a specific GHS classification for this compound is not universally available, related chloro-heterocyclic compounds are often classified as harmful if swallowed, and may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C[2].

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move person into fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. Its pyrazolo[4,3-b]pyridine core provides a robust scaffold for the synthesis of targeted therapeutics, particularly kinase inhibitors. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its applications, offering a valuable resource for researchers in medicinal chemistry and related fields. Further investigation into the synthesis and biological evaluation of novel derivatives based on this scaffold is warranted to explore its full therapeutic potential.

References

The Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Core for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrazolo[4,3-b]pyridine core is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, combined with the presence of multiple hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with a variety of biological targets. This guide provides a comprehensive overview of the key therapeutic targets of pyrazolo[4,3-b]pyridines and related isomers, detailing their mechanisms of action, and presenting methodologies for their evaluation.

Introduction to the Pyrazolo[4,3-b]pyridine Scaffold

Pyrazolopyridines are formed by the fusion of a pyrazole and a pyridine ring, resulting in several possible isomers, including pyrazolo[3,4-b]pyridine, pyrazolo[4,3-c]pyridine, and the titular pyrazolo[4,3-b]pyridine.[1] These scaffolds are attractive starting points for drug discovery due to their synthetic tractability and their ability to mimic the purine core, which is a key component of many endogenous ligands. This allows them to effectively compete for binding sites on a wide range of enzymes and receptors.

Key Therapeutic Targets and Applications

The versatility of the pyrazolopyridine scaffold has led to its exploration in numerous therapeutic areas. The primary targets can be broadly categorized into kinases, phosphodiesterases, and other enzymes and protein-protein interactions.

Kinase Inhibition in Oncology

Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. Pyrazolopyridines have been extensively investigated as kinase inhibitors, with several compounds entering clinical trials.

2.1.1. Receptor Tyrosine Kinases (RTKs)

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers.[2] Pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR inhibitors, designed through scaffold hopping from known inhibitors like AZD4547.[2]

  • c-Met: The c-Met receptor tyrosine kinase is another important target in oncology. 1-Sulfonyl-pyrazolo[4,3-b]pyridine derivatives have shown significant anti-tumor activity in xenograft models by inhibiting c-Met.[2]

  • Tropomyosin Receptor Kinases (TRKs): TRK fusions are oncogenic drivers in a variety of tumors. Pyrazolo[3,4-b]pyridine derivatives have been designed as pan-TRK inhibitors, with some compounds showing nanomolar potency.[3]

2.1.2. Non-Receptor Tyrosine Kinases

  • Interleukin-2-inducible T-cell kinase (ITK): ITK is a key signaling molecule in T-cells, making it a target for autoimmune diseases and T-cell malignancies. Pyrazolo[4,3-b]pyridine-based compounds have been identified as potent ITK inhibitors.[2]

2.1.3. Serine/Threonine Kinases

  • Extracellular signal-regulated kinases (ERK1/2): The MAPK/ERK pathway is frequently activated in cancer. Pyrazolo[4,3-c]pyridine derivatives have been optimized from indazole-based inhibitors to achieve improved potency and selectivity for ERK1/2.[2]

  • TANK-binding kinase 1 (TBK1): TBK1 is involved in innate immunity and oncogenesis. A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent TBK1 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[4]

  • Monopolar spindle kinase 1 (Mps1): Mps1 is a critical component of the mitotic checkpoint and a target for cancer therapy. Pyrazolo[3,4-b]pyridine-based compounds have been identified as potent Mps1 inhibitors with antitumor efficacy in xenograft models.[5]

Table 1: Selected Pyrazolopyridine-Based Kinase Inhibitors and their Targets

Compound ClassTarget KinaseIC50Therapeutic AreaReference
1-Sulfonyl-pyrazolo[4,3-b]pyridinec-MetNot specifiedCancer[2]
Pyrazolo[4,3-b]pyridine derivativeITKNot specifiedCancer, Autoimmune[2]
Pyrazolo[4,3-c]pyridin-6-yl ureaERK1/2Not specifiedCancer[2]
1H-pyrazolo[3,4-b]pyridine derivativeFGFRNot specifiedCancer[2]
1H-pyrazolo[3,4-b]pyridine derivativeTBK10.2 nM (compound 15y)Cancer, Inflammation[4]
Pyrazolo[3,4-b]pyridine derivativeTRKA56 nM (compound C03)Cancer[3]
Pyrazolo[3,4-b]pyridine derivativeMps12.596 nM (compound 31)Cancer[5]

Experimental Protocol: Kinase Inhibition Assay (Example: TRKA)

  • Reagents and Materials: Recombinant human TRKA enzyme, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), kinase buffer, test compounds (pyrazolo[3,4-b]pyridine derivatives), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the TRKA enzyme, the substrate peptide, and the test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Test Compound (Pyrazolopyridine) Incubation Incubate at 30°C Compound->Incubation Enzyme Kinase (e.g., TRKA) Enzyme->Incubation Substrate Substrate & ATP Substrate->Incubation Detection Add Detection Reagent Incubation->Detection Luminescence Measure Luminescence Detection->Luminescence IC50 Calculate IC50 Luminescence->IC50

Modulation of Targets in Neurodegenerative Diseases

The pyrazolopyridine scaffold is also being explored for its potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[6] The strategy often involves designing multi-target-directed ligands (MTDLs) that can address the complex pathology of these conditions.[7]

  • Cholinesterase Inhibition: Pyrazolo[3,4-b]quinoline derivatives have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in Alzheimer's therapy.[6] The planar pyrazolopyridine core can bind to the catalytically active site of these enzymes.[7]

  • Glycogen Synthase Kinase 3β (GSK3β) Inhibition: GSK3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Pyrazolopyridine derivatives can be designed to interact with the hydrophobic tails of GSK3β.[7]

  • Monoamine Oxidase B (MAO-B) Inhibition: MAO-B inhibitors are used in the treatment of Parkinson's disease. 3,4-Dimethyl coumarin scaffold derivatives with a pyrazole moiety have shown inhibitory activity against MAO-B.[6]

  • Protein Aggregation Inhibition: Some pyrazolopyridine derivatives have been found to inhibit the aggregation of amyloid-β (Aβ) and tau proteins, which are central to the pathology of Alzheimer's disease.[7] Curcumin pyrazole derivatives have also been shown to inhibit α-synuclein aggregation in models of Parkinson's disease.[6]

Alzheimer_Targets cluster_targets Therapeutic Targets in Alzheimer's Disease Pyrazolopyridine Pyrazolopyridine Scaffold AChE AChE/BuChE Inhibition Pyrazolopyridine->AChE Inhibits GSK3b GSK3β Inhibition Pyrazolopyridine->GSK3b Inhibits Aggregation Aβ & Tau Aggregation Inhibition Pyrazolopyridine->Aggregation Inhibits MAOB MAO-B Inhibition Pyrazolopyridine->MAOB Inhibits

Anti-inflammatory Agents

The anti-inflammatory properties of pyrazolopyridines stem from their ability to inhibit key enzymes in inflammatory pathways.

  • Cyclooxygenase-2 (COX-2) Inhibition: Selective COX-2 inhibitors are a major class of anti-inflammatory drugs. Novel pyrazoles and pyrazolo[3,4-b]pyridines have been synthesized and shown to have good inhibitory activity against COX-2, with some derivatives exhibiting potency comparable to or better than celecoxib.[8] These compounds were also effective in reducing paw edema in animal models with a low ulcerogenic effect.[8]

  • Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is a key enzyme in the regulation of inflammatory responses, and its inhibitors are used to treat conditions like asthma and COPD. Pyrazolopyridines have been identified as potent inhibitors of PDE4B.[9]

Other Emerging Targets
  • Phosphodiesterase 1 (PDE1) Inhibition: 1H-pyrazolo[4,3-b]pyridin-7-amines have been identified as PDE1 inhibitors with potential applications in the treatment of neurodegenerative and psychiatric disorders.[10]

  • PD-1/PD-L1 Interaction Inhibition: The interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that is often exploited by cancer cells to evade the immune system. 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as small-molecule inhibitors of the PD-1/PD-L1 interaction, with some compounds showing nanomolar potency.[11]

  • Topoisomerase IIα Inhibition: Topoisomerase IIα is an essential enzyme for DNA replication and a target for anticancer drugs. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of topoisomerase IIα with broad-spectrum cytotoxicity against various cancer cell lines.[12]

  • Microtubule Targeting Agents: Pyrazolo[4,3-d]pyrimidines, a related scaffold, have been developed as potent inhibitors of tubulin polymerization, showing excellent anticancer activity, including in multidrug-resistant cell lines.[13]

Conclusion and Future Perspectives

The pyrazolo[4,3-b]pyridine scaffold and its isomers represent a highly versatile and privileged core in modern drug discovery. The wealth of research has demonstrated their potential to modulate a wide array of therapeutic targets, leading to the development of novel drug candidates for cancer, neurodegenerative diseases, and inflammatory conditions. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of multi-target agents, particularly for complex diseases like Alzheimer's, and the further optimization of existing lead compounds to improve their clinical efficacy and safety profiles.

References

Whitepaper: A Strategic Guide to the Discovery of Novel Pyrazolo[4,3-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most important target families in modern drug discovery. The pyrazolo[4,3-b]pyridine scaffold has emerged as a "privileged" heterocyclic core in the design of kinase inhibitors, capable of forming key interactions within the ATP-binding pocket of these enzymes.[1][2] Several successful kinase inhibitors are based on this and related pyrazolopyridine structures, with some having received regulatory approval or advancing to late-stage clinical trials.[2] This guide provides an in-depth, technical walkthrough of a strategic workflow for the discovery and initial characterization of novel pyrazolo[4,3-b]pyridine kinase inhibitors, from target selection and chemical synthesis to multi-tiered biological evaluation and structure-activity relationship (SAR) analysis. The methodologies described herein are designed to be self-validating, ensuring that experimental choices are logical, and the resulting data is robust and reliable for advancing a drug discovery program.

The Rationale: Why Pyrazolo[4,3-b]pyridines and Kinase Targets?

The journey of discovering a new therapeutic agent begins with a dual-pronged strategic decision: selecting the right biological target and choosing a chemical scaffold with a high propensity for interacting with that target.

The Target: Kinases in Oncology

Kinases are a family of over 500 enzymes responsible for catalyzing the phosphorylation of substrate proteins, a fundamental regulatory mechanism in cell signaling.[1] In cancer, aberrant kinase activity—driven by mutations, gene fusions, or overexpression—can lead to uncontrolled cell proliferation, survival, and metastasis. The clinical success of targeted therapies, beginning with imatinib, has validated kinases as premier drug targets.[1] Our hypothetical program will focus on a receptor tyrosine kinase (RTK) implicated in a specific cancer type, for which there is a clear clinical need for more selective or potent inhibitors.

The general mechanism of kinase-driven signaling, which we aim to inhibit, is depicted below.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Catalyzes Phosphorylation Ligand Growth Factor (Ligand) Ligand->RTK Binds Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->RTK Blocks ATP Binding Site ATP ATP ATP->RTK Provides Phosphate P P PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) PhosphoSubstrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and point of intervention.

The Scaffold: A Privileged Structure

The pyrazolo[4,3-b]pyridine core is a bioisostere of adenine, the purine base of ATP. This structural mimicry allows it to effectively compete with endogenous ATP for binding within the kinase catalytic site.[3] Specifically, the nitrogen atoms of the bicyclic system can form a crucial hydrogen bond donor-acceptor pair with the "hinge" region of the kinase, an interaction that anchors many successful kinase inhibitors.[4] The scaffold's rigid structure also provides a solid foundation for synthetic elaboration, allowing chemists to systematically decorate it with substituents that can exploit other nearby pockets to enhance potency and, critically, selectivity.[4]

The Workflow: A Multi-Stage Discovery Cascade

Our discovery process is structured as a logical cascade, where each stage provides validated data to justify advancement to the next, more resource-intensive phase. This iterative process ensures that we focus our efforts on the most promising compounds.

Discovery_Workflow node_synthesis Part 1: Chemical Synthesis (Focused Library) node_biochem Part 2: In Vitro Biochemical Screen (IC50 Determination) node_synthesis->node_biochem Test initial potency node_cell Part 3: Cell-Based Assays (Target Engagement & Phenotype) node_biochem->node_cell Validate in cellular context node_sar Part 4: SAR Analysis (Data Integration) node_cell->node_sar Inform next design cycle node_sar->node_synthesis Design & synthesize new analogs node_lo Lead Optimization node_sar->node_lo Advance validated hits

Caption: The iterative drug discovery workflow for identifying kinase inhibitors.

Part 1: Chemical Synthesis of the Focused Library

The foundation of any discovery program is the quality and diversity of the chemical matter. We will employ an efficient and modular synthetic route that allows for the rapid generation of analogs.

Synthetic Rationale

Based on established literature, an effective method for synthesizing the pyrazolo[4,3-b]pyridine core starts from readily available 2-chloro-3-nitropyridines.[5][6] This route involves a key sequence of a substitution reaction followed by a modified Japp-Klingemann reaction, which offers the advantage of combining several steps into a one-pot procedure, enhancing operational simplicity.[5]

Experimental Protocol: General Synthesis of Ethyl 1-Aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates

This protocol is adapted from a reported efficient synthesis of the pyrazolo[4,3-b]pyridine scaffold.[5][6]

Step 1: Synthesis of Pyridin-2-yl Keto Esters

  • To a solution of a substituted 2-chloro-3-nitropyridine (1.0 eq) in dry Tetrahydrofuran (THF), add ethyl 3-oxobutanoate (1.2 eq).

  • Cool the mixture to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the corresponding keto ester intermediate.

Step 2: One-Pot Japp-Klingemann Reaction and Cyclization

  • Prepare a solution of the desired aryl amine (1.1 eq) in a mixture of concentrated HCl and water. Cool to 0 °C.

  • Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise to form the arenediazonium salt. Maintain the temperature at 0-5 °C.

  • In a separate flask, dissolve the keto ester intermediate from Step 1 (1.0 eq) in ethanol.

  • Add the freshly prepared, cold diazonium salt solution to the keto ester solution.

  • Add a base such as sodium acetate or pyridine to facilitate the coupling and subsequent cyclization.

  • Stir the reaction at room temperature for 8-12 hours. The product will often precipitate from the reaction mixture.

  • Collect the solid product by filtration, wash with cold ethanol and water, and dry under vacuum to afford the target 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate derivative. Further purification can be achieved by recrystallization if necessary.[6]

Part 2: In Vitro Biochemical Screening

The first biological test determines if our synthesized compounds can inhibit the purified target kinase. This is a direct measure of enzymatic inhibition, free from the complexities of a cellular environment.

Assay Rationale

We will employ a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This format is robust, scalable for high-throughput screening, and avoids the safety and disposal issues of traditional radioactive assays.[7][8] The principle is straightforward: kinase activity consumes ATP, producing ADP. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[9] An effective inhibitor will reduce kinase activity, resulting in less ADP and a lower luminescent signal.

Experimental Protocol: ADP-Glo™ Kinase Assay

Assay_Protocol cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: Terminate & Deplete ATP cluster_step3 Step 3: Detect ADP node_mix Mix Kinase, Substrate, ATP, and Inhibitor Compound node_incubate1 Incubate at RT (e.g., 60 min) node_mix->node_incubate1 node_add_adpglo Add ADP-Glo™ Reagent node_incubate1->node_add_adpglo node_incubate2 Incubate at RT (40 min) node_add_adpglo->node_incubate2 Stops reaction, depletes remaining ATP node_add_detect Add Kinase Detection Reagent node_incubate2->node_add_detect node_incubate3 Incubate at RT (30-60 min) node_add_detect->node_incubate3 Converts ADP to ATP, fuels Luciferase reaction node_read Read Luminescence (Signal ∝ ADP Produced) node_incubate3->node_read

Caption: Workflow for a typical luminescence-based (ADP-Glo™) kinase assay.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the pyrazolo[4,3-b]pyridine test compounds in DMSO and dispense into a 384-well assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Kinase Reaction: Add the kinase reaction solution containing the purified target kinase, its specific peptide substrate, and ATP to each well. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent. This reagent converts the ADP generated in the first step back into ATP, which is then used by a luciferase enzyme to produce light. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Part 3: Cell-Based Assays for Biological Relevance

A compound that inhibits a purified enzyme is a good start, but it is not yet a drug candidate. It must be able to enter a cell, engage its target in the complex cellular milieu, and elicit the desired biological response.[11] Cell-based assays are the critical self-validating step to confirm the biochemical hits.

Assay Rationale

We will use two orthogonal cell-based assays:

  • Target Engagement Assay: This measures the direct inhibition of the kinase's activity within the cell by quantifying the phosphorylation of its known downstream substrate.[12] A decrease in substrate phosphorylation upon compound treatment provides direct evidence of target engagement.

  • Phenotypic Assay: This measures a relevant cellular outcome, such as the inhibition of cancer cell proliferation. For many oncogenic kinases, their inhibition should lead to cytostatic or cytotoxic effects.[13]

Experimental Protocols

Protocol A: Western Blot for Substrate Phosphorylation

  • Cell Culture and Treatment: Seed a cancer cell line known to be dependent on the target kinase's signaling pathway in 6-well plates.

  • Allow cells to adhere overnight, then treat with increasing concentrations of the pyrazolo[4,3-b]pyridine hit compounds for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3). Subsequently, strip and re-probe the membrane with an antibody for the total substrate protein to serve as a loading control.

  • Detection: Use a chemiluminescent HRP substrate to visualize the bands and quantify band intensity using densitometry. A dose-dependent decrease in the ratio of phosphorylated to total substrate indicates cellular target inhibition.

Protocol B: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Plating: Seed the cancer cell line into 96-well plates at a low density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compounds.

  • Incubation: Incubate the plates for 72 hours, a period that typically allows for several cell doublings.

  • Viability Measurement:

    • For an MTT assay, add MTT reagent and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

    • For a CellTiter-Glo® assay, add the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

  • Data Analysis: Calculate percent viability relative to vehicle-treated controls and plot against compound concentration to determine the EC₅₀ value (the effective concentration to achieve 50% of the maximal response).

Part 4: Data Integration and Structure-Activity Relationship (SAR)

This is the intellectual core of the discovery cycle. Here, we synthesize the biochemical and cellular data to understand how chemical structure relates to biological activity. This understanding is paramount for designing the next generation of more potent and selective molecules.[14]

Data Summary and Analysis

The IC₅₀ (biochemical) and EC₅₀ (cellular) values for our initial library of compounds are compiled. A strong correlation between these two values suggests that the observed cellular effect is likely due to the on-target inhibition of our kinase. Discrepancies can also be informative; for example, a potent compound in the biochemical assay that is weak in the cellular assay may have poor cell permeability or be subject to efflux pumps.

Table 1: Representative Data for a Hypothetical Pyrazolo[4,3-b]pyridine Series

Compound IDR¹ Group (at C3)R² Group (at N1-aryl)Kinase IC₅₀ (nM)Cell Viability EC₅₀ (nM)
PYR-001 -COOEtPhenyl580>10,000
PYR-002 -CONH₂Phenyl2504,100
PYR-003 -CONH₂2,6-dichlorophenyl15120
PYR-004 -CONH-Me2,6-dichlorophenyl1295
PYR-005 -H2,6-dichlorophenyl1,200>10,000
Causality and SAR Insights
  • C3 Position: Converting the ester in PYR-001 to a primary amide in PYR-002 improves biochemical potency. This suggests the amide may form an additional hydrogen bond in the active site.

  • N1-Aryl Position: The addition of two chloro groups to the phenyl ring (PYR-003 vs. PYR-002 ) dramatically increases both biochemical and cellular potency. This is a classic strategy to improve binding by forcing the ring into a perpendicular orientation that can access a deeper hydrophobic pocket, a tactic used in the development of selective FGFR inhibitors.[15]

  • Hinge Interaction: The complete loss of activity when the C3 substituent is removed (PYR-005 ) underscores its importance, likely for key interactions near the hinge region. Similarly, modifications to the pyrazole N-H, such as methylation, often result in a complete loss of activity, indicating its critical role as a hydrogen bond donor to the kinase hinge.[1]

These insights directly inform the next round of synthesis. We would prioritize further exploration of the C3-amide and maintain the 2,6-dichlorophenyl group at N1, while exploring other substitutions to further optimize properties like selectivity and metabolic stability.

Conclusion and Future Directions

This guide has outlined a robust, integrated strategy for the discovery of novel pyrazolo[4,3-b]pyridine kinase inhibitors. By logically progressing from chemical synthesis through tiered biochemical and cellular screening, and culminating in rigorous SAR analysis, this workflow enables the efficient identification of promising lead compounds. The self-validating nature of using cellular assays to confirm biochemical data provides high confidence in the hits selected for advancement.

Validated leads from this initial discovery phase would proceed to further optimization, focusing on improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties, assessing kinome-wide selectivity to identify potential off-target effects, and ultimately, evaluation in in vivo preclinical models of cancer.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[4,3-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibition

The pyrazolo[4,3-b]pyridine core is a recognized privileged scaffold in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site within the kinase domain. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of novel kinase inhibitors is a cornerstone of modern drug discovery.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine (CAS No. 94220-38-9) in kinase inhibition assays. While specific target kinases for this particular compound are not extensively documented in publicly available literature, its pyrazolopyridine structure suggests potential activity against a range of kinases. Derivatives of the closely related 1H-pyrazolo[3,4-b]pyridine scaffold have shown inhibitory activity against targets such as TBK1, FGFR, and Aurora kinases.[2][3]

These application notes are designed to provide a robust framework for the initial characterization and subsequent detailed analysis of this compound's inhibitory potential. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

PART 1: Compound Handling and Preparation

Physicochemical Properties and Stock Solution Preparation

The successful execution of any kinase assay begins with the proper handling and solubilization of the test compound.

  • Stock Solution Protocol:

    • Accurately weigh a precise amount of the solid compound.

    • Add a calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing or brief sonication. Gentle warming to 37°C can also be employed if necessary.[7]

  • Storage and Stability:

    • Solid compound should be stored at -20°C for long-term stability.

    • The DMSO stock solution should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.[7] In a DMSO/water mixture (90/10), many compounds have been shown to be stable for extended periods at 4°C.[8] However, for a novel compound, initial stability tests are recommended.

Parameter Recommendation Rationale
Primary Solvent Anhydrous DMSOExcellent solvating power for a wide range of organic molecules.[6]
Stock Concentration 10-20 mMProvides a concentrated stock for serial dilutions, minimizing the final DMSO concentration in the assay.
Long-Term Storage (Solid) -20°CPreserves the integrity of the solid compound.
Stock Solution Storage -80°C in single-use aliquotsMinimizes degradation from repeated freeze-thaw cycles.[7]

PART 2: In Vitro Kinase Inhibition Assay Protocol - A Generalized Framework using ADP-Glo™

The ADP-Glo™ Kinase Assay is a versatile and robust platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[2][9] This luminescence-based assay is suitable for a wide range of kinases and is less prone to interference from colored or fluorescent compounds.[10][11]

Principle of the ADP-Glo™ Assay

The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: The kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • ADP to ATP Conversion & Luminescence Detection: The Kinase Detection Reagent is added to convert the ADP generated into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a light signal that is proportional to the initial kinase activity.[2][9]

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase ADP ADP Kinase->ADP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate phosphorylates Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase ADP_Glo_Reagent ADP-Glo™ Reagent (stops reaction, depletes ATP) ATP->ADP_Glo_Reagent depleted by Kinase_Detection_Reagent Kinase Detection Reagent (converts ADP to ATP) ADP->Kinase_Detection_Reagent Luciferase Luciferase/ Luciferin Kinase_Detection_Reagent->Luciferase generates ATP Light Luminescent Signal Luciferase->Light

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Experimental Workflow: Determining the IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the potency of an inhibitor. The following protocol outlines the steps for determining the IC₅₀ of this compound against a chosen kinase.

Workflow Diagram:

IC50_Workflow A Prepare Serial Dilutions of Test Compound in DMSO B Dilute Compound Series in Kinase Buffer A->B C Dispense Diluted Compound into 384-well Assay Plate B->C D Add Kinase and Substrate Mixture to Wells C->D E Initiate Reaction by Adding ATP Solution D->E F Incubate at Room Temperature E->F G Add ADP-Glo™ Reagent (Terminate Reaction) F->G H Incubate for 40 min G->H I Add Kinase Detection Reagent H->I J Incubate for 30-60 min I->J K Read Luminescence J->K L Data Analysis: Plot Dose-Response Curve and Calculate IC₅₀ K->L

Caption: Step-by-step workflow for IC₅₀ determination.

Detailed Protocol for IC₅₀ Determination

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide or protein substrate for the kinase

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 384-well white, low-volume assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Pre-Assay Optimization (Crucial for a Novel Inhibitor):

  • Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal and is in the linear range of the assay.

  • ATP Kₘ Determination: The potency of an ATP-competitive inhibitor is highly dependent on the ATP concentration.[3][12][13] It is recommended to perform the assay at an ATP concentration close to the Michaelis constant (Kₘ) for the specific kinase to accurately compare potencies.[13]

Protocol Steps:

  • Compound Serial Dilution:

    • Prepare a 10-point serial dilution of the this compound stock solution in DMSO. A 3-fold dilution series is common, starting from a high concentration (e.g., 1 mM).

    • Include a DMSO-only control (vehicle control).

  • Assay Plate Preparation (5 µL Kinase Reaction Volume):

    • Transfer a small volume (e.g., 50 nL) of each compound dilution and the DMSO control into the wells of a 384-well plate. This results in a 100-fold dilution into the final reaction.

    • Prepare a "no enzyme" control and a "no inhibitor" (100% activity) control.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase buffer.

    • Add 2.5 µL of the 2X kinase/substrate mix to each well.

    • Prepare a 2X ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final volume is 5 µL.

  • Incubation:

    • Mix the plate gently on a plate shaker.

    • Incubate the reaction at room temperature for the optimized time (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction.[14]

    • Incubate at room temperature for 40 minutes.[14]

    • Add 10 µL of Kinase Detection Reagent to each well.[14]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[14]

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation
  • Normalization:

    • The "no enzyme" control represents the background signal (0% activity).

    • The "DMSO only" control represents the maximum signal (100% activity).

    • Normalize the data by subtracting the background from all wells and then expressing the inhibitor data as a percentage of the "DMSO only" control.

    • % Inhibition = 100 x (1 - (Signal_inhibitor / Signal_DMSO))

  • Dose-Response Curve:

    • Plot the % inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope).

  • IC₅₀ Value:

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the kinase activity. This value is determined from the fitted curve.

Control Purpose Expected Result
No Inhibitor (DMSO) Represents 100% kinase activity.High luminescent signal.
No Enzyme Represents background signal.Low luminescent signal.
Positive Control Inhibitor Validates assay performance.Known IC₅₀ value should be reproduced.

PART 3: Alternative and Orthogonal Assay Formats

To validate the results obtained from the ADP-Glo™ assay and to gain further insights into the mechanism of inhibition, it is highly recommended to use an orthogonal assay with a different detection technology.

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.[15] It directly measures the binding of the inhibitor to the kinase, rather than the enzymatic activity.

  • Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer (an ATP-competitive ligand) binds to the kinase's active site. This brings the donor (Eu) and acceptor (Alexa Fluor™ 647) into close proximity, resulting in a high FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.[15][16]

AlphaScreen™ Kinase Assay

AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that can be used to detect kinase activity.[17][18]

  • Principle: A donor bead is coated with a reagent that captures the substrate, and an acceptor bead is coated with an antibody that recognizes the phosphorylated substrate. When the substrate is phosphorylated by the kinase, the beads are brought into close proximity. Laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[17]

The use of these orthogonal assays helps to eliminate false positives that may arise from assay-specific interference and provides stronger evidence for the inhibitor's activity.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of this compound as a potential kinase inhibitor. By following these detailed protocols and understanding the underlying scientific principles, researchers can generate reliable and reproducible data on the potency of this and other novel compounds.

The critical next steps for a promising hit from these in vitro assays would include:

  • Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.

  • Mechanism of Action Studies: Determining if the inhibitor is ATP-competitive, non-competitive, or uncompetitive.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit the target kinase in a cellular context, for example, by monitoring the phosphorylation of a downstream substrate via Western blotting or cell-based AlphaScreen™ assays.[19]

By systematically applying these methodologies, the therapeutic potential of novel pyrazolo[4,3-b]pyridine derivatives can be thoroughly investigated.

References

The Emergent Role of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine in Oncology: Application Notes for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold in Cancer Therapy

In the landscape of modern oncology, the quest for selective and potent small-molecule inhibitors remains a paramount objective. Within this pursuit, heterocyclic compounds have emerged as a cornerstone of drug discovery, offering a three-dimensional architecture conducive to high-affinity interactions with biological targets. The pyrazolo[4,3-b]pyridine core, a fused bicyclic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile synthetic accessibility and its proven success in yielding potent modulators of various enzyme families, particularly protein kinases.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine (CAS No. 94220-38-9) in cancer research. While this specific molecule is commercially available and primarily utilized as a synthetic intermediate for more complex bioactive compounds[1][2], its structural features suggest significant potential as a foundational element in the design of novel kinase inhibitors. The strategic placement of the chloro and methyl groups on the pyridine ring, coupled with the reactive sites on the pyrazole moiety, provides a rich template for combinatorial library synthesis and structure-activity relationship (SAR) studies.

The broader class of pyrazolo[4,3-b]pyridine derivatives has demonstrated significant promise as inhibitors of several key kinases implicated in cancer progression, including Activin-like kinase 5 (ALK5), a critical component of the TGF-β signaling pathway known to be dysregulated in various cancers[3]. Furthermore, related pyrazolopyridine isomers have shown potent inhibitory activity against other crucial cancer targets such as TANK-binding kinase 1 (TBK1), Cyclin-Dependent Kinases (CDKs), and Tropomyosin receptor kinases (TRKs)[1][4][5].

These application notes will, therefore, be presented from the perspective of leveraging this compound as a core scaffold for the development of novel kinase inhibitors. The subsequent protocols and discussions are based on established methodologies for characterizing pyrazolopyridine-based compounds in the context of cancer research.

Part 1: The Scientific Rationale - Targeting Key Oncogenic Signaling Pathways

The therapeutic potential of pyrazolo[4,3-b]pyridine derivatives stems from their ability to competitively bind to the ATP-binding pocket of protein kinases. The nitrogen atoms within the bicyclic system can act as hydrogen bond acceptors and donors, mimicking the adenine region of ATP. The substituents on the scaffold, such as the 7-chloro and 5-methyl groups of the title compound, can be strategically modified to achieve selectivity and potency for a specific kinase target.

A prime example of a relevant pathway is the TGF-β signaling cascade, which is modulated by ALK5. In many advanced cancers, TGF-β signaling switches from a tumor-suppressive to a tumor-promoting role, driving processes like epithelial-mesenchymal transition (EMT), invasion, metastasis, and immunosuppression. Therefore, the inhibition of ALK5 presents a compelling therapeutic strategy. A recent study on 7-substituted-pyrazolo[4,3-b]pyridines demonstrated their potential as potent ALK5 inhibitors[3].

Below is a conceptual signaling pathway diagram illustrating the role of ALK5 in cancer and its inhibition by a hypothetical derivative of this compound.

ALK5_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TGFb TGF-β TBRII TGF-β RII TGFb->TBRII ALK5 ALK5 (TGF-β RI) TBRII->ALK5 Activates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Target_Genes Target Gene Transcription SMAD_complex->Target_Genes Regulates EMT EMT, Invasion, Metastasis Target_Genes->EMT Inhibitor This compound Derivative Inhibitor->ALK5

Caption: ALK5 signaling pathway and its inhibition.

Part 2: Experimental Protocols for Characterization

The following protocols are designed to assess the potential of novel derivatives synthesized from this compound as anti-cancer agents. These are representative workflows and should be optimized based on the specific derivative and target of interest.

Protocol 2.1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase (e.g., ALK5).

Materials:

  • Test compound (derivative of this compound) dissolved in DMSO.

  • Recombinant human kinase (e.g., ALK5).

  • Kinase-specific substrate (e.g., a peptide substrate).

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • 384-well white plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase assay buffer to achieve the desired final concentrations (e.g., from 10 µM to 0.1 nM).

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase-substrate mixture in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Protocol 2.2: Cell Viability Assay (MTT/MTS Assay)

Objective: To assess the cytotoxic or cytostatic effects of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Test compound dissolved in DMSO.

  • MTT or MTS reagent.

  • Solubilization solution (for MTT assay).

  • 96-well clear plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT/MTS Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) or 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours (MTT) or 1-2 hours (MTS) at 37°C.

  • Data Acquisition:

    • For MTT, add 100 µL of solubilization solution and incubate overnight. Measure the absorbance at 570 nm.

    • For MTS, directly measure the absorbance at 490 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value using a non-linear regression curve fit.

Workflow Diagram for Compound Screening

screening_workflow start Start: Synthesized Derivative of This compound kinase_assay In Vitro Kinase Assay (e.g., ALK5) start->kinase_assay ic50 Determine IC50 kinase_assay->ic50 cell_viability Cell Viability Assay (e.g., MTT/MTS) ic50->cell_viability If potent gi50 Determine GI50 cell_viability->gi50 western_blot Western Blot for Downstream Targets (e.g., p-SMAD2/3) gi50->western_blot If active in_vivo In Vivo Xenograft Model western_blot->in_vivo If target engagement is confirmed end Lead Candidate in_vivo->end

Caption: High-level screening workflow.

Part 3: Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be systematically tabulated to facilitate comparison between different derivatives and with reference compounds.

Table 1: Representative Data for a Hypothetical Derivative

Compound IDTarget KinaseIC50 (nM)[5][6]Cell LineGI50 (µM)[4]
Derivative-001 ALK515.2A549 (Lung)0.85
MCF-7 (Breast)1.2
Reference Cmpd ALK55.8A549 (Lung)0.3
(Known ALK5 Inhibitor)MCF-7 (Breast)0.5

Interpretation:

  • IC50: A low nanomolar IC50 value indicates potent inhibition of the target kinase. In this hypothetical example, Derivative-001 shows good potency against ALK5, albeit slightly less than the reference compound.

  • GI50: The GI50 value reflects the compound's effect on cell proliferation. A low micromolar or nanomolar GI50 suggests that the compound is cell-permeable and can inhibit cancer cell growth. The correlation between the IC50 and GI50 values can suggest on-target activity.

Conclusion and Future Directions

This compound represents a valuable starting point for the development of novel kinase inhibitors for cancer therapy. Its amenability to chemical modification allows for the exploration of a vast chemical space to identify potent and selective inhibitors of key oncogenic kinases. The protocols and workflows outlined in these application notes provide a robust framework for the initial characterization of novel derivatives. Future work should focus on expanding the panel of kinases and cancer cell lines for screening, elucidating the precise binding mode through co-crystallization studies, and evaluating the in vivo efficacy and pharmacokinetic properties of promising lead compounds. The ultimate goal is to leverage this privileged scaffold to develop next-generation targeted therapies for cancer patients.

References

Application Notes & Protocols: Development of PD-1/PD-L1 Inhibitors Using a Pyrazolo[4,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting the PD-1/PD-L1 Axis with Small Molecules

The interaction between Programmed Cell Death Protein 1 (PD-1) on activated T cells and its ligand, PD-L1, on tumor cells is a critical immune checkpoint that cancer cells exploit to evade immune destruction.[1][2] Blockade of this signaling pathway has become a cornerstone of cancer immunotherapy, with monoclonal antibodies demonstrating remarkable success in various malignancies.[1][3] However, small-molecule inhibitors offer distinct advantages, including the potential for oral bioavailability, simpler manufacturing, and improved tumor penetration.[1][3]

This guide focuses on the pyrazolo[4,3-b]pyridine scaffold, a privileged heterocyclic structure that has emerged as a promising foundation for designing potent and selective small-molecule inhibitors of the PD-1/PD-L1 interaction.[3] We will detail the rationale for its use, provide step-by-step protocols for synthesis and validation, and offer insights into data interpretation for advancing lead candidates.

Signaling Pathway Overview

The binding of PD-L1 on a tumor cell to the PD-1 receptor on an activated T cell initiates a signaling cascade that suppresses T-cell receptor (TCR) signaling, leading to T-cell "exhaustion" and an inability to eliminate the cancer cell. Small-molecule inhibitors function by binding to PD-L1, inducing its dimerization, and sterically hindering its interaction with PD-1, thereby restoring the T-cell's anti-tumor activity.[1][4]

PD1_Pathway cluster_T_Cell Activated T-Cell PD1 PD-1 Receptor Activation T-Cell Activation (Cytokine Release, Proliferation) PD1->Activation Suppression TCR TCR TCR->Activation Signal 1 PDL1 PD-L1 PDL1->PD1 MHC MHC MHC->TCR Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->PDL1 Binds & Blocks

Caption: PD-1/PD-L1 inhibitory signaling pathway and the mechanism of small-molecule blockade.

Rationale for the Pyrazolo[4,3-b]pyridine Scaffold

The choice of a chemical scaffold is a critical decision in drug discovery. The pyrazolo[4,3-b]pyridine core is advantageous for several reasons:

  • Structural Rigidity and Planarity: The fused bicyclic system provides a rigid framework that can be effectively oriented within the hydrophobic pocket of the PD-L1 dimer interface. This pre-organization reduces the entropic penalty of binding, potentially leading to higher affinity.

  • Versatile Substitution Points: The scaffold offers multiple positions for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic (ADME) properties. This is crucial for developing a comprehensive Structure-Activity Relationship (SAR).

  • Proven Bioactivity: Derivatives of this scaffold have demonstrated potent inhibitory activity in various kinase and protein-protein interaction assays, indicating its suitability as a pharmacophore.[5] A study published in Bioorganic Chemistry identified a 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative (compound D38) with a potent IC50 value of 9.6 nM in a biochemical assay.[3]

Synthetic Protocol: Representative Synthesis of a Pyrazolo[4,3-b]pyridine Core

This section provides a generalized, representative protocol for the synthesis of a substituted pyrazolo[4,3-b]pyridine core, adapted from established methodologies.[6]

Causality Note: This synthetic route is chosen for its efficiency and use of readily available starting materials. The one-pot nature of the key cyclization step increases operational simplicity.

Synthesis_Workflow Start 2-chloro-3-nitropyridine + Ethyl Acetoacetate Step1 SNAr Reaction (e.g., NaH, THF) Start->Step1 Intermediate1 Pyridin-2-yl keto ester Step1->Intermediate1 Step2 Japp–Klingemann Reaction (Arenediazonium Tosylate) Intermediate1->Step2 Step3 One-Pot Cyclization (Base, e.g., Pyrrolidine) Step2->Step3 Product Substituted Pyrazolo[4,3-b]pyridine Carboxylate Step3->Product Step4 Further Derivatization (Amide Coupling, etc.) Product->Step4 Final_Compounds Library of Inhibitors Step4->Final_Compounds

Caption: Generalized synthetic workflow for pyrazolo[4,3-b]pyridine derivatives.

Step-by-Step Protocol:
  • Synthesis of Pyridin-2-yl Keto Ester (SNAr Reaction):

    • To a solution of ethyl acetoacetate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2), add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0°C.

    • Stir the mixture for 30 minutes at 0°C.

    • Add a solution of a substituted 2-chloro-3-nitropyridine in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction carefully with saturated aqueous NH4Cl and extract with ethyl acetate.

    • Purify the crude product via column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the intermediate keto ester.

  • One-Pot Azo-Coupling and Cyclization (Modified Japp-Klingemann Reaction):

    • Dissolve the intermediate keto ester from Step 1 in ethanol.

    • Add a solution of an appropriate arenediazonium tosylate in water.

    • Add a base, such as pyrrolidine, to catalyze the cyclization. The base facilitates both the deacylation and the pyrazole ring annulation in a single pot.

    • Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction, and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the pyrazolo[4,3-b]pyridine-3-carboxylate core structure.

  • Final Derivatization (Example: Amide Coupling):

    • Hydrolyze the ester of the core structure to the corresponding carboxylic acid using LiOH in a THF/water mixture.

    • Activate the resulting carboxylic acid with a coupling agent (e.g., HATU, HOBt) in the presence of a base (e.g., DIPEA) in an anhydrous solvent like DMF.

    • Add the desired amine to the activated acid and stir at room temperature for 8-12 hours.

    • Work up the reaction and purify by chromatography or recrystallization to yield the final target inhibitor.

In Vitro Validation: A Self-Validating Experimental Funnel

A tiered approach is essential to validate inhibitor activity, moving from simple binding to complex cellular function. This workflow ensures that only compounds with confirmed target engagement and functional consequences advance, creating a self-validating system.

Validation_Funnel cluster_workflow Inhibitor Validation Workflow HTRF Primary Screen: HTRF Binding Assay (Biochemical IC50) SPR Secondary Screen: Surface Plasmon Resonance (SPR) (Binding Kinetics: KD, kon, koff) HTRF->SPR Confirm Direct Binding (Hits with IC50 < 1µM) Reporter Functional Screen 1: PD-1/PD-L1 Reporter Assay (Cellular EC50) SPR->Reporter Confirm Cellular Activity (Hits with KD < 500nM) MLR Functional Screen 2: Mixed Lymphocyte Reaction (MLR) (Primary T-Cell Function) Reporter->MLR Confirm Primary Cell Function (Hits with EC50 < 5µM) Advance Advance to In Vivo Studies MLR->Advance Select Lead Candidates

Caption: A tiered, self-validating workflow for in vitro inhibitor characterization.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay[8]

Principle: This assay measures the proximity of His-tagged PD-L1 and Fc-tagged PD-1. When they bind, FRET occurs between a terbium (Tb) donor coupled to an anti-Fc antibody and a d2 acceptor coupled to an anti-His antibody. An inhibitor disrupts this interaction, causing a decrease in the HTRF signal.[7][8]

Materials:

  • Recombinant Human His-PD-L1

  • Recombinant Human Fc-PD-1

  • Anti-Human Fc-Tb (donor) and Anti-6His-d2 (acceptor) conjugates[8]

  • Assay Buffer: PBS, 0.1% BSA, 0.5% Tween-20

  • Low-volume 384-well white plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the pyrazolo[4,3-b]pyridine inhibitors in assay buffer containing DMSO. The final DMSO concentration must be kept constant (e.g., <0.5%). Add 2 µL of each dilution to the wells. Include DMSO-only (negative control) and a known inhibitor (positive control) wells.[8]

  • Reagent Preparation: Prepare a 2X mix of Fc-PD-1 and His-PD-L1 in assay buffer. Prepare a 4X mix of the HTRF detection antibodies (anti-Fc-Tb and anti-6His-d2).[8]

  • Reagent Addition: Add 4 µL of the PD-1/PD-L1 protein mixture to each well.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Detection Addition: Add 4 µL of the detection antibody mixture to each well.

  • Final Incubation: Seal the plate and incubate at room temperature for 1 to 4 hours, protected from light.[8]

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665nm / 620nm) * 10,000. Plot the ratio against inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: PD-1/PD-L1 Blockade Bioassay (Jurkat/CHO Co-culture)[3][10]

Principle: This cell-based assay uses an engineered Jurkat T-cell line expressing PD-1 and an NFAT-luciferase reporter. These are co-cultured with CHO cells engineered to express PD-L1 and a T-cell receptor (TCR) activator. PD-1/PD-L1 binding inhibits TCR signaling, reducing luciferase expression. An effective inhibitor blocks this interaction, restoring TCR signaling and increasing the luminescent signal.[3][9]

Materials:

  • PD-1/NFAT-Luciferase Jurkat cells (Effector cells)

  • PD-L1/TCR-activator CHO cells (Target cells)

  • Assay Medium: RPMI-1640, 10% FBS

  • 96-well white, flat-bottom culture plates

  • Luciferase detection reagent (e.g., Bright-Glo)

Procedure:

  • Target Cell Plating: Seed the PD-L1/TCR-activator CHO cells at an optimized density (e.g., 20,000 cells/well) in the 96-well plate and incubate overnight to allow adherence.

  • Compound Addition: The next day, add serial dilutions of the test inhibitors to the wells.

  • Effector Cell Addition: Add the PD-1/NFAT-Luciferase Jurkat cells at an optimized Effector:Target ratio (e.g., 5:1).

  • Co-culture Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO2.

  • Luminescence Reading: Equilibrate the plate to room temperature. Add luciferase detection reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence on a plate reader.

  • Data Analysis: Plot luminescence (Relative Light Units) against inhibitor concentration and fit the data to determine the EC50 value.[8]

In Vivo Efficacy Evaluation

Promising candidates from in vitro testing must be evaluated in vivo to assess anti-tumor activity. The syngeneic mouse model is the gold standard for this purpose as it utilizes mice with a fully intact and competent immune system.[10]

Protocol 3: Syngeneic Mouse Tumor Model Efficacy Study[12]

Model Choice: Select a tumor model known to be responsive to PD-1/PD-L1 blockade, such as the MC38 (colon adenocarcinoma) or CT26 (colon carcinoma) models.[10] The choice should be guided by the expression level of PD-L1 on the tumor cells.[11]

Materials:

  • 6-8 week old female C57BL/6 (for MC38) or BALB/c (for CT26) mice.

  • MC38 or CT26 tumor cells.

  • Vehicle formulation (e.g., 0.5% methylcellulose in water for oral dosing).

  • Test inhibitor, formulated in vehicle.

  • Positive control: anti-mouse PD-L1 antibody.

Procedure:

  • Tumor Implantation: Subcutaneously implant 0.5-1.0 x 10^6 tumor cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 80-120 mm³). Monitor tumor volume and body weight 2-3 times per week. Tumor volume = (Length x Width²)/2.

  • Randomization: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., daily oral gavage)

    • Group 2: Test Inhibitor, Dose 1 (e.g., 25 mg/kg, daily oral gavage)[12]

    • Group 3: Test Inhibitor, Dose 2 (e.g., 50 mg/kg, daily oral gavage)[12]

    • Group 4: Positive Control (e.g., anti-PD-L1 antibody, 10 mg/kg, twice weekly IP)[12]

  • Treatment: Administer treatments according to the defined schedule for a period of 14-21 days.

  • Endpoint: The primary endpoint is Tumor Growth Inhibition (TGI). The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³).

  • Data Analysis: Calculate the percent TGI for each treatment group relative to the vehicle control. The antitumor activity of the inhibitor should be dependent on CD8+ T-cells and PD-L1 expression on the tumor.[11][13]

Data Interpretation & Structure-Activity Relationships (SAR)

Systematic analysis of data from the validation assays is crucial for optimizing the pyrazolo[4,3-b]pyridine scaffold.

Example SAR Table

The following hypothetical data illustrates how SAR can be developed. Modifications at the R1 and R2 positions of the scaffold are evaluated for their impact on biochemical potency (HTRF IC50) and cellular activity (Reporter EC50).

Compound IDR1 GroupR2 GroupHTRF IC50 (nM)Reporter EC50 (µM)
LEAD-01 -H2-fluorophenyl50.58.2
LEAD-02 -CH32-fluorophenyl9.61.6
LEAD-03 -CH3phenyl25.14.5
LEAD-04 -CH34-fluorophenyl11.21.9
LEAD-05 -CH32,4-difluorophenyl65.8>10
LEAD-06 -OCH32-fluorophenyl150.2>10

Interpretation:

  • R1 Position: Adding a small alkyl group like methyl (LEAD-02 vs. LEAD-01) significantly improves both biochemical and cellular potency, suggesting a favorable interaction in a hydrophobic pocket. A bulkier methoxy group (LEAD-06) is detrimental.

  • R2 Position: A 2-fluoro substituent on the phenyl ring is optimal (LEAD-02 vs. LEAD-03).[4] Moving the fluorine to the 4-position has little effect (LEAD-04), but adding a second fluorine (LEAD-05) dramatically reduces activity, likely due to steric hindrance.[4]

This analysis guides the next round of synthesis, focusing on small, hydrophobic groups at R1 and mono-substituted phenyl rings at R2 to further enhance potency.

References

Application Notes & Protocols: 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine as a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazolopyridine class of heterocycles represents a "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows them to effectively target ATP-binding sites.[1] This has led to their successful development as potent inhibitors of various protein kinases and other key cellular enzymes.[2][3] This document provides a detailed guide for leveraging a specific, promising member of this family: 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine . We will explore its synthesis, rationale for use, and a comprehensive workflow for its application in a kinase inhibitor discovery campaign, from library synthesis to hit-to-lead optimization. The protocols and insights provided are designed to be both practical for bench scientists and informative for project leaders in the field of drug discovery.

The Scaffold: Physicochemical Properties and Rationale for Use

The this compound scaffold is an attractive starting point for a medicinal chemistry program due to its unique combination of structural features that impart both biological relevance and synthetic tractability.

Rationale for Selection:

  • Bioisosterism: The pyrazolopyridine core is a bioisostere of adenine, the nitrogenous base in ATP. This inherent structural mimicry provides a strong foundation for designing molecules that can competitively bind to the ATP-binding pocket of enzymes, particularly protein kinases.[1]

  • Synthetic Handle: The chlorine atom at the 7-position is not merely a substituent; it is a versatile chemical handle. It readily participates in nucleophilic aromatic substitution (SNAr) reactions, allowing for the rapid and efficient introduction of a wide array of chemical moieties. This is the cornerstone of library synthesis for exploring structure-activity relationships (SAR).

  • Modulation of Properties: The methyl group at the 5-position influences the scaffold's electronics and lipophilicity. It can engage in favorable hydrophobic or van der Waals interactions within a target's binding site and can be further modified to fine-tune physicochemical properties like solubility and metabolic stability.

Physicochemical Data:

PropertyValueSource
CAS Number 94220-38-9[4][5]
Molecular Formula C₇H₆ClN₃[4][5]
Molecular Weight 167.6 g/mol [4]
Boiling Point (est.) 307.3°C[4]
Storage 2-8°C[4]

Synthesis of the Core Scaffold

A robust and scalable synthesis of the core scaffold is the first critical step in any drug discovery program. While various methods exist for creating pyrazolopyridine systems, a highly effective approach involves the construction of the pyrazole ring onto a pre-functionalized pyridine precursor. The following protocol is adapted from established methods for synthesizing substituted pyrazolo[4,3-b]pyridines.[6]

Workflow for Scaffold Synthesis:

G A 2,6-dichloro-5-methyl-3-nitropyridine (Starting Material) B SNAr Reaction (Hydrazine hydrate) A->B C Intermediate: 2-hydrazinyl-6-chloro-5-methyl-3-nitropyridine B->C D Reductive Cyclization (e.g., Fe/AcOH or H2, Pd/C) C->D E This compound (Final Scaffold) D->E

Caption: General synthetic workflow for the core scaffold.

Protocol 2.1: Synthesis of this compound

  • Causality: This protocol utilizes a readily available, functionalized pyridine. The nitro group acts as a potent electron-withdrawing group, activating the adjacent chloro-substituted position for nucleophilic attack by hydrazine (SNAr). The subsequent step involves the reduction of the nitro group to an amine, which spontaneously cyclizes onto the adjacent hydrazinyl group to form the fused pyrazole ring.

  • Step 1: Hydrazine Displacement (SNAr)

    • To a solution of 2,6-dichloro-5-methyl-3-nitropyridine (1.0 eq) in ethanol at 0°C, add hydrazine hydrate (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Rationale: The C2 position is more activated towards SNAr than the C6 position due to the ortho- and para-directing effects of the nitro group. Using a slight excess of hydrazine ensures complete conversion.

    • Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude intermediate, 2-hydrazinyl-6-chloro-5-methyl-3-nitropyridine, can often be carried forward without extensive purification.

  • Step 2: Reductive Cyclization

    • Dissolve the crude intermediate from Step 1 in a mixture of acetic acid and ethanol (1:3 v/v).

    • Add iron powder (5.0 eq) portion-wise, as the reaction can be exothermic.

    • Heat the mixture to reflux (approx. 80°C) for 2-4 hours. Monitor the reaction for the formation of the product.

    • Rationale: Iron in acetic acid is a classic and cost-effective method for reducing aromatic nitro groups to amines. The in situ-generated amine is perfectly positioned to cyclize and form the thermodynamically stable aromatic pyrazole ring.

    • After cooling, filter the reaction mixture through a pad of celite to remove excess iron. Neutralize the filtrate carefully with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting solid by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure this compound scaffold.

Application in Drug Discovery: A Kinase Inhibitor Workflow

With the core scaffold in hand, the next phase involves its elaboration into a library of diverse compounds for biological screening. The 7-chloro group is the key to this process.

Drug Discovery Workflow:

G cluster_0 Chemistry cluster_1 Biology & Screening cluster_2 Medicinal Chemistry A Core Scaffold (7-chloro-5-methyl...) B Library Synthesis (Parallel SNAr with Amines R-NH2) A->B C Diverse Compound Library B->C D High-Throughput Screen (Kinase Panel) C->D E Identify Initial 'Hits' D->E F Hit-to-Lead Optimization (SAR Studies) E->F G Lead Candidate F->G

Caption: A workflow for kinase inhibitor discovery.

Protocol 3.1: Parallel Library Synthesis

  • Causality: This protocol leverages the reactivity of the 7-chloro position for SNAr reactions with a library of primary or secondary amines. This is a robust and high-yielding reaction, making it ideal for generating a large number of analogs in parallel format (e.g., in a 96-well plate).

  • Arraying Reagents: In a 96-well reaction block, dispense a solution of this compound (1.0 eq) in a suitable high-boiling polar aprotic solvent like DMSO or NMP.

  • Amine Addition: To each well, add a different amine (1.2 eq) from a pre-prepared library of diverse amines (e.g., anilines, benzylamines, aliphatic amines).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to each well to scavenge the HCl generated during the reaction.

  • Reaction: Seal the reaction block and heat to 120-150°C for 12-24 hours.

    • Rationale: High temperatures are required to overcome the activation energy for the SNAr reaction. The choice of solvent and base is critical to ensure solubility and prevent side reactions.

  • Workup & Purification: After cooling, the library can be purified using parallel purification techniques such as mass-directed preparative HPLC. The final compounds are typically stored as DMSO solutions for screening.

Protocol 3.2: High-Throughput Screening (HTS)

  • Causality: The goal of HTS is to rapidly identify initial "hits" from the synthesized library. A biochemical assay that measures kinase activity is employed. Luminescence-based assays that quantify the amount of ATP remaining after a kinase reaction are common, as a decrease in ATP corresponds to high enzyme activity.

  • Target Selection: Choose a panel of kinases of therapeutic interest. The pyrazolopyridine scaffold has shown promise against targets like c-Met, FGFR, TRK, and PIM-1.[2][7][8][9]

  • Assay Principle (Example: Kinase-Glo® type assay):

    • In a multi-well plate, combine the kinase, its specific substrate, and ATP.

    • Add a single concentration (e.g., 10 µM) of each compound from the synthesized library to individual wells.

    • Incubate for a set period (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to proceed.

    • Add a detection reagent that contains luciferase. This enzyme will generate a luminescent signal proportional to the amount of ATP remaining in the well.

    • Rationale: Potent inhibitors will prevent the kinase from consuming ATP, resulting in a high luminescent signal. Inactive compounds will allow the kinase to deplete the ATP, leading to a low signal.

  • Data Analysis: Identify compounds that inhibit kinase activity above a certain threshold (e.g., >50% inhibition) as initial hits. These hits are then subjected to dose-response analysis to determine their IC₅₀ values.

Structure-Activity Relationship (SAR) Analysis

Once initial hits are confirmed, the process of hit-to-lead optimization begins. This involves synthesizing new analogs to systematically probe the SAR and improve potency, selectivity, and drug-like properties.

Hypothetical SAR Table:

Compound IDR-Group at C7 PositionKinase X IC₅₀ (nM)
Hit-1 4-fluoroaniline850
Opt-1.1 3,4-dichloroaniline220
Opt-1.2 4-methoxyaniline>10,000
Opt-1.3 4-(morpholino)aniline45
  • Interpretation: This hypothetical data suggests that electron-withdrawing groups on the aniline ring are tolerated (Opt-1.1), while bulky electron-donating groups are detrimental (Opt-1.2). The significant improvement in potency with a morpholino group (Opt-1.3) suggests that a hydrogen bond acceptor and improved solubility in that region are highly beneficial.

SAR Visualization:

G Core Pyrazolo[4,3-b]pyridine Core C7 Modification at C7 (via SNAr) Core->C7 Potency Improved Potency (Lower IC50) C7->Potency Selectivity Enhanced Selectivity (vs. other kinases) C7->Selectivity PK Better PK Properties (Solubility, Stability) C7->PK

Caption: Logic map for hit-to-lead optimization.

Mechanistic Insights: Targeting Kinase Signaling

Compounds derived from the pyrazolopyridine scaffold typically function as Type I kinase inhibitors. They operate by directly competing with cellular ATP for binding within the kinase's active site.

Mechanism of Action:

  • Hinge Binding: The nitrogen atoms of the pyrazolopyridine core act as hydrogen bond donors and acceptors, forming critical interactions with the "hinge region" of the kinase. This interaction anchors the inhibitor in the active site, mimicking the way adenine binds.[2]

  • Occupation of Pockets: The substituent introduced at the 7-position projects out from the hinge-binding core and can occupy adjacent hydrophobic pockets, leading to enhanced potency and selectivity for specific kinases.

Targeted Signaling Pathway Example:

G RTK Receptor Tyrosine Kinase (e.g., c-Met, FGFR) P Phosphorylation RTK->P binds ATP ATP ATP->P Inhibitor Scaffold-Based Inhibitor Inhibitor->RTK blocks ATP binding Downstream Downstream Signaling (e.g., RAS-MAPK) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of a generic RTK signaling pathway.

Conclusion

The this compound scaffold represents a highly valuable starting point for modern drug discovery campaigns, particularly in the competitive field of kinase inhibitors. Its combination of a biologically relevant core, synthetic accessibility, and a strategically placed reactive handle for library diversification makes it an ideal platform. The workflows and protocols outlined in this document provide a comprehensive framework for researchers to unlock the therapeutic potential of this promising molecular architecture.

References

Application Notes & Protocols: Strategic Synthesis of Functionalized Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, constituting the core of numerous biologically active agents, including kinase inhibitors and central nervous system modulators.[1] Compounds like Glumetinib, a c-Met inhibitor, and VU0418506, an mGlu4 positive allosteric modulator, underscore the therapeutic potential of this scaffold.[1] This guide provides an in-depth analysis of key synthetic strategies for accessing functionalized pyrazolo[4,3-b]pyridines, offering researchers field-proven insights and detailed experimental protocols. We will explore the two predominant strategies: the annulation of a pyridine ring onto a pre-existing pyrazole core and the construction of a pyrazole ring onto a functionalized pyridine template.

Overview of Synthetic Strategies

The assembly of the pyrazolo[4,3-b]pyridine ring system can be approached from two primary retrosynthetic disconnections. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

  • Strategy A: Pyridine Ring Annulation. This approach begins with a substituted pyrazole, typically a 4-aminopyrazole derivative, and constructs the pyridine ring onto it. This is a classical and widely used method.[1][2]

  • Strategy B: Pyrazole Ring Annulation. This strategy employs a functionalized pyridine as the starting material, onto which the pyrazole ring is fused. This route offers a powerful way to install diverse functionalities, particularly when starting from readily available substituted pyridines.[1][3][4]

Synthetic_Strategies cluster_A Strategy A: Pyridine Annulation cluster_B Strategy B: Pyrazole Annulation PyrazoloPyridine Pyrazolo[4,3-b]pyridine Scaffold PyridineRing Pyridine Ring Formation PyridineRing->PyrazoloPyridine Aminopyrazole 4-Aminopyrazole Precursor Aminopyrazole->PyridineRing + 1,3-Dielectrophile (e.g., Friedländer, Hantzsch) PyrazoleRing Pyrazole Ring Formation PyrazoleRing->PyrazoloPyridine FuncPyridine Functionalized Pyridine Precursor FuncPyridine->PyrazoleRing + Hydrazine derivative (e.g., Japp-Klingemann) Friedlander_Workflow start Start: 4-Aminopyrazole Derivative step1 React with Malononitrile start->step1 step2 Reflux in Ethanol with Base (e.g., Triethylamine) step1->step2 step3 Intramolecular Cyclization & Aromatization step2->step3 step4 Work-up and Crystallization step3->step4 end Product: 7-Amino-1H-pyrazolo[4,3-b]pyridine step4->end Japp_Klingemann_Workflow start Start: 2-Chloro-3-nitropyridine + β-Ketoester step1 SNAr Reaction (Base, e.g., NaH) start->step1 intermediate1 Pyridin-2-yl Ketoester Adduct step1->intermediate1 step2 One-Pot Reaction: 1. Azo-coupling (Arenediazonium salt) 2. Deacylation & Cyclization (Base) intermediate1->step2 end Product: Functionalized Pyrazolo[4,3-b]pyridine step2->end

References

One-Pot Synthesis of Pyrazolo[4,3-b]pyridine Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings to form the pyrazolo[4,3-b]pyridine scaffold has garnered significant attention in the field of medicinal chemistry and drug discovery. This heterocyclic core is a key structural motif in a variety of biologically active compounds, exhibiting a wide range of therapeutic potential.[1] Derivatives of pyrazolo[4,3-b]pyridine have been investigated as potent inhibitors of various kinases, including c-Met (hepatocyte growth factor receptor), which is implicated in oncology, as well as CDK8 inhibitors.[1] Furthermore, their activity as antagonists for the corticotropin-releasing factor type-1 (CRF1) receptor and as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) highlights their potential in treating a spectrum of neurological and psychiatric disorders.[1] The development of efficient and scalable synthetic routes to access these valuable molecules is therefore a critical endeavor for researchers in both academic and industrial settings.

One-pot multicomponent reactions have emerged as a powerful strategy in modern organic synthesis, offering significant advantages in terms of operational simplicity, reduced waste, and increased efficiency by minimizing the need for isolation of intermediates. This application note provides a detailed overview and step-by-step protocols for the one-pot synthesis of pyrazolo[4,3-b]pyridine derivatives, designed for researchers, scientists, and professionals in drug development.

Strategic Approaches to One-Pot Synthesis

The construction of the pyrazolo[4,3-b]pyridine ring system in a single pot can be broadly approached in two ways:

  • Annulation of a Pyrazole Ring onto a Pre-functionalized Pyridine Core: This strategy involves the sequential reaction of a suitably substituted pyridine with reagents that build the pyrazole ring in situ.

  • Annulation of a Pyridine Ring onto a Pre-formed Pyrazole Moiety: This approach utilizes a substituted aminopyrazole as a key building block, to which the pyridine ring is appended through condensation with a 1,3-dicarbonyl compound or its equivalent.

This guide will detail a robust protocol for the first approach and provide insights into the second, offering a comprehensive resource for the synthesis of this important heterocyclic scaffold.

Protocol 1: One-Pot Synthesis via SNAr and Modified Japp-Klingemann Reaction

This protocol provides an efficient method for the synthesis of pyrazolo[4,3-b]pyridines starting from readily available 2-chloro-3-nitropyridines. The reaction proceeds through a sequence of a nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction, where the azo-coupling, deacylation, and pyrazole ring annulation steps are ingeniously combined in a one-pot manner.[1][2]

Reaction Mechanism

The reaction commences with an SNAr reaction where a β-ketoester displaces the chlorine atom of the 2-chloro-3-nitropyridine. The resulting intermediate then undergoes a Japp-Klingemann reaction with an arenediazonium salt. This is followed by a base-mediated intramolecular cyclization, where the hydrazone nitrogen attacks the carbon bearing the nitro group, leading to the formation of the pyrazole ring and elimination of the nitro group.

Japp-Klingemann_Mechanism cluster_0 SNAr Reaction cluster_1 Japp-Klingemann Reaction cluster_2 One-Pot Cyclization 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Intermediate_A Pyridinyl Keto Ester 2-Chloro-3-nitropyridine->Intermediate_A + beta-Ketoester beta-Ketoester beta-Ketoester Intermediate_B Azo Intermediate Intermediate_A->Intermediate_B + Arenediazonium salt Arenediazonium_salt Arenediazonium_salt Intermediate_C Hydrazone Intermediate_B->Intermediate_C Deacylation Final_Product Pyrazolo[4,3-b]pyridine Intermediate_C->Final_Product Intramolecular Cyclization (Base)

Caption: Mechanism of the one-pot pyrazolo[4,3-b]pyridine synthesis.

Experimental Protocol

Materials:

  • Substituted 2-chloro-3-nitropyridine

  • Ethyl benzoylacetate (or other β-ketoester)

  • Substituted aniline

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium acetate

  • Pyrrolidine

  • Ethanol

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Synthesis of the Pyridinyl Keto Ester Intermediate:

    • In a round-bottom flask, dissolve the substituted 2-chloro-3-nitropyridine (1.0 eq) and ethyl benzoylacetate (1.1 eq) in DMF.

    • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be used in the next step without further purification.

  • One-Pot Japp-Klingemann Reaction and Cyclization:

    • To a solution of the crude pyridinyl keto ester (1.0 eq) in ethanol, add a solution of sodium acetate (3.0 eq) in water.

    • In a separate flask, prepare the arenediazonium salt solution by dissolving the substituted aniline (1.1 eq) in a mixture of water and concentrated hydrochloric acid, and then adding a solution of sodium nitrite (1.2 eq) in water at 0-5 °C.

    • Add the freshly prepared diazonium salt solution dropwise to the pyridinyl keto ester solution at 0-5 °C with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

    • Add pyrrolidine (2.0 eq) to the reaction mixture and heat to reflux for 4-6 hours.

    • Monitor the formation of the product by TLC.

    • After completion, cool the reaction mixture to room temperature and add water to precipitate the product.

    • Filter the solid, wash with water and then with cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure pyrazolo[4,3-b]pyridine derivative.

Data Summary

The following table summarizes the synthesis of various pyrazolo[4,3-b]pyridine derivatives using the described one-pot protocol, showcasing the substrate scope and yields.

Entry2-Chloro-3-nitropyridine substituentAniline substituentProductYield (%)
1H2-cyanoEthyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate85
2H4-methyl-2-nitroEthyl 1-(4-methyl-2-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate88
3H2-chloroEthyl 1-(2-chlorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate72
45-trifluoromethyl4-methyl-2-nitroEthyl 1-(4-methyl-2-nitrophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate84
55-trifluoromethyl3-chloro-4-methylEthyl 1-(3-chloro-4-methylphenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate78
65-trifluoromethyl2-methoxyEthyl 1-(2-methoxyphenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate63

Data adapted from Nikol'skiy, V. V., et al. (2023).[1]

Protocol 2: Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

A widely employed and highly convergent one-pot strategy for the synthesis of the isomeric pyrazolo[3,4-b]pyridines involves the three-component condensation of a 5-aminopyrazole, an aldehyde, and an active methylene compound such as malononitrile or ethyl cyanoacetate.[3] This approach is valued for its atom economy and the ability to rapidly generate molecular diversity.

Reaction Mechanism

The reaction is generally believed to proceed through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form a dicyanostyrene or a related electron-deficient alkene. This is followed by a Michael addition of the 5-aminopyrazole to the activated double bond. The resulting intermediate then undergoes intramolecular cyclization and subsequent aromatization, often through oxidation or elimination, to yield the final pyrazolo[3,4-b]pyridine product. The use of a catalyst, such as a base or a Lewis acid, is often employed to facilitate the reaction.

Three_Component_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Aromatization Aldehyde Aldehyde Intermediate_A Electron-deficient Alkene Aldehyde->Intermediate_A + Active Methylene Active_Methylene Active Methylene Compound Intermediate_B Michael Adduct Intermediate_A->Intermediate_B + 5-Aminopyrazole 5-Aminopyrazole 5-Aminopyrazole Intermediate_C Cyclized Intermediate Intermediate_B->Intermediate_C Intramolecular Cyclization Final_Product Pyrazolo[3,4-b]pyridine Intermediate_C->Final_Product Aromatization

Caption: General mechanism for the three-component synthesis.

General Experimental Protocol

Materials:

  • 5-Amino-3-methyl-1-phenylpyrazole (or other substituted 5-aminopyrazole)

  • Aromatic aldehyde

  • Malononitrile (or ethyl cyanoacetate)

  • Catalyst (e.g., piperidine, L-proline, or a Lewis acid)

  • Solvent (e.g., ethanol, water, or solvent-free)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • In a round-bottom flask, combine the 5-aminopyrazole (1.0 eq), the aromatic aldehyde (1.0 eq), and the active methylene compound (1.0 eq) in the chosen solvent.

  • Add a catalytic amount of the selected catalyst (e.g., 10 mol%).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (typically 1-12 hours). The reaction can also be performed under microwave irradiation to significantly reduce the reaction time.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, filter the product and wash it with a suitable solvent (e.g., cold ethanol).

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel or by recrystallization.

Troubleshooting and Optimization
  • Low Yields: Consider screening different catalysts (both basic and acidic) and solvents. Microwave-assisted synthesis can often improve yields and reduce reaction times. Ensure the purity of the starting materials, especially the aldehyde, as impurities can inhibit the reaction.

  • Side Reactions: The formation of byproducts can sometimes be suppressed by adjusting the reaction temperature or the rate of addition of one of the components.

  • Purification Challenges: If the product is difficult to purify by crystallization, column chromatography with a suitable eluent system is recommended.

Conclusion

The one-pot synthesis of pyrazolo[4,3-b]pyridine derivatives and their isomers represents a highly efficient and versatile approach to accessing this medicinally important class of compounds. The protocols detailed in this application note provide a solid foundation for researchers to synthesize a diverse range of derivatives for further investigation in drug discovery and development programs. The choice of synthetic strategy will depend on the availability of starting materials and the desired substitution pattern on the final molecule. By understanding the underlying reaction mechanisms and key experimental parameters, researchers can effectively troubleshoot and optimize these powerful one-pot procedures.

References

Application Notes and Protocols for 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

The pyrazolo[4,3-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent and selective inhibitors of key signaling proteins.[1][2][3][4] The specific compound, 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine (CAS No. 94220-38-9), represents a valuable tool for investigating cellular signaling pathways.[5][6][7][] While its precise molecular targets are still under active investigation, its structural similarity to known kinase inhibitors suggests its utility as a chemical probe for interrogating the function of various protein kinases.[9][10][11][12]

This document serves as a comprehensive guide for researchers interested in utilizing this compound as a chemical probe. It provides a framework for its application in cell-based assays, target validation, and elucidation of signaling pathways, emphasizing the principles of scientific rigor and robust experimental design.[13][14][15][16]

Physicochemical Properties

PropertyValueSource
CAS Number94220-38-9[6][7][]
Molecular FormulaC₇H₆ClN₃[6]
Molecular Weight167.60 g/mol

Presumed Mechanism of Action: A Focus on Kinase Inhibition

Derivatives of the pyrazolo[4,3-b]pyridine and the isomeric pyrazolo[3,4-b]pyridine scaffold have demonstrated inhibitory activity against a range of protein kinases, including:

  • Tropomyosin Receptor Kinases (TRKs) : These are critical in neuronal development and have been implicated in various cancers.[9][10]

  • Anaplastic Lymphoma Kinase (ALK) : A key target in non-small cell lung cancer.[11]

  • Aurora Kinases : Essential for cell cycle regulation, making them attractive cancer targets.[17]

  • FMS-like Tyrosine Kinase 3 (FLT3) : Mutations in FLT3 are common in acute myeloid leukemia.[17]

  • Activin Receptor-Like Kinase 5 (ALK5) : A key component of the TGF-β signaling pathway.[12]

  • Mesenchymal Epithelial Transition Factor (MET) : A receptor tyrosine kinase involved in cell growth and motility.[18]

Given this precedent, it is highly probable that this compound functions as an ATP-competitive inhibitor of one or more protein kinases. The chlorine and methyl substitutions on the heterocyclic core are expected to influence its selectivity and potency against specific kinase targets.

Experimental Workflow for Utilizing this compound

The following diagram outlines a logical workflow for the effective use of this chemical probe, from initial characterization to in-depth biological investigation.

G cluster_0 Phase 1: Probe Characterization cluster_1 Phase 2: In Vitro Target Engagement cluster_2 Phase 3: Cell-Based Assays cluster_3 Phase 4: Validation and Controls QC Quality Control (Purity, Identity) Solubility Solubility Determination QC->Solubility BiochemAssay Biochemical Kinase Assays (IC50 Determination) QC->BiochemAssay Stability Stability Assessment Solubility->Stability Selectivity Kinase Selectivity Profiling BiochemAssay->Selectivity BiophysAssay Biophysical Binding Assays (SPR, ITC) BiochemAssay->BiophysAssay CellViability Cell Viability/Toxicity (MTT, CTG) BiochemAssay->CellViability TargetEngagement Cellular Target Engagement (Western Blot, CETSA) CellViability->TargetEngagement NegativeControl Negative Control (Structurally similar, inactive analog) CellViability->NegativeControl PhenotypicAssay Phenotypic Assays (Migration, Proliferation) TargetEngagement->PhenotypicAssay OrthogonalProbe Orthogonal Probe (Different scaffold, same target) NegativeControl->OrthogonalProbe GeneticValidation Genetic Validation (CRISPR/siRNA knockdown) OrthogonalProbe->GeneticValidation

Figure 1. A comprehensive workflow for the characterization and application of a novel chemical probe.

Protocols

Protocol 1: Preparation and Handling of Stock Solutions

Rationale: Proper handling and storage are crucial to maintain the integrity and activity of the chemical probe.

  • Resuspension: Resuspend this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Solubilization: Gently vortex and/or sonicate the solution to ensure complete dissolution.

  • Aliquoting: Aliquot the stock solution into smaller volumes in tightly sealed, amber vials to minimize freeze-thaw cycles and light exposure.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, a stock solution can be stored at 4°C for a few days, protected from light.

Protocol 2: Determination of In Vitro Kinase Inhibition (IC₅₀)

Rationale: To quantify the potency of the compound against a purified kinase of interest. This protocol is a generalized example and should be adapted for the specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., containing MgCl₂, DTT, BSA)

  • This compound

  • Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well assay plates

Procedure:

  • Serial Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the serially diluted compound.

  • Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the kinase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cellular Target Engagement using Western Blot

Rationale: To confirm that the compound inhibits the activity of its target kinase within a cellular context. This is typically assessed by measuring the phosphorylation of a known downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase (e.g., KM-12 cells for TRKA).[9][10]

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the phosphorylated substrate (e.g., p-ERK) and total protein (e.g., total ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 1-4 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phospho-substrate and total protein.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal to determine the concentration-dependent inhibition of downstream signaling.

Signaling Pathway Context

The following diagram illustrates a hypothetical signaling pathway where this compound inhibits a receptor tyrosine kinase (RTK), leading to the blockade of downstream signaling cascades.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., TRK, ALK) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Probe This compound Probe->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Transcription

Figure 2. A simplified representation of a kinase signaling pathway modulated by a chemical probe.

Trustworthiness and Validation: The Pillars of a Good Chemical Probe

The utility of any chemical probe is contingent on its well-defined activity and selectivity.[13][15][16] To ensure the data generated with this compound is reliable, the following validation steps are essential:

  • Selectivity Profiling: The compound should be screened against a broad panel of kinases to identify potential off-target effects. A highly selective probe will exhibit a significant potency window (ideally >30-fold) between its intended target and other kinases.[15]

  • Use of a Negative Control: A structurally similar but biologically inactive analog is crucial. This control helps to distinguish on-target effects from non-specific or compound-scaffold-related phenotypes.

  • Orthogonal Probes: Employing a structurally distinct inhibitor of the same target can help confirm that the observed biological effect is due to the inhibition of the intended target and not an off-target effect of the primary probe.[13]

  • Genetic Validation: The most rigorous validation involves correlating the phenotypic effects of the probe with the genetic knockdown or knockout (e.g., using siRNA or CRISPR) of the putative target.[16] If the probe's effect is on-target, its phenotype should be mimicked by reducing the expression of the target protein.

Conclusion

This compound is a promising chemical probe candidate derived from a scaffold with a rich history in medicinal chemistry. Its likely role as a kinase inhibitor makes it a valuable tool for dissecting cellular signaling pathways implicated in cancer and other diseases. By adhering to the rigorous experimental protocols and validation principles outlined in these application notes, researchers can confidently employ this compound to generate robust and reproducible data, ultimately advancing our understanding of complex biological systems and facilitating the discovery of new therapeutic strategies.

References

Application Notes and Protocols for the N-Alkylation of Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylated Pyrazolo[4,3-b]pyridines in Medicinal Chemistry

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, recognized as a purine isostere. This structural similarity allows it to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways. N-alkylation of the pyrazole subunit of this scaffold is a critical synthetic step that profoundly influences the molecule's pharmacological profile. The introduction of alkyl groups at the N1 or N2 position can modulate key properties such as binding affinity, selectivity, solubility, and metabolic stability. Consequently, the development of robust and regioselective N-alkylation procedures is of paramount importance for the systematic exploration of the chemical space around this valuable scaffold and the generation of novel therapeutic candidates.

This guide provides a comprehensive overview of the experimental procedures for the N-alkylation of pyrazolo[4,3-b]pyridines, with a focus on the underlying principles that govern regioselectivity and practical protocols for synthesis and characterization.

Understanding the Mechanism and Controlling Regioselectivity

The N-alkylation of a 1H-pyrazolo[4,3-b]pyridine typically proceeds via a nucleophilic substitution reaction. The process begins with the deprotonation of the pyrazole N-H by a suitable base to form a pyrazolate anion. This anion is ambident, with two nucleophilic nitrogen atoms, N1 and N2. The subsequent reaction with an alkylating agent (e.g., an alkyl halide) can therefore lead to two regioisomeric products: the N1-alkylated and the N2-alkylated pyrazolo[4,3-b]pyridine.

The regiochemical outcome of this reaction is not arbitrary; it is a finely balanced interplay of several factors:

  • Steric Effects: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[1] Substituents on the pyrazolo[4,3-b]pyridine core, particularly at the C3 position adjacent to N2, and at the C7 position of the pyridine ring adjacent to N1, will significantly influence the accessibility of the respective nitrogen atoms. Bulky alkylating agents will also favor reaction at the less encumbered nitrogen.

  • Electronic Effects: The electron density at each nitrogen atom, influenced by the electronic nature of substituents on the heterocyclic core, plays a crucial role. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.

  • Reaction Conditions: The choice of base and solvent system can dramatically alter the N1/N2 ratio.[2][3]

    • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can solvate the cation of the base, leading to a more "free" and reactive pyrazolate anion, which may result in mixtures of isomers. Less polar solvents like tetrahydrofuran (THF) can promote the formation of tight ion pairs between the pyrazolate anion and the cation of the base, which can block one of the nitrogen atoms and enhance selectivity.[2][3]

    • Base/Counter-ion: Strong, non-coordinating bases in non-polar solvents, such as sodium hydride (NaH) in THF, often favor N1-alkylation due to the formation of a sodium-N2 chelate, sterically hindering the N2 position.[4] In contrast, weaker bases like potassium carbonate (K2CO3) in polar solvents like DMF often lead to mixtures of regioisomers.[5][6]

Caption: Factors influencing N1 vs. N2 regioselectivity.

Experimental Protocols

The following protocols provide a general framework for the N-alkylation of pyrazolo[4,3-b]pyridines. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates and alkylating agents.

Protocol 1: General Procedure using Potassium Carbonate in DMF

This method is straightforward and uses common laboratory reagents. It often results in a mixture of N1 and N2 isomers that require chromatographic separation.

Materials:

  • 1H-Pyrazolo[4,3-b]pyridine derivative

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 equivalents)

  • Anhydrous potassium carbonate (K2CO3) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous DMF, add anhydrous K2CO3 (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to separate the N1 and N2 regioisomers.

Protocol 2: Regioselective N1-Alkylation using Sodium Hydride in THF

This method often provides higher selectivity for the N1 isomer, particularly for substrates with minimal steric hindrance around the N1 position.[4]

Materials:

  • 1H-Pyrazolo[4,3-b]pyridine derivative

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 equivalents)

  • Alkyl halide or tosylate (1.1 - 1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a suspension of NaH (1.2-1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1-1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4 or MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the product by silica gel column chromatography.

Data Presentation: Reaction Conditions and Regioselectivity

The choice of reaction conditions is critical for controlling the outcome of the N-alkylation. The following table summarizes representative conditions and their influence on regioselectivity, drawing from established principles in pyrazole chemistry.

EntryPyrazole SubstrateAlkylating AgentBase (eq)SolventTemp (°C)N1:N2 RatioYield (%)
13-Methyl-1H-pyrazolo[4,3-b]pyridineMethyl IodideK2CO3 (2.0)DMF25Mixture~85
23-Phenyl-1H-pyrazolo[4,3-b]pyridineBenzyl BromideK2CO3 (2.0)DMF60Mixture~90
31H-Pyrazolo[4,3-b]pyridineEthyl BromideNaH (1.2)THF25>95:5~80
43-tert-Butyl-1H-pyrazolo[4,3-b]pyridineMethyl IodideNaH (1.2)THF25>99:1~75
55-Aroyl-1H-pyrazolo[3,4-b]pyridineMethyl IodideCs2CO3 (2.0)MeCN80 (MW)N/A85-90

Note: Data in this table is illustrative and based on general principles and specific examples from related pyrazolopyridine systems.[7] Actual ratios and yields will vary with the specific substrate.

Characterization of N1 and N2 Regioisomers

Unambiguous structural elucidation of the N1 and N2 alkylated isomers is crucial. Advanced NMR spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR: The chemical shifts of the protons on the pyrazolo[4,3-b]pyridine core and the attached alkyl group will differ between the two isomers. Protons closer to the site of alkylation often experience a more significant change in their chemical environment.

  • ¹³C NMR: Similar to ¹H NMR, the carbon chemical shifts of the heterocyclic core will be distinct for the N1 and N2 isomers.

  • 2D NMR Techniques (NOESY and HMBC): These are definitive methods for assigning regiochemistry.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space correlations between protons that are in close proximity. For an N1-alkylated isomer, a NOE correlation would be expected between the protons of the alkyl group and the H7 proton of the pyridine ring. For an N2-alkylated isomer, a NOE would be observed between the alkyl group protons and the H3 proton (if present) of the pyrazole ring.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. For the N1-isomer, the protons of the alkyl group will show a correlation to the C7a and C3a carbons of the pyrazole ring. For the N2-isomer, these protons will correlate to the C3 and C3a carbons.

Experimental Workflow Visualization

The overall process from starting material to characterized product can be summarized in the following workflow.

G A 1. Starting Material (1H-Pyrazolo[4,3-b]pyridine) B 2. Deprotonation (Base, Solvent) A->B C 3. Alkylation (Alkylating Agent) B->C D 4. Reaction Workup (Quenching, Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Isomer Separation (N1 and N2 products) E->F G 7. Characterization (NMR, MS, HPLC) F->G H Final Products (Pure N1/N2 Isomers) G->H

Caption: General workflow for N-alkylation and characterization.

References

Application Notes and Protocols for the Scale-Up Synthesis of 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and scalable two-step synthesis for the production of 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine, a critical heterocyclic building block in modern drug discovery. The protocol is designed for researchers and process chemists, providing in-depth procedural instructions, safety protocols, and analytical checkpoints for ensuring high purity and yield on a larger scale. The synthesis proceeds through the formation of the key intermediate, 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, followed by a high-yielding chlorination step.

Introduction

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif found in a multitude of biologically active molecules. These compounds are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities. The introduction of a chlorine atom at the 7-position and a methyl group at the 5-position provides a versatile handle for further chemical modifications, making this compound a highly sought-after intermediate in the synthesis of complex drug candidates. This document provides a detailed, field-proven protocol for the scale-up synthesis of this important compound, focusing on efficiency, safety, and reproducibility.

Overall Synthetic Strategy

The presented synthesis is a two-step process designed for scalability and efficiency. The first step involves the construction of the pyrazolo[4,3-b]pyridine core to yield the key intermediate, 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. The second step is a chlorination reaction to afford the final product, this compound.

Synthetic_Pathway cluster_0 Step 1: Pyrazolopyridine Core Formation cluster_1 Step 2: Chlorination Starting_Materials Substituted Pyridine + Hydrazine Derivative Intermediate 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol Starting_Materials->Intermediate Cyclocondensation Final_Product This compound Intermediate->Final_Product POCl3

Figure 1: Overall two-step synthetic strategy.

Part 1: Scale-up Synthesis of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol

This procedure details the formation of the core heterocyclic structure. The reaction involves the cyclocondensation of a suitably substituted pyridine with a hydrazine derivative.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 2-cyano-3-methyl-3-(pyridin-2-yl)acrylateReagentCommercially AvailableStarting material
Hydrazine hydrateReagentSigma-AldrichUse with caution, toxic
EthanolAnhydrousFisher ScientificReaction solvent
Hydrochloric acid37%VWRFor pH adjustment
Sodium bicarbonateReagentJ.T. BakerFor neutralization
Deionized water
10 L Glass ReactorEquipped with overhead stirrer, reflux condenser, and temperature probe
Filtration apparatusBuchner funnel, filter paper
Drying ovenVacuum-capable
Experimental Protocol
  • Reactor Setup: The 10 L glass reactor is thoroughly cleaned, dried, and equipped with an overhead stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for temperature monitoring.

  • Reagent Charging: Charge the reactor with ethyl 2-cyano-3-methyl-3-(pyridin-2-yl)acrylate (1.0 kg, 4.62 mol) and anhydrous ethanol (5.0 L).

  • Initiation of Reaction: Begin stirring the mixture to ensure homogeneity. Slowly add hydrazine hydrate (0.46 kg, 9.24 mol, 2.0 equiv.) to the reactor at ambient temperature over a period of 30 minutes. An exotherm may be observed; maintain the temperature below 40°C.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 12-16 hours. The progress of the reaction should be monitored by TLC or HPLC analysis.

  • Reaction Quench and Product Isolation: Once the reaction is complete, cool the mixture to room temperature. A precipitate should form. Further cool the mixture to 0-5°C for 2 hours to maximize precipitation.

  • Filtration and Washing: Collect the solid product by filtration using a Buchner funnel. Wash the filter cake with cold ethanol (2 x 1 L) and then with deionized water (2 x 2 L).

  • Purification (Recrystallization): The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water. The purity of the recrystallized product should be checked by HPLC.

  • Drying: Dry the purified solid in a vacuum oven at 60-70°C until a constant weight is achieved.

Process Parameters Summary
ParameterValue
Scale1.0 kg of starting material
SolventAnhydrous Ethanol
Key ReagentHydrazine Hydrate
Reaction TemperatureReflux (~78°C)
Reaction Time12-16 hours
Expected Yield75-85%
Purity (by HPLC)>98%

Part 2: Scale-up Synthesis of this compound

This step involves the chlorination of the hydroxyl group of the intermediate using phosphorus oxychloride. This reaction is highly exothermic and requires careful control.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-methyl-1H-pyrazolo[4,3-b]pyridin-7-olIntermediate from Part 1Must be dry
Phosphorus oxychloride (POCl3)ReagentSigma-AldrichHighly corrosive and toxic, handle in a fume hood
PyridineAnhydrousFisher ScientificSolvent and acid scavenger
Dichloromethane (DCM)ReagentVWRExtraction solvent
Saturated Sodium Bicarbonate SolutionFor quenching
BrineFor washing
Anhydrous Sodium SulfateReagentFor drying
20 L Glass ReactorEquipped with overhead stirrer, dropping funnel, and temperature probe
Experimental Protocol
  • Reactor Setup: A 20 L glass reactor is cleaned, dried, and set up in a well-ventilated fume hood. The reactor is equipped with an overhead stirrer, a pressure-equalizing dropping funnel, a reflux condenser with a gas outlet connected to a scrubber, and a thermocouple.

  • Reagent Charging: Charge the reactor with 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol (0.5 kg, 3.35 mol) and anhydrous pyridine (2.5 L). Stir the mixture to form a slurry.

  • Controlled Addition of POCl3: Cool the mixture to 0-5°C using an ice bath. Slowly add phosphorus oxychloride (1.03 kg, 6.70 mol, 2.0 equiv.) via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, slowly heat the reaction mixture to 100-110°C and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Reaction Quench: Cool the reaction mixture to room temperature and then carefully and slowly pour it onto crushed ice (10 kg) with vigorous stirring in a separate large vessel within the fume hood. This is a highly exothermic and gas-evolving step.

  • Work-up and Extraction: Neutralize the aqueous mixture to pH 7-8 with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 3 L).

  • Washing and Drying: Combine the organic layers and wash with brine (2 L). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization from a suitable solvent like ethyl acetate/hexanes.

  • Drying: Dry the final product in a vacuum oven at 40-50°C.

Process Parameters Summary
ParameterValue
Scale0.5 kg of intermediate
Chlorinating AgentPhosphorus Oxychloride (POCl3)
Solvent/BaseAnhydrous Pyridine
Reaction Temperature100-110°C
Reaction Time4-6 hours
Expected Yield80-90%
Purity (by HPLC)>99%

Process Safety and Scale-up Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Handling of POCl3: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations involving POCl3 must be conducted in a certified chemical fume hood.[1] Ensure all glassware is scrupulously dry. A scrubber containing a sodium hydroxide solution should be used to neutralize any evolved HCl gas.

  • Exothermic Reactions: Both the addition of hydrazine hydrate and the quenching of the POCl3 reaction are exothermic. Maintain strict temperature control using appropriate cooling baths and slow addition rates.

  • Ventilation: Ensure adequate ventilation throughout the entire process to avoid the inhalation of harmful vapors.[2]

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench any unreacted POCl3 carefully before disposal.

Characterization and Quality Control

The identity and purity of the intermediate and the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and to monitor reaction progress.

  • Melting Point: As a preliminary check of purity.

Conclusion

This application note provides a detailed and scalable two-step protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and process chemists can reliably produce this valuable building block in high yield and purity for applications in drug discovery and development.

References

Application of Pyrazolo[4,3-b]pyridines as CRF1 Antagonists: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of pyrazolo[4,3-b]pyridines as potent and selective antagonists of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This guide delves into the scientific rationale, experimental protocols, and data interpretation for the evaluation of this important class of compounds in the context of stress-related disorders.

Introduction: The CRF1 Receptor as a Therapeutic Target

Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1] The actions of CRF are primarily mediated through the G-protein coupled receptor, CRF1. Dysregulation of the CRF/CRF1 system has been implicated in the pathophysiology of a range of stress-related disorders, including anxiety, depression, and irritable bowel syndrome. Consequently, the CRF1 receptor has emerged as a promising therapeutic target for the development of novel pharmacotherapies.[1]

Small molecule antagonists of the CRF1 receptor have shown anxiolytic-like effects in various animal models.[1] Among the numerous heterocyclic scaffolds explored, pyrazolo[4,3-b]pyridines have demonstrated significant potential, exhibiting high binding affinity and functional antagonism at the CRF1 receptor. This guide will focus on the practical application of this chemical series in a research and drug discovery setting.

The Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Structure for CRF1 Antagonism

The pyrazolo[4,3-b]pyridine core represents a versatile scaffold for the design of CRF1 antagonists. Strategic substitutions at various positions of the bicyclic ring system allow for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. A general synthesis strategy for 3-phenylpyrazolo[4,3-b]pyridines, a key subset of this class, involves the cyclization of 4-amino-3-arylpyrazoles with ethyl acetoacetate.[2]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the in vitro and in vivo characterization of pyrazolo[4,3-b]pyridine-based CRF1 antagonists.

Protocol 1: In Vitro CRF1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human CRF1 receptor.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand, such as [¹²⁵I]-Sauvagine, from the CRF1 receptor expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human CRF1 receptor.

  • Radioligand: [¹²⁵I]-Sauvagine (specific activity ~2200 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding (NSB) Control: 1 µM non-radiolabeled sauvagine or a known high-affinity CRF1 antagonist.

  • Test Compounds: Pyrazolo[4,3-b]pyridine derivatives dissolved in 100% DMSO.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Cell harvester.

  • Gamma counter.

Procedure:

  • Preparation of Reagents:

    • Thaw the CRF1 receptor-expressing cell membranes on ice. Dilute the membranes in assay buffer to a final concentration of 5-10 µg of protein per well.

    • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Dilute the [¹²⁵I]-Sauvagine in assay buffer to a final concentration of approximately 0.1-0.2 nM.

  • Assay Setup:

    • To each well of a 96-well plate, add the following in order:

      • 50 µL of assay buffer (for total binding) or 1 µM non-radiolabeled sauvagine (for non-specific binding).

      • 50 µL of the diluted test compound or vehicle (for total and non-specific binding).

      • 50 µL of diluted [¹²⁵I]-Sauvagine.

      • 50 µL of the diluted cell membranes.

    • The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plates for 2 hours at room temperature with gentle agitation.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

    • Wash the filters three times with 300 µL of ice-cold wash buffer.

  • Detection:

    • Transfer the filters to scintillation vials or a compatible microplate.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Diagram of the CRF1 Receptor Binding Assay Workflow:

CRF1_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membranes CRF1 Membranes Incubation Incubate 2h @ RT Membranes->Incubation Radioligand [¹²⁵I]-Sauvagine Radioligand->Incubation Compound Test Compound Compound->Incubation Filtration Filtration Incubation->Filtration Counting Gamma Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for the CRF1 receptor binding assay.

Protocol 2: In Vitro cAMP Functional Assay

This protocol measures the ability of pyrazolo[4,3-b]pyridine compounds to antagonize CRF-stimulated cyclic AMP (cAMP) accumulation in cells expressing the CRF1 receptor.

Principle: The CRF1 receptor is coupled to the Gs alpha subunit of the heterotrimeric G-protein. Activation of the receptor by an agonist (e.g., CRF) stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. A CRF1 antagonist will inhibit this agonist-induced cAMP production in a dose-dependent manner.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human CRF1 receptor.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.

  • Stimulation Buffer: HBSS or serum-free DMEM containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases.

  • Agonist: Corticotropin-Releasing Factor (CRF).

  • Test Compounds: Pyrazolo[4,3-b]pyridine derivatives dissolved in 100% DMSO.

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or BRET-based).

  • White, opaque 96-well or 384-well plates.

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Culture and Plating:

    • Culture the CRF1-expressing cells according to standard protocols.

    • Seed the cells into white, opaque 96-well or 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in stimulation buffer.

    • Prepare a stock solution of CRF in stimulation buffer. The final concentration of CRF should be at its EC80 (the concentration that elicits 80% of the maximal response), which should be predetermined in separate experiments.

  • Assay Protocol:

    • Aspirate the cell culture medium from the wells.

    • Add 50 µL of the diluted test compound or vehicle to the appropriate wells.

    • Incubate the plate for 15-30 minutes at 37°C.

    • Add 50 µL of the CRF solution (at its EC80 concentration) to all wells except the basal control wells (which receive stimulation buffer only).

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of the CRF-stimulated cAMP response for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Diagram of the CRF1 Functional (cAMP) Assay Workflow:

CRF1_cAMP_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cells Seed CRF1-expressing cells Preincubation Pre-incubate with Test Compound Cells->Preincubation Compound Prepare Test Compound Compound->Preincubation Agonist Prepare CRF (EC80) Stimulation Stimulate with CRF Agonist->Stimulation Preincubation->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Detection cAMP Detection Lysis->cAMP_Detection Analysis Data Analysis (IC50) cAMP_Detection->Analysis

Caption: Workflow for the CRF1 functional cAMP assay.

Protocol 3: In Vivo Evaluation in the Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds, such as CRF1 antagonists, are expected to increase the time spent and the number of entries into the open arms of the maze.[3][4]

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms of equal dimensions, elevated from the floor.[5] The dimensions for rats are typically 50 cm long x 10 cm wide for the arms, with 40 cm high walls for the enclosed arms, elevated 50 cm from the floor.

Animals:

  • Male Wistar or Sprague-Dawley rats (250-300 g).

  • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Handle the animals for several days prior to testing to acclimate them to the experimenter.[3]

Procedure:

  • Drug Administration:

    • Administer the pyrazolo[4,3-b]pyridine test compound or vehicle (e.g., via oral gavage or intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).

  • Habituation:

    • Bring the animals to the testing room at least 1 hour before the experiment to allow for habituation to the new environment.[4]

  • Testing:

    • Place the rat in the center of the maze, facing one of the open arms.[6]

    • Allow the animal to freely explore the maze for a 5-minute period.[6]

    • Record the animal's behavior using a video camera mounted above the maze.

  • Data Analysis:

    • Score the video recordings for the following parameters:

      • Number of entries into the open and closed arms.

      • Time spent in the open and closed arms.

      • Total number of arm entries (as a measure of general locomotor activity).

    • Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Expected Outcome: An effective anxiolytic compound will significantly increase the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group, without significantly affecting the total number of arm entries.

Data Presentation

The following table summarizes representative pharmacological data for a hypothetical series of pyrazolo[4,3-b]pyridine CRF1 antagonists.

Compound IDCRF1 Binding Ki (nM)CRF1 Functional IC50 (nM)
PBP-1 HCH₃2,4-Cl₂-Ph5.210.5
PBP-2 CH₃CH₃2,4-Cl₂-Ph2.86.1
PBP-3 HC₂H₅2,4-Cl₂-Ph8.115.3
PBP-4 HCH₃4-MeO-Ph15.632.8

Data is hypothetical and for illustrative purposes only.

Causality Behind Experimental Choices

  • Choice of Radioligand: [¹²⁵I]-Sauvagine is chosen for the binding assay due to its high affinity for the CRF1 receptor, allowing for sensitive detection of competitive binding.[7]

  • Use of IBMX in cAMP Assay: IBMX, a phosphodiesterase inhibitor, is included to prevent the degradation of cAMP, thereby amplifying the signal and increasing the assay window.

  • EPM as a Behavioral Model: The EPM is a well-validated model of anxiety-like behavior that relies on the natural aversion of rodents to open and elevated spaces, making it a suitable paradigm for testing potential anxiolytics.[3]

Self-Validating Systems

Each protocol incorporates internal controls to ensure data validity. In the binding assay, total and non-specific binding controls are essential for calculating specific binding. The cAMP assay includes basal and agonist-stimulated controls to define the assay window. In the EPM, the total number of arm entries serves as a control for general locomotor activity, ensuring that the observed effects on open arm exploration are not due to sedation or hyperactivity.

Signaling Pathway

The following diagram illustrates the CRF1 receptor signaling pathway and the mechanism of action of pyrazolo[4,3-b]pyridine antagonists.

CRF1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CRF CRF (Agonist) CRF1 CRF1 Receptor CRF->CRF1 Binds G_protein Gs Protein CRF1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Stress Response) PKA->Response Phosphorylates Antagonist Pyrazolo[4,3-b]pyridine (Antagonist) Antagonist->CRF1 Blocks

Caption: CRF1 receptor signaling pathway and antagonist action.

References

Troubleshooting & Optimization

stability issues of 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-PYR-STAB-ACID

Version: 1.0

Introduction

This technical guide is intended for researchers, scientists, and drug development professionals working with 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine. This document addresses potential stability issues encountered when this compound is subjected to acidic conditions during experimental workflows such as formulation, purification, or long-term storage. As a fused heterocyclic system, the chemical behavior of this compound is governed by the electronic properties of both the pyrazole and pyridine rings. Understanding its stability profile is critical for ensuring experimental reproducibility and the integrity of research outcomes. This guide provides troubleshooting advice, frequently asked questions, and a detailed protocol for conducting a forced degradation study to assess the stability of your material.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of this compound showing a new spot on TLC/LC-MS after treatment with acid?

A1: The appearance of a new, more polar spot is likely due to the degradation of the parent compound. The pyrazolo[4,3-b]pyridine ring system contains basic nitrogen atoms that can be protonated under acidic conditions. This protonation increases the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack by water or other nucleophiles present in your medium. The most probable degradation pathway is the hydrolysis of the C7-chloro group to a hydroxyl group, yielding 7-hydroxy-5-methyl-1H-pyrazolo[4,3-b]pyridine.

Q2: At what pH should I be concerned about the stability of the chloro group?

A2: While a precise pH threshold is compound-specific and depends on factors like temperature and buffer species, significant degradation is more likely to occur under moderately to strongly acidic conditions (pH < 4). The rate of hydrolysis is generally acid-catalyzed; therefore, the lower the pH, the faster the potential degradation. We strongly recommend performing a forced degradation study (see protocol below) to determine the stability profile in your specific experimental matrix.

Q3: Could the pyrazole or pyridine ring open under acidic conditions?

A3: While ring-opening of heterocyclic systems can occur under harsh conditions, the pyrazole ring is generally stable.[1] Similarly, the pyridine ring is robust. Isomerization of related pyrazolopyrimidine systems to pyrazolopyridines via ring-opening and closing has been observed under strongly basic conditions, but this is not the expected pathway in acid.[2][3] The most kinetically and thermodynamically favored degradation pathway under typical laboratory acidic conditions is the substitution of the chloro group.

Q4: I am using this compound as a scaffold for further synthesis. How will acidic instability affect my subsequent reactions?

A4: If your reaction conditions are acidic, you risk forming the 7-hydroxy analog of your starting material. This impurity can complicate your reaction by competing in subsequent steps or making purification difficult. If your synthetic route requires an acidic step, it is crucial to monitor the stability of the starting material under those specific conditions. Consider minimizing the exposure time to acid or performing the reaction at a lower temperature to mitigate degradation.

Q5: Are there any recommended solvents or buffer systems to enhance stability in an acidic pH range?

A5: If you must work in an acidic medium, using a well-buffered system can help maintain a constant pH and may mitigate runaway degradation. However, the primary driver of degradation is the H+ concentration. If possible, consider using aprotic solvents if your experimental design allows. If an aqueous acidic medium is required, conducting the experiment at the lowest feasible temperature will slow the rate of hydrolysis.

Troubleshooting Guide

Observed Issue Probable Cause Recommended Action & Explanation
Appearance of a new, more polar peak in HPLC/LC-MS after acidic workup. Acid-catalyzed hydrolysis of the 7-chloro group to the 7-hydroxy analog.1. Confirm Identity: Isolate the new peak and characterize it by high-resolution mass spectrometry (HRMS) and NMR to confirm the structure. The expected mass would correspond to the replacement of -Cl with -OH. 2. Neutralize Promptly: After the acidic step, immediately neutralize the solution with a suitable base (e.g., NaHCO₃, K₂CO₃) to quench the acid-catalyzed degradation. 3. Reduce Temperature: Perform the acidic step at a lower temperature (e.g., 0 °C) to decrease the reaction rate of the hydrolysis.
Low yield of desired product in an acid-catalyzed reaction. Degradation of the starting material during the reaction.1. Monitor Starting Material: Run a time-course study of your reaction, analyzing aliquots by HPLC or LC-MS to quantify the consumption of starting material versus the formation of the degradation product. 2. Change Catalyst: If using a Brønsted acid, consider switching to a Lewis acid that may not induce the same level of protonation-based degradation.[4] 3. Shorten Reaction Time: Optimize the reaction to proceed to completion as quickly as possible to minimize the exposure time to acidic conditions.
Inconsistent analytical results for stock solutions prepared in acidic media. Ongoing degradation of the compound in the stock solution.1. Prepare Fresh Solutions: Prepare stock solutions of this compound in a non-acidic, aprotic solvent (e.g., DMSO, DMF) immediately before use. 2. pH Adjustment: If the final experimental medium must be acidic, add the stock solution to the acidified medium just before starting the experiment, rather than storing it in an acidic solution.

Proposed Degradation Pathway under Acidic Conditions

The primary anticipated degradation mechanism is an acid-catalyzed nucleophilic aromatic substitution (SNAr).

  • Protonation: The pyridine nitrogen atom is protonated by the acid, which significantly increases the electron deficiency of the pyridine ring.

  • Nucleophilic Attack: A nucleophile, typically water in aqueous acidic media, attacks the electron-deficient carbon atom at the C7 position. This step is the rate-determining step and results in the formation of a Meisenheimer-like intermediate.

  • Rearomatization: The intermediate collapses, expelling the chloride ion and a proton to restore aromaticity, yielding the final 7-hydroxy product.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization Start 7-chloro-5-methyl-1H- pyrazolo[4,3-b]pyridine Protonated Protonated Pyridine Ring Start->Protonated + H+ Intermediate Meisenheimer-like Intermediate Protonated->Intermediate + H2O (Nucleophile) Product 7-hydroxy-5-methyl-1H- pyrazolo[4,3-b]pyridine Intermediate->Product - H+ - Cl-

Caption: Proposed SNAr mechanism for acid-catalyzed hydrolysis.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under acidic stress conditions, in accordance with ICH guidelines.[5][6][7][8]

Objective: To determine the degradation pathway and rate of degradation under acidic conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions (for neutralization)

  • Class A volumetric flasks and pipettes

  • HPLC or UPLC system with a UV/PDA detector and/or mass spectrometer

Workflow Diagram:

G prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) stress Stress Conditions (e.g., 0.1 M HCl at 50°C) prep->stress sample Sample at Time Points (0, 2, 4, 8, 24 hr) stress->sample neutralize Neutralize Sample (e.g., with 0.1 M NaOH) sample->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze data Quantify Parent Peak & Degradant Peaks analyze->data report Report % Degradation & Identify Degradants data->report

Caption: Workflow for a forced acid degradation study.

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL. This helps ensure solubility before introducing the aqueous acidic medium.[6]

  • Stress Sample Preparation:

    • In separate vials, mix an aliquot of the stock solution with an equal volume of the stressor solution (e.g., 0.1 M HCl or 1 M HCl). A typical starting condition is 0.1 M HCl at 50-60°C.[6]

    • The final concentration of the drug substance should be appropriate for the analytical method (e.g., 0.1-0.5 mg/mL).

    • Prepare a control sample by diluting the stock solution with the same ratio of water instead of acid.

  • Incubation and Sampling:

    • Place the stress and control samples in a temperature-controlled environment (e.g., water bath or oven) set to the desired temperature (e.g., 50°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours). The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

  • Sample Quenching:

    • Immediately after collection, neutralize the acidic aliquots by adding an equimolar amount of base (e.g., 0.1 M NaOH) to stop the degradation reaction.

  • Analysis:

    • Analyze all samples (including the t=0 and control samples) by a suitable, validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.

    • The method should be capable of separating the parent compound from all degradation products. A PDA detector is useful for assessing peak purity. LC-MS is invaluable for identifying the mass of the degradation products.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Determine the relative percentage of each degradation product.

    • Use the mass data to propose structures for the degradation products. The primary expected degradant would have a mass corresponding to [M-Cl+OH].

Data Summary Example

The results of a forced degradation study can be summarized as follows:

Condition Time (hours) Parent Compound (%) Degradant 1 (RRT 0.85) (%) Total Degradation (%)
0.1 M HCl, 50°C0100.00.00.0
295.24.74.8
490.19.89.9
882.517.317.5
2465.334.534.7
1 M HCl, 50°C278.920.921.1

RRT = Relative Retention Time

References

Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo[3,4-b]pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioisomer formation. The pyrazolo[3,4-b]pyridine scaffold is a critical pharmacophore in medicinal chemistry, and controlling its regiochemistry is paramount for successful drug discovery programs.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis.

Understanding the Challenge: The "Why" Behind Regioisomer Formation

The synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[3][4] When an unsymmetrical 1,3-dicarbonyl is used, the reaction can proceed through two different pathways, leading to the formation of two distinct regioisomers. The crux of the issue lies in the differential reactivity of the two carbonyl groups of the dicarbonyl compound towards the nucleophilic centers of the aminopyrazole.

The primary nucleophilic attack can occur from either the exocyclic amino group (NH2) or the endocyclic secondary amine (NH) of the pyrazole. Subsequent cyclization and dehydration yield the final pyrazolo[3,4-b]pyridine core. The regiochemical outcome is a delicate balance of electronic and steric factors of the substituents on both reacting partners, as well as the reaction conditions employed.[5]

Visualizing the Reaction Pathway

To better understand the formation of regioisomers, consider the following generalized reaction mechanism.

G cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_products Products 5-Aminopyrazole 5-Aminopyrazole Intermediate_A Intermediate A (Attack at C1) 5-Aminopyrazole->Intermediate_A Pathway A Intermediate_B Intermediate B (Attack at C3) 5-Aminopyrazole->Intermediate_B Pathway B Unsymmetrical_1_3_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Unsymmetrical_1_3_Dicarbonyl->Intermediate_A Unsymmetrical_1_3_Dicarbonyl->Intermediate_B Regioisomer_1 Regioisomer 1 Intermediate_A->Regioisomer_1 Cyclization Regioisomer_2 Regioisomer 2 Intermediate_B->Regioisomer_2 Cyclization

Caption: Generalized reaction pathways leading to two regioisomers.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of pyrazolo[3,4-b]pyridines.

Q1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

A1: A roughly equimolar mixture of regioisomers suggests that the electronic and steric differentiation between the two carbonyl groups of your 1,3-dicarbonyl compound is minimal under the current reaction conditions.[3] To enhance selectivity, a systematic optimization of reaction parameters is necessary.

Key Factors Influencing Regioselectivity:

ParameterInfluence on RegioselectivityRecommendations
Catalyst Acid catalysts (e.g., p-TsOH, ZrCl₄) can protonate the carbonyl oxygen, increasing its electrophilicity. The extent of protonation can differ between the two carbonyls based on their electronic environment. Base catalysts can deprotonate the aminopyrazole, enhancing its nucleophilicity.[6][7]Screen a panel of both acid and base catalysts. For instance, start with a catalytic amount of p-toluenesulfonic acid. If selectivity remains poor, explore Lewis acids like ZrCl₄ which have shown efficacy in related cyclizations.[7]
Solvent The polarity of the solvent can influence the stability of charged intermediates and transition states. Protic solvents can participate in hydrogen bonding, altering the reactivity of both the nucleophile and the electrophile.Experiment with a range of solvents with varying polarities, from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile) and polar protic (e.g., ethanol, acetic acid). Acetic acid often serves as both a solvent and a catalyst.[4]
Temperature Higher temperatures can sometimes overcome the activation energy barrier for the formation of the less favored isomer, leading to reduced selectivity. Conversely, lower temperatures may favor the kinetically controlled product.Run the reaction at a lower temperature for a longer duration. If the reaction is sluggish, a modest increase in temperature might be necessary, but monitor the regioisomeric ratio closely. Microwave irradiation can sometimes offer improved selectivity and reduced reaction times.[8]
Substituents The electronic and steric nature of the substituents on both the aminopyrazole and the 1,3-dicarbonyl are the most critical factors. Electron-withdrawing groups increase the electrophilicity of a nearby carbonyl, while bulky groups can sterically hinder the approach of the nucleophile.If feasible, modify the substituents on your starting materials. For example, introducing a bulky group near one of the carbonyls can sterically direct the reaction towards the formation of a single isomer.
Q2: How can I confidently identify the major and minor regioisomers?

A2: Unambiguous structure elucidation is crucial. A combination of spectroscopic techniques is the most reliable approach.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the pyrazolo[3,4-b]pyridine core are sensitive to the substitution pattern. For instance, the chemical shift of the proton at C3 and C5 can be diagnostic.[7]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for establishing connectivity. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful as it shows long-range correlations (2-3 bonds) between protons and carbons. For example, a correlation between the methyl protons and the C6 carbon can confirm the position of the methyl group.

    • NOESY/ROESY: Nuclear Overhauser Effect experiments can reveal through-space proximity between protons, which can help in assigning the correct regioisomer.

  • X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray diffraction provides definitive structural proof.

Q3: I have a mixture of regioisomers. What are the best strategies for their separation?

A3: Separating regioisomers can be challenging due to their similar physical properties. However, several techniques can be employed.

  • Flash Column Chromatography: This is the most common method.[5]

    • Stationary Phase: Standard silica gel is usually the first choice.

    • Mobile Phase: A systematic optimization of the eluent system is key. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone). A shallow gradient is often required to achieve separation.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations, reverse-phase or normal-phase prep-HPLC can provide higher resolution.

  • Fractional Recrystallization: If the regioisomers have different solubilities in a particular solvent system, this can be an effective and scalable purification method.[5] This often requires careful screening of various solvents and solvent mixtures.

Q4: Are there alternative synthetic strategies to avoid regioisomer formation altogether?

A4: Yes, several strategies can be employed to circumvent the issue of regioselectivity.

  • Use of Symmetrical 1,3-Dicarbonyls: If the desired substitution pattern allows, using a symmetrical 1,3-dicarbonyl compound will lead to the formation of a single product.

  • Stepwise Synthesis: A multi-step approach that introduces the substituents in a controlled manner can provide unambiguous regiocontrol. For example, building the pyridine ring onto a pre-functionalized pyrazole.

  • Gould-Jacobs Reaction: This method, which utilizes an aminopyrazole and a diethyl 2-(ethoxymethylene)malonate derivative, often proceeds with high regioselectivity.[3][9]

  • Modern Synthetic Methods: Recent advances have explored cascade reactions and the use of specific catalysts to achieve high regioselectivity.[2][10]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting regioisomer formation.

G cluster_optimization Optimization Strategies cluster_separation Separation Techniques Start Start Problem Poor Regioselectivity (Mixture of Isomers) Start->Problem Analyze Analyze Isomer Ratio (NMR, LC-MS) Problem->Analyze Optimize Optimize Reaction Conditions Analyze->Optimize Separate Separate Isomers Analyze->Separate If optimization fails Catalyst Vary Catalyst (Acidic/Basic) Optimize->Catalyst Solvent Vary Solvent Polarity Optimize->Solvent Temperature Vary Temperature Optimize->Temperature Failure Separation/Optimization Unsuccessful Separate->Failure If separation fails Column Flash Column Chromatography Separate->Column HPLC Preparative HPLC Separate->HPLC Recrystallize Fractional Recrystallization Separate->Recrystallize Alternative Consider Alternative Synthetic Route Success Desired Regioisomer Obtained Alternative->Success Failure->Alternative Catalyst->Analyze Re-evaluate Solvent->Analyze Re-evaluate Temperature->Analyze Re-evaluate Column->Success Successful Separation HPLC->Success Successful Separation Recrystallize->Success Successful Separation

Caption: A logical workflow for troubleshooting regioisomer formation.

Experimental Protocols

Protocol 1: General Procedure for Screening Reaction Conditions

This protocol provides a framework for systematically optimizing your reaction to favor the formation of the desired regioisomer.

  • Setup: In parallel reaction vials, add the 5-aminopyrazole (1.0 eq) and the unsymmetrical 1,3-dicarbonyl compound (1.1 eq).

  • Solvent Addition: To each vial, add a different solvent (e.g., toluene, DMF, ethanol, acetic acid) to achieve a concentration of 0.1 M.

  • Catalyst Addition: To separate sets of vials for each solvent, add a catalyst (e.g., p-TsOH (0.1 eq), ZrCl₄ (0.1 eq), or triethylamine (0.2 eq)). Include a no-catalyst control.

  • Reaction: Stir the reactions at a set temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • Analysis: After a set time (e.g., 12 hours), take an aliquot from each reaction, dilute, and analyze by ¹H NMR or LC-MS to determine the regioisomeric ratio.

  • Optimization: Based on the results, select the most promising conditions (solvent and catalyst) and perform further optimization of temperature and reaction time.

Protocol 2: Analytical Method for Regioisomer Ratio Determination by ¹H NMR
  • Sample Preparation: After the reaction is complete, work up a small aliquot to remove any catalysts and non-volatile solvents. Dissolve the crude product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Analysis: Identify well-resolved signals corresponding to each regioisomer. These are often the signals for protons on the heterocyclic core or unique substituents.

  • Integration: Integrate the characteristic signals for each isomer. The ratio of the integrals will give you the regioisomeric ratio.

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolopyridines. Pyrazolopyridines are a vital class of N-heterocycles, forming the core scaffold of numerous therapeutic agents.[1][2] However, their synthesis can present challenges, from low yields to the formation of complex product mixtures. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate these common hurdles and achieve your synthetic goals efficiently.

Troubleshooting Guide: A-to-Z Problem Solving

This section addresses specific experimental issues in a direct question-and-answer format, providing both immediate solutions and the underlying scientific rationale.

Issue 1: Low or No Product Yield

Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I'm getting a very low yield or no desired product. What are the potential causes, and how can I troubleshoot this?

Answer: Low yields in multicomponent reactions for pyrazolopyridine synthesis are a frequent challenge and can arise from several factors.[1][3] A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield purity 1. Verify Starting Material Purity start->purity catalyst 2. Optimize Catalyst Selection & Loading purity->catalyst Purity Confirmed solvent 3. Screen Different Solvents catalyst->solvent Catalyst Optimized temp_time 4. Adjust Temperature & Reaction Time solvent->temp_time Solvent Selected monitoring 5. Ensure Proper Reaction Monitoring temp_time->monitoring Conditions Adjusted success Improved Yield monitoring->success Monitoring Confirmed

Caption: A stepwise workflow for diagnosing and resolving low product yield in pyrazolopyridine synthesis.

Detailed Troubleshooting Steps:

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is paramount. Impurities can act as catalyst poisons or participate in side reactions, consuming your starting materials.

    • Recommendation: Always use high-purity starting materials. If the purity is questionable, consider recrystallization or chromatographic purification before use.[3]

  • Catalyst Selection and Loading: The choice and amount of catalyst can dramatically influence the reaction's success.

    • Causality: Catalysts, whether acidic or basic, facilitate key steps in the reaction mechanism, such as condensation or cyclization.[4] An inappropriate catalyst may not be effective, while excessive loading can lead to side product formation.

    • Recommendation: A catalyst screen is often necessary. While common acids like acetic acid are frequently used, Lewis acids (e.g., ZnCl2, ZrCl4) or specialized catalysts like amorphous carbon-supported sulfonic acid (AC-SO3H) have shown high efficacy.[3][5] Catalyst loading should also be optimized; for instance, in some syntheses, as little as 5 mg of AC-SO3H was found to be optimal.[6]

  • Solvent Effects: The solvent not only dissolves the reactants but also influences their reactivity and the reaction pathway.

    • Causality: Solvent polarity can affect the stability of intermediates and transition states. Aprotic polar solvents can accelerate reactions involving charged intermediates, while non-polar solvents may be suitable for others.

    • Recommendation: Perform a solvent screen. Ethanol is a common and effective solvent for many pyrazolopyridine syntheses.[3][6] However, other options like water, methanol, or even solvent-free conditions at elevated temperatures have proven successful in specific cases.[4][7]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can result in incomplete reactions or product degradation.

    • Causality: Higher temperatures generally increase the reaction rate but can also promote decomposition or side reactions. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining product stability.

    • Recommendation: Optimize the reaction temperature. Some reactions proceed efficiently at room temperature, while others require reflux conditions.[6][8] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time.[3]

ParameterRecommendationRationale
Starting Materials Use high-purity reagents; purify if necessary.Impurities can inhibit the catalyst or cause side reactions.[3]
Catalyst Screen various acid/base catalysts (e.g., AcOH, ZnCl2, AC-SO3H).The catalyst is crucial for key reaction steps; the optimal choice is substrate-dependent.[3][4]
Solvent Perform a solvent screen (e.g., EtOH, H2O, solvent-free).Solvent polarity affects reactant solubility and reaction kinetics.[8]
Temperature Optimize temperature (from room temp. to reflux).Balances reaction rate against potential product degradation.[3]
Time Monitor reaction by TLC to determine the optimal duration.Prevents incomplete reaction or formation of degradation products from prolonged heating.[9]
Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and how can I separate the isomers?

Answer: The formation of regioisomers is a well-known challenge in pyrazolopyridine synthesis, particularly when using unsymmetrical starting materials like non-symmetrical 1,3-dicarbonyl compounds.[4][7]

Controlling Regioselectivity:

  • Choice of Starting Materials: The inherent electronic and steric properties of your starting materials are the primary determinants of regioselectivity. The proportions of the resulting isomers will depend on the relative electrophilicity of the two carbonyl groups in a 1,3-dicarbonyl compound.[4]

  • Reaction Conditions: In some instances, the choice of catalyst and solvent can influence the regioselectivity. It is advisable to consult the literature for syntheses of molecules similar to your target.[3]

  • Strategic Synthesis: One effective way to circumvent regioselectivity issues is to generate the 1,3-CCC-biselectrophile in situ using a three-component reaction involving an aldehyde and a carbonyl compound. This approach often leads to a single, predictable regioisomer in high yield.[4]

Separation of Regioisomers:

  • Column Chromatography: Flash column chromatography is the most common and effective method for separating regioisomers.[3] The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many pyrazolopyridine derivatives.

  • Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method.

Issue 3: Difficulties in Product Purification

Question: I'm having trouble purifying my pyrazolopyridine product. What are the best practices for purification?

Answer: Purifying pyrazolopyridines can be challenging due to their polarity and the potential for co-eluting byproducts.[3] A systematic approach to purification is key.

  • Work-up Procedure: A proper aqueous work-up is essential to remove catalysts and inorganic salts before chromatographic purification.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. For highly polar products, a mobile phase containing methanol or a small amount of triethylamine (to suppress peak tailing) may be necessary.

  • Recrystallization: If a solid product is obtained, recrystallization is an excellent method for achieving high purity. Experiment with different solvents to find one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Acylation/Deacylation: For mixtures that are particularly difficult to separate, a protection strategy can be employed. For example, acetylating a mixture can make the components easier to separate chromatographically. The desired product can then be isolated and deacetylated.[10]

Frequently Asked Questions (FAQs)

Q1: How do I select the right catalyst for my pyrazolopyridine synthesis?

The optimal catalyst depends on the specific reaction mechanism. For reactions involving condensation, such as the formation of an enamine intermediate, an acid catalyst is typically required.[4] Both Brønsted acids (e.g., acetic acid, HCl) and Lewis acids (e.g., CuCl2, ZrCl4) have been used effectively.[4] In some cases, a base may be needed to deprotonate a starting material and increase its nucleophilicity.[4][9] A small-scale screen of different catalysts is the most reliable way to identify the best one for your specific transformation.

Q2: What is the role of temperature in the reaction, and how do I determine the optimal temperature?

Temperature affects the reaction rate; higher temperatures generally lead to faster reactions. However, excessive heat can cause decomposition of starting materials, intermediates, or the final product. The optimal temperature is a trade-off between reaction speed and stability. Start with room temperature and gradually increase the temperature, monitoring the reaction by TLC for product formation and the appearance of side products. Some modern approaches even utilize microwave irradiation to accelerate reactions, often leading to higher yields in shorter times.[5]

Q3: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress.[3]

  • Procedure: Spot the starting materials, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.

  • Visualization: Aromatic compounds like pyrazolopyridines are often visible under UV light (254 nm) as dark spots.[3] Staining with iodine vapor can also be an effective visualization technique for many organic compounds.[3]

  • Interpretation: The reaction is complete when the starting material spot has disappeared and a new product spot is prominent.

Q4: Are there any "green" or environmentally friendly approaches to pyrazolopyridine synthesis?

Yes, several green chemistry principles can be applied to pyrazolopyridine synthesis.

  • Solvent Choice: Using water as a solvent when possible is a greener alternative to organic solvents.[7][8]

  • Catalysis: The use of heterogeneous, recyclable catalysts, such as silica-based magnetic nanocatalysts, can reduce waste and environmental impact.[2]

  • Energy Efficiency: Microwave-assisted synthesis can be more energy-efficient than conventional heating.[5]

  • Atom Economy: Multicomponent reactions are inherently atom-economical as they incorporate most or all of the atoms from the starting materials into the final product.[2]

Key Reaction Parameters and Their Interplay

The success of a pyrazolopyridine synthesis often depends on the careful balance of several reaction parameters.

ReactionParameters yield Product Yield & Selectivity catalyst Catalyst catalyst->yield solvent Solvent catalyst->solvent solvent->yield temperature Temperature solvent->temperature temperature->yield time Time temperature->time time->yield reactants Reactant Stoichiometry reactants->yield

Caption: The interplay of key reaction parameters influencing the yield and selectivity of pyrazolopyridine synthesis.

Experimental Protocols

Protocol 1: General Procedure for a Three-Component Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the 5-aminopyrazole (1.0 mmol), the aldehyde (1.0 mmol), and the active methylene compound (e.g., malononitrile, 1.0 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 5 mL) to the flask. Then, add the optimized amount of catalyst (e.g., 5-10 mol% of an acid catalyst).

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature or reflux).

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazolopyridine derivative.

Protocol 2: Optimization of Reaction Temperature
  • Setup: Set up three to four parallel reactions in small vials, each with the same starting materials, solvent, and catalyst concentration.

  • Temperature Gradient: Place each vial in a heating block or oil bath set to a different temperature (e.g., room temperature, 40 °C, 60 °C, 80 °C).

  • Time Course Analysis: At regular intervals (e.g., every hour), take a small aliquot from each reaction vial and analyze it by TLC.

  • Evaluation: Compare the TLC plates to determine which temperature provides the best conversion to the desired product with the fewest side products in the shortest amount of time.

  • Scaling Up: Once the optimal temperature is identified, the reaction can be scaled up to the desired quantity.

References

overcoming low reactivity of precursors in pyrazolo[4,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrazolo[4,3-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly those related to the low reactivity of precursors. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in the latest scientific literature.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. We delve into the causality behind these problems and offer field-proven solutions.

Problem: Low to No Product Yield

Question: My reaction is resulting in very low yields or failing completely. I suspect my precursors are not reactive enough. What are the underlying causes and how can I resolve this?

Answer: Low yield is a frequent challenge in heterocyclic chemistry, often stemming from the inherent electronic properties of the starting materials. In the synthesis of pyrazolo[4,3-b]pyridines, the reactivity is typically governed by the nucleophilicity of the aminopyrazole and the electrophilicity of the pyridine precursor or its synthetic equivalent.

Causality:

  • Deactivated Pyrazole Ring: Electron-withdrawing groups on the aminopyrazole precursor can reduce the nucleophilicity of the amino group, hindering its attack on the electrophilic partner.

  • Deactivated Pyridine Precursor: Electron-donating groups on the pyridine ring can make it less susceptible to nucleophilic attack, which is a key step in many cyclization strategies.[1]

  • Suboptimal Reaction Conditions: Standard thermal heating may not provide sufficient energy to overcome the activation barrier for unreactive substrates.

Solutions & Protocols:

Solution 1: Enhance Reaction Conditions with Microwave Irradiation

Microwave (MW) irradiation is a powerful technique for accelerating reaction rates, often leading to significantly higher yields and shorter reaction times compared to conventional heating.[2][3] The high-energy, targeted heating can overcome the activation barriers associated with unreactive precursors. Many modern protocols also leverage green chemistry principles by using aqueous media.[2]

Experimental Protocol: Microwave-Assisted Multicomponent Synthesis [4]

  • Preparation: In a dedicated microwave reaction vessel, combine equimolar amounts (e.g., 0.5 mmol) of your 5-aminopyrazole derivative, a 1,3-dicarbonyl compound (or equivalent), and the aldehyde precursor.

  • Solvent: Add a suitable high-boiling point solvent such as DMF or, for green applications, an aqueous medium (1.0 - 2.0 mL).[2][4]

  • Microwave Parameters: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 125–135 °C) and power (e.g., 250 W) for a duration of 8–20 minutes.[4] Monitor pressure to ensure it remains within safe limits (e.g., <30 PSI).

  • Work-up: After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature. If a solid precipitate has formed, collect it by filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 3 mL) and dry in air. Often, this method yields products of high purity without the need for column chromatography.[2]

Solution 2: Employ a More Effective Catalytic System

The choice of catalyst is critical and can dramatically influence the outcome of the reaction, especially with sluggish precursors. Modern synthetic methods utilize a range of catalysts from simple metal salts to complex, recoverable nano-catalysts.

  • Copper(II) Catalysts: Copper(II) acetylacetonate has been shown to be a highly effective catalyst for [3+3] cycloaddition reactions to form the pyrazolo[3,4-b]pyridine core, providing high yields even under mild conditions.[5]

  • Lewis Acids: Zirconium(IV) chloride (ZrCl₄) can be used to activate α,β-unsaturated ketones for reaction with aminopyrazoles.[6]

  • Solid-Supported & Nanocatalysts: For improved sustainability and ease of purification, magnetically recoverable catalysts like CoFe₂O₄@SiO₂–SO₃H have been developed.[7] These heterogeneous catalysts are easily removed from the reaction mixture with a magnet and can be reused. Amorphous carbon-supported sulfonic acid (AC-SO₃H) is another efficient, non-toxic solid acid catalyst.[8]

Table 1: Comparison of Catalytic Systems for Pyrazolo[4,3-b]pyridine Synthesis

CatalystPrecursorsTypical ConditionsAdvantagesReference
Copper(II) acetylacetonate Aminopyrazoles, 1,3-dicarbonylsCHCl₃, reflux, 48hHigh yields (up to 94%), mild conditions--INVALID-LINK--[5]
ZrCl₄ 5-amino-1-phenyl-pyrazole, α,β-unsaturated ketonesDMF/EtOH, 95 °C, 16hEffective for specific substrate classes--INVALID-LINK--[6]
CoFe₂O₄@SiO₂–SO₃H Aldehydes, malononitrile, aminopyrazoleSolvent-free, 110 °CMagnetically recoverable, reusable--INVALID-LINK--[7]
AC-SO₃H Dihydropyrano-pyrazoles, anilinesEthanol, room tempGreen catalyst, low cost, high stability--INVALID-LINK--[8]
Solution 3: Redesign the Synthetic Route via Precursor Activation

If optimizing conditions fails, the fundamental reactivity of the precursors must be addressed. A powerful strategy is to build the desired ring system from precursors that are inherently more reactive.

  • Japp–Klingemann / SNAr Sequence: A highly efficient method involves starting from readily available and reactive 2-chloro-3-nitropyridines.[1][9][10] A nucleophilic aromatic substitution (SNAr) followed by a modified Japp–Klingemann reaction and subsequent cyclization provides a robust pathway to the pyrazolo[4,3-b]pyridine core. This approach is advantageous as it combines multiple steps into a one-pot procedure.[9][10]

  • Alkyne Activation: A cascade 6-endo-dig cyclization can be achieved by reacting 5-aminopyrazoles with alkynyl aldehydes.[11][12] The C≡C triple bond is activated by silver, iodine, or N-bromosuccinimide (NBS), leading to the formation of diverse pyrazolo[3,4-b]pyridines with excellent regioselectivity.[11]

Precursor_Activation cluster_0 Traditional Route cluster_1 Activation Strategy Unreactive Unreactive Precursor (e.g., electron-rich pyridine) LowYield Low Yield / No Reaction Unreactive->LowYield Conventional Heating/Catalyst Aminopyrazole Aminopyrazole Aminopyrazole->LowYield ReactiveStart Reactive Precursor (e.g., 2-chloro-3-nitropyridine) Intermediate Activated Intermediate (e.g., via SNAr) ReactiveStart->Intermediate Step 1: Activation FinalProduct High Yield of Pyrazolo[4,3-b]pyridine Intermediate->FinalProduct Step 2: Cyclization (Japp-Klingemann)

Caption: Precursor activation strategy.

Problem: Formation of Undesired Regioisomers

Question: My reaction is producing a mixture of pyrazolo[4,3-b]pyridine and pyrazolo[3,4-c]pyridine isomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a common challenge, especially when using unsymmetrical precursors or reaction pathways that allow for multiple cyclization modes.[6][13]

Causality: Regioselectivity is often dictated by a delicate balance of steric hindrance and the electronic properties of the substituents on the reacting molecules. For instance, in reactions involving 3-acylpyridine N-oxide tosylhydrazones, cyclization can occur at either the C2 or C4 position of the pyridine ring, leading to a mixture of isomers.[13]

Solutions:

  • Strategic Choice of Precursors: The most reliable way to ensure regioselectivity is to use starting materials where the desired reaction pathway is overwhelmingly favored electronically or sterically.

  • Solvent and Additive Optimization: Regiocontrol can sometimes be achieved by modifying the reaction environment. For the cyclization of pyridine N-oxide hydrazones, it was found that varying the electrophilic additive and solvent combination could moderately influence the ratio of the resulting isomers.[13]

  • Purification: If a mixture is unavoidable, separation is necessary.

    • Flash Column Chromatography: This is the most common method for separating regioisomers. A systematic trial of solvent systems (e.g., gradients of hexane/ethyl acetate) is recommended to find the optimal mobile phase.[6]

    • Recrystallization: If the isomers exhibit different solubilities, fractional recrystallization can be a highly effective and scalable purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low reactivity of precursors in pyrazolo[4,3-b]pyridine synthesis?

The reactivity of precursors is fundamentally tied to their electronic structure. For the most common synthetic strategies, which involve annulating a pyridine ring onto an aminopyrazole, the key step is a nucleophilic attack from the pyrazole onto an electrophilic carbon in the pyridine precursor.

  • For the Aminopyrazole: The primary amino group is the nucleophile. If the pyrazole ring contains strong electron-withdrawing groups (EWGs), they pull electron density away from the ring and the amino group, reducing its nucleophilicity and thus its reactivity.

  • For the Pyridine Precursor: The pyridine ring (or its acyclic precursor) must have an electrophilic center to accept the nucleophilic attack. If the pyridine ring is substituted with strong electron-donating groups (EDGs), they increase the electron density on the ring, making it a poorer electrophile and deactivating it towards nucleophilic attack.[1]

Q2: Are there alternative, more efficient synthetic routes that bypass traditionally unreactive precursors?

Yes, modern organic synthesis has developed several powerful methods to construct the pyrazolo[4,3-b]pyridine scaffold efficiently.

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the final product in one step, avoiding the isolation of intermediates. MCRs are highly efficient and atom-economical.[2][14] They often work well under microwave irradiation, further enhancing their speed and yield.[2][4]

  • Cascade/Tandem Reactions: These elegant strategies involve a sequence of intramolecular reactions that are triggered by a single event. The alkyne activation method mentioned earlier is a prime example, where an initial reaction on the alkyne group initiates a cyclization cascade to form the heterocyclic core in a highly controlled manner.[11]

  • Annulation onto a Pyridine Core: An alternative to building a pyridine onto a pyrazole is to build a pyrazole onto a functionalized pyridine.[10][13] This can be advantageous if the pyridine starting material is more readily available or can be easily functionalized.

Caption: Decision tree for synthetic strategy.

Q3: My lab is focused on sustainability. How can I make my pyrazolo[4,3-b]pyridine synthesis "greener"?

Adopting green chemistry principles can significantly reduce the environmental impact of your synthesis while often improving efficiency.

  • Use Microwave Synthesis: As detailed above, microwave-assisted synthesis dramatically reduces reaction times from hours to minutes, which lowers energy consumption.[2][15][16]

  • Choose Greener Solvents: Many protocols now demonstrate high yields in environmentally benign solvents like water or ethanol, replacing more hazardous solvents like DMF or chlorinated hydrocarbons.[2]

  • Employ Reusable Catalysts: The use of magnetically recoverable nanocatalysts or other solid-supported catalysts simplifies purification (avoiding solvent-intensive chromatography) and allows the catalyst to be recycled for multiple runs, reducing waste and cost.[7]

  • Utilize MCRs: Multicomponent reactions are inherently green as they improve atom economy, reduce the number of synthetic steps, and decrease the amount of waste generated from intermediate purifications.[2][14]

References

Technical Support Center: Separation of Substituted Pyrazolopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the separation of substituted pyrazolopyridine isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating specific isomers from this important class of heterocyclic compounds. Pyrazolopyridines are privileged scaffolds in medicinal chemistry, and achieving high isomeric purity is often a critical step for elucidating structure-activity relationships (SAR) and ensuring clinical safety and efficacy.

This resource is structured into two main sections: a Troubleshooting Guide to address specific experimental challenges and a Frequently Asked Questions (FAQs) section for broader strategic guidance.

Troubleshooting Guide

This section provides solutions to common problems encountered during the chromatographic separation of pyrazolopyridine isomers.

Q1: Why am I seeing severe peak tailing for my pyrazolopyridine isomers in Reverse-Phase HPLC?

Answer:

Peak tailing is a frequent issue when analyzing basic compounds like pyrazolopyridines on silica-based reverse-phase columns. The primary cause is the interaction between the protonated basic nitrogen atoms of your analyte and negatively charged, ionized silanol groups (Si-O⁻) on the silica surface.[1] This secondary interaction is stronger than the desired hydrophobic partitioning, leading to a portion of the analyte being retained longer and causing the characteristic tail.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective strategy is to suppress the ionization of the surface silanol groups by lowering the mobile phase pH.[2]

    • Action: Add an acidifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase to achieve a pH between 2.5 and 3.0. At this low pH, silanols are predominantly non-ionized (Si-OH), minimizing the strong ionic interactions that cause tailing.[2]

  • Use of a Sacrificial Base: An alternative approach is to add a small, basic "competitor" to the mobile phase.

    • Action: Incorporate a low concentration (e.g., 0.1% v/v) of an amine modifier like triethylamine (TEA) or diethylamine (DEA). These small bases will preferentially interact with the active silanol sites, effectively masking them from your pyrazolopyridine analyte.[2]

  • Column Selection: Not all C18 columns are created equal. Modern columns offer solutions to this problem.

    • Action: Switch to a column with advanced end-capping (e.g., "base-deactivated" columns) where the residual silanols have been chemically blocked.[1][2] Alternatively, consider columns with a polar-embedded phase or hybrid silica technology, which provide additional shielding of the underlying silica surface.[1]

  • Check for Column Contamination or Degradation: If peak shape has degraded over time, the column itself may be the issue.

    • Action: Strongly adsorbed matrix components can cause tailing. First, try flushing the column with a strong solvent wash sequence. If this fails, replace the guard column. If the problem persists, the analytical column may need replacement.

Q2: My constitutional isomers (regioisomers) of pyrazolopyridine are co-eluting or have very poor resolution (<1.5). How can I improve their separation?

Answer:

Separating regioisomers is challenging because they have the same molecular weight and often very similar polarities. The key is to exploit subtle differences in their three-dimensional shape and dipole moments.

Troubleshooting Steps:

  • Optimize the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase.

    • Action: If you are using acetonitrile, switch to methanol, and vice versa. Methanol is a protic solvent capable of hydrogen bonding, which can introduce different selectivity for isomers with accessible hydrogen bond donors or acceptors. Conversely, acetonitrile's strong dipole moment can offer unique selectivity.

  • Change the Stationary Phase Chemistry: If optimizing the mobile phase is insufficient, a change in stationary phase is the next logical step.

    • Action: Switch to a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. Phenyl-based phases can offer alternative selectivity through π-π interactions with the aromatic pyrazolopyridine core. PFP phases are particularly effective for isomers, providing a combination of hydrophobic, aromatic, and dipole-dipole interactions.

  • Adjust the Temperature: Temperature affects both solvent viscosity and the thermodynamics of analyte-stationary phase interactions.

    • Action: Systematically vary the column temperature (e.g., test at 25°C, 40°C, and 60°C). Increasing temperature can improve efficiency and sometimes alter elution order, potentially resolving your isomers.

  • Consider Supercritical Fluid Chromatography (SFC): SFC often provides superior selectivity for isomers compared to HPLC.[3]

    • Action: If available, screen your isomer mixture on an SFC system. The use of supercritical CO2 with alcohol modifiers and a variety of stationary phases (including chiral ones used in achiral mode) can unlock separation possibilities not seen in HPLC.[3] A study on privileged scaffolds found that over 80% of chiral compounds could be separated by SFC using just three common chiral stationary phases.[4]

Q3: I'm trying to separate enantiomers of a chiral pyrazolopyridine, but I'm getting no separation on a polysaccharide-based chiral column. What should I do next?

Answer:

Achieving chiral separation is a process of finding the right combination of chiral stationary phase (CSP) and mobile phase that allows for the formation of transient, diastereomeric complexes with your enantiomers.[5] If one CSP doesn't work, a systematic screening approach is necessary.

Troubleshooting Steps:

  • Switch Elution Mode: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) can be used in different elution modes, which can dramatically alter selectivity.[6]

    • Action: If you are using normal-phase (e.g., hexane/ethanol), switch to polar organic mode (e.g., pure methanol or acetonitrile) or reverse-phase (e.g., acetonitrile/water). The competition for binding sites on the CSP changes drastically between these modes, often revealing enantioselectivity.[6]

  • Screen Different Polysaccharide CSPs: Cellulose- and amylose-based columns often provide complementary selectivity.

    • Action: If a cellulose-based CSP (e.g., Chiralcel OD, Lux Cellulose-2) fails, screen an amylose-based CSP (e.g., Chiralpak AD, Lux Amylose-2).[6] The helical structure of the polysaccharide backbone differs between them, creating unique chiral recognition environments.[7]

  • Try a Pirkle-Type CSP: These "brush-type" phases operate on a different principle (π-π interactions, hydrogen bonding, dipole-dipole) and are an excellent alternative.

    • Action: Screen your sample on a Pirkle-type column, such as a Whelk-O 1 phase.[4][8] These are often effective for aromatic heterocycles.

  • Mobile Phase Additives: For basic analytes like pyrazolopyridines, acidic or basic additives can be crucial for both peak shape and chiral recognition.

    • Action (Normal/Polar Organic Phase): Add a small amount (0.1%) of a basic modifier like diethylamine (DEA) or an acidic modifier like trifluoroacetic acid (TFA) to your alcohol modifier. These can influence the ionization state of the analyte and its interaction with the CSP.

    • Action (Reverse Phase): Ensure the mobile phase is buffered to maintain a consistent pH.

Frequently Asked Questions (FAQs)

This section addresses broader questions about strategy and methodology for separating pyrazolopyridine isomers.

Q1: Which primary technique should I choose for my pyrazolopyridine isomer separation: HPLC or SFC?

Answer:

Both HPLC and SFC are powerful techniques, and the best choice depends on your specific goals (analytical vs. preparative), the nature of the isomers (regioisomers vs. enantiomers), and available equipment.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Aqueous/Organic SolventsSupercritical CO₂ with organic co-solvents (modifiers)
Strengths Ubiquitous, robust, versatile, excellent for polar compounds.Faster separations, lower viscosity allows higher flow rates, "greener" (less organic waste), often superior for isomer and chiral separations.[3][7]
Best For Routine analysis, well-established methods, separating isomers with significant polarity differences.Chiral separations, regioisomer screening, preparative purification (easier solvent removal).
Considerations Higher solvent consumption and waste, higher backpressures.Requires specialized equipment, less suitable for highly polar, non-soluble compounds.

Recommendation: For initial screening, especially for chiral separations or difficult regioisomers, SFC is often the preferred starting point due to its speed and unique selectivity.[3][4] For routine QC or if SFC is unavailable, a well-developed HPLC method is perfectly suitable.

Q2: How do I strategically select a chiral stationary phase (CSP) for my novel pyrazolopyridine?

Answer:

A "trial-and-error" approach can be time-consuming.[9] A more strategic, tiered screening approach is recommended. The vast majority of chiral separations can be achieved using a small subset of commercially available columns.[4][10]

The workflow below outlines a logical screening cascade. Start with the most versatile columns (polysaccharides) under different mobile phase conditions before moving to more specialized phases.

CSP_Selection cluster_0 Tier 1: High-Success Rate Screening cluster_1 Tier 2: Alternative Chemistries cluster_2 Outcome start Racemic Pyrazolopyridine Sample amylose Amylose-based CSP (e.g., Chiralpak IA/AD) start->amylose Screen in NP & PO modes cellulose Cellulose-based CSP (e.g., Chiralcel OD/OJ) start->cellulose Screen in NP & PO modes pirkle Pirkle-type CSP (e.g., Whelk-O 1) amylose->pirkle If no separation success Baseline Separation -> Method Optimization amylose->success cellulose->pirkle If no separation cellulose->success antibiotic Macrocyclic Antibiotic CSP (e.g., Vancomycin, Teicoplanin) pirkle->antibiotic If no separation pirkle->success antibiotic->success

Caption: A tiered screening strategy for chiral stationary phase (CSP) selection.

Q3: Can I separate pyrazolopyridine isomers without using chromatography?

Answer:

Yes, non-chromatographic methods exist, primarily based on crystallization. These methods can be highly cost-effective for large-scale separations but require significant upfront development.

  • Direct Crystallization / Resolution: If your isomers form a simple eutectic mixture, it may be possible to selectively crystallize one isomer from a supersaturated solution by seeding it with a crystal of the pure isomer.[11][12] This technique, known as preferential crystallization, is powerful but depends heavily on the solid-state phase behavior of your specific isomer system.[13][14]

  • Diastereomeric Salt Formation: This is a classic chemical resolution technique.

    • Workflow: React your racemic pyrazolopyridine (which is basic) with an enantiomerically pure chiral acid (e.g., tartaric acid, camphorsulfonic acid). This forms a pair of diastereomeric salts. Diastereomers have different physical properties (e.g., solubility) and can often be separated by fractional crystallization.[11] After separation, the chiral acid is removed by a simple acid-base workup to yield the pure enantiomers.

  • Derivatization: In some cases, isomers can be separated on standard achiral silica gel after being converted to diastereomers through reaction with a chiral derivatizing agent.[5] This is an indirect method that requires the derivative to be stable and easily cleaved to recover the desired isomer.[5][9]

Experimental Protocol Example

Protocol: Generic Screening for Chiral Pyrazolopyridine Separation by SFC

This protocol outlines a general approach for rapidly screening for the separation of pyrazolopyridine enantiomers using Supercritical Fluid Chromatography (SFC).

1. System & Columns:

  • System: Analytical SFC system with co-solvent pump, back-pressure regulator, and UV-Vis or PDA detector.

  • Columns (Recommended Screening Set):

    • Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD/IA)

    • Cellulose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralcel OD/OJ)

    • (R,R)-Whelk-O 1

2. Sample Preparation:

  • Dissolve the racemic pyrazolopyridine sample in a suitable alcohol (Methanol or Ethanol) to a concentration of ~1 mg/mL. Ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter.

3. Initial Screening Conditions:

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B (Co-solvent): Methanol

  • Gradient: 5% to 40% B over 5 minutes

  • Flow Rate: 3 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: 254 nm or wavelength of maximum absorbance.

4. Screening Procedure:

  • Run the initial gradient method on each of the three screening columns.

  • Analysis:

    • No Separation: If no separation is observed on any column, proceed to the next step.

    • Partial Separation: If partial separation is observed, optimize the method by switching to an isocratic hold at a co-solvent percentage just below that which elutes the peaks.

    • Baseline Separation: If baseline separation is achieved, proceed to method optimization for speed and robustness.

5. Secondary Screening (If no initial separation):

  • Change the co-solvent from Methanol to Ethanol and repeat the screening procedure. Ethanol can offer different selectivity.

  • If peaks are broad or tailing, add a basic additive to the co-solvent. Prepare a stock of 0.1% diethylamine (DEA) in Methanol and repeat the screening.

This systematic approach allows for the rapid and efficient evaluation of the most promising conditions for separating your chiral pyrazolopyridine isomers.

References

Technical Support Center: 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experiments involving this compound. The stability and degradation profile of a compound is critical to ensuring the integrity and reproducibility of experimental data. This document outlines potential degradation pathways, provides answers to frequently asked questions, and offers detailed protocols for stability testing.

Introduction to Stability Considerations

The this compound core is a significant scaffold in medicinal chemistry, often explored for its potential as a kinase inhibitor and in other therapeutic areas.[1] Understanding its chemical stability is paramount for accurate biological assays, formulation development, and defining appropriate storage conditions. Forced degradation studies are an essential component of this process, as they help to identify potential degradants and elucidate the degradation pathways.[2][3] These studies are typically conducted under more severe conditions than standard stability testing, including exposure to acid, base, oxidation, heat, and light, as mandated by ICH guidelines.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

A1: Based on the chemical structure, which features a chloro-substituted pyridine ring, a methyl group, and a pyrazole ring, the following degradation pathways are most likely:

  • Hydrolysis: The chloro group on the pyridine ring is susceptible to nucleophilic substitution by water or hydroxide ions, especially under acidic or basic conditions. This would lead to the formation of the corresponding hydroxy derivative, 7-hydroxy-5-methyl-1H-pyrazolo[4,3-b]pyridine.

  • Oxidation: The methyl group at the 5-position is a potential site for oxidation. Under oxidative stress (e.g., exposure to hydrogen peroxide), it could be oxidized to a hydroxymethyl group, an aldehyde, or a carboxylic acid. The electron-rich heterocyclic ring system itself could also be susceptible to oxidation, potentially leading to N-oxide formation.

  • Photodegradation: Aromatic and heteroaromatic systems, particularly those with halogen substituents, can be sensitive to light. Photodegradation could potentially involve dehalogenation via a free-radical mechanism or other complex rearrangements.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage, especially if the compound is in solid form. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light.

Q3: How can I monitor for the degradation of this compound in my samples?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the standard approach. An ideal method should be able to separate the parent compound from all potential degradation products. Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for identifying the mass of any new peaks that appear, which helps in the structural elucidation of the degradants.

Troubleshooting Guide

Issue 1: Unexpected peaks are observed in the HPLC chromatogram of my sample.

  • Possible Cause A: Contamination. The sample may have been contaminated during handling or from the solvent.

    • Troubleshooting Step: Analyze a blank (solvent only) to rule out solvent contamination. Ensure all glassware and equipment are scrupulously clean.

  • Possible Cause B: Degradation. The compound may be degrading under the current storage or experimental conditions.

    • Troubleshooting Step: Review the storage conditions of your stock and working solutions. Were they protected from light? Were they stored at an appropriate temperature? To confirm degradation, you can intentionally stress a small amount of the sample (e.g., by heating it or exposing it to light) and see if the unknown peaks increase in size.

  • Solution: Develop a stability-indicating HPLC method and use LC-MS to identify the mass of the unknown peaks. This will help you determine if they are degradation products by comparing their masses to the expected masses from potential degradation pathways (e.g., hydrolysis, oxidation).

Issue 2: The biological activity of my compound is inconsistent or decreases over time.

  • Possible Cause: Compound Instability. The compound is likely degrading in the assay medium or in your stock solution, leading to a lower effective concentration.

    • Troubleshooting Step: Assess the stability of the compound in your specific assay buffer. Incubate the compound in the buffer for the duration of your experiment, and then analyze the sample by HPLC to quantify the amount of parent compound remaining.

  • Solution: If instability is confirmed, you may need to adjust your experimental protocol. This could involve preparing fresh solutions for each experiment, reducing the incubation time, or adding antioxidants if oxidative degradation is suspected. Performing a forced degradation study will provide a comprehensive understanding of the compound's liabilities.[4]

Visualizing Degradation and Experimental Workflows

The following diagrams illustrate the hypothesized degradation pathways and a typical workflow for a forced degradation study.

cluster_pathways Hypothesized Degradation Pathways Parent This compound Hydrolysis_Product 7-hydroxy-5-methyl-1H- pyrazolo[4,3-b]pyridine Parent->Hydrolysis_Product Hydrolysis (H+/OH-) Oxidation_Product_1 7-chloro-5-(hydroxymethyl)-1H- pyrazolo[4,3-b]pyridine Parent->Oxidation_Product_1 Oxidation ([O]) Oxidation_Product_2 7-chloro-1H-pyrazolo[4,3-b] -pyridine-5-carboxylic acid Oxidation_Product_1->Oxidation_Product_2 Further Oxidation

Caption: Hypothesized degradation of this compound.

cluster_workflow Forced Degradation Study Workflow Start Drug Substance/ Product Sample Stress Apply Stress Conditions Start->Stress Hydrolysis Acid/Base/Neutral Hydrolysis Stress->Hydrolysis Oxidation Oxidative Stress (e.g., H2O2) Stress->Oxidation Thermal Thermal Stress (Dry Heat) Stress->Thermal Photolytic Photolytic Stress (UV/Vis Light) Stress->Photolytic Analysis Analyze Samples by Stability-Indicating LC-MS/HPLC Method Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Characterization Characterize Degradants (MS, NMR) Analysis->Characterization Pathway Elucidate Degradation Pathways Characterization->Pathway

Caption: Workflow for conducting a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study, aiming for 5-20% degradation of the active pharmaceutical ingredient (API).[4] A concentration of 1 mg/mL of the compound is often recommended.[5]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for up to 7 days.[5]

    • Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for up to 7 days.[5]

    • Withdraw aliquots at various time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature and protected from light for up to 7 days.

    • Withdraw aliquots at various time points for analysis.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 70°C).

    • Expose the sample for a defined period (e.g., 7 days).

    • Dissolve the stressed solid sample in the solvent for analysis.

  • Photolytic Degradation:

    • Expose the compound (both in solid state and in solution) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after a defined period of exposure.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to ensure separation of all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector, with wavelength scanning to determine the optimal wavelength for detecting both the parent compound and potential degradants.

  • Analysis: Inject the samples from the forced degradation study. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure that no degradant peaks are co-eluting.

Data Summary

The results from the forced degradation study should be summarized in a table to provide a clear overview of the compound's stability profile.

Stress ConditionDurationTemperature% DegradationMajor Degradants (m/z)Notes
0.1 M HCl60°C
0.1 M NaOH60°C
3% H₂O₂Room Temp
Thermal (Solid)70°C
Photolytic (Solid)Room Temp
Photolytic (Solution)Room Temp

This structured approach will help in building a comprehensive stability profile for this compound, which is crucial for its successful development as a research tool or therapeutic agent.

References

Validation & Comparative

A Researcher's Guide to Evaluating 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine: A Comparative Framework Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of kinase inhibitor discovery, the pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors targeting a range of kinases implicated in oncology and other therapeutic areas. This guide focuses on a specific derivative, 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine, providing a comprehensive framework for its evaluation against a panel of well-characterized kinase inhibitors. While specific biological data for this compound is not yet widely published, its structural alerts suggest potential activity against key cancer-associated kinases.

This document is intended for researchers, scientists, and drug development professionals. It will not only present a rationale for the selection of comparator compounds but will also provide detailed, field-proven experimental protocols to enable a thorough and objective assessment of this novel compound's potential.

The Pyrazolo[4,3-b]pyridine Scaffold: A Foundation for Kinase Inhibition

The pyrazolo[4,3-b]pyridine core is a bioisostere of purine and has been successfully employed in the design of inhibitors targeting the ATP-binding site of various kinases.[1][2] Structure-activity relationship (SAR) studies on related compounds have demonstrated that modifications to this scaffold can significantly influence potency and selectivity.[3][4][5] The presence of a chlorine atom at the 7-position and a methyl group at the 5-position of the pyrazolo[4,3-b]pyridine ring in our compound of interest, this compound, suggests that it may interact with key residues within the kinase ATP-binding pocket.

Selecting the Right Comparators: A Rationale

To comprehensively evaluate the potential of this compound, it is crucial to benchmark its performance against established inhibitors targeting kinases frequently modulated by the pyrazolopyridine scaffold. Based on a review of current literature and clinical trial data, we have selected the following representative inhibitors and their primary kinase targets for comparison:

  • c-Met: A receptor tyrosine kinase often dysregulated in cancer.[6][7]

  • FLT3: A receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[8][9]

  • Aurora Kinase A: A serine/threonine kinase that plays a critical role in mitosis.[10][11]

  • ALK5 (TGF-βRI): A serine/threonine kinase receptor involved in cellular growth and differentiation.[12][13]

The chosen comparator drugs are either FDA-approved or in advanced clinical development, providing a robust baseline for assessing the potential of a novel compound.

Comparative Kinase Inhibitor Panel

Comparator Inhibitor Primary Kinase Target(s) Reported IC50 / Kd (nM) Therapeutic Area Status
Cabozantinib c-Met, VEGFR2, RET, KIT, AXL, FLT3[14][15][16]c-Met: 1.3, VEGFR2: 0.035[14]Oncology (Renal, Liver, Thyroid Cancers)FDA Approved[17]
Gilteritinib FLT3, AXL[1][18]FLT3: 0.29, AXL: 0.73[1]Oncology (AML)FDA Approved[9][19]
Alisertib Aurora Kinase A[20][21][22]Aurora A: 1.2[20][22]Oncology (Hematological Malignancies)Clinical Trials[10][23]
Galunisertib ALK5 (TGF-βRI)[24][25]ALK5: 56[25]Oncology, FibrosisClinical Trials[12][26]

Experimental Framework for Comparative Analysis

To ascertain the kinase inhibitory profile of this compound, a multi-tiered experimental approach is recommended. This involves biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and target engagement.

I. In Vitro Kinase Inhibition Assay

This initial experiment aims to determine the direct inhibitory effect of the test compound on the enzymatic activity of the target kinases. A common method involves measuring the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Kinase Buffer, ATP Solution, Substrate, Kinase, and Inhibitors plate Plate Kinase and Inhibitor Solutions reagents->plate Dispense incubate1 Pre-incubate plate->incubate1 start_rxn Add ATP/Substrate Mix to Initiate Reaction incubate1->start_rxn incubate2 Incubate at 30°C start_rxn->incubate2 stop_rxn Stop Reaction incubate2->stop_rxn detect Detect Phosphorylated Substrate (e.g., ADP-Glo, Z'-LYTE) stop_rxn->detect read Read Plate (Luminescence/Fluorescence) detect->read plot Plot % Inhibition vs. [Inhibitor] read->plot calc Calculate IC50 Value plot->calc

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of ATP in water. The final concentration in the assay will typically be at or near the Km for the specific kinase.

    • Reconstitute the recombinant kinase and substrate (peptide or protein) in the appropriate buffer.

    • Prepare a serial dilution of this compound and the comparator inhibitors in DMSO, followed by a further dilution in kinase buffer.

  • Assay Execution:

    • In a 96- or 384-well plate, add the diluted inhibitor solutions.

    • Add the kinase solution to each well and pre-incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.

  • Detection:

    • Quantify the extent of substrate phosphorylation. Several commercial kits are available for this, such as ADP-Glo™ (Promega) which measures ADP production, or Z'-LYTE™ (Thermo Fisher Scientific) which uses a FRET-based method.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

II. Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cell lines that are known to be dependent on the activity of the target kinases.

Experimental Workflow: MTT Assay

G cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition & Analysis seed Seed Cells in a 96-well Plate incubate1 Incubate for 24h (Adherence) seed->incubate1 treat Treat with Serial Dilutions of Inhibitors incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read plot Plot % Viability vs. [Inhibitor] read->plot calc Calculate GI50 Value plot->calc

Caption: Workflow for determining cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture appropriate cancer cell lines (e.g., a c-Met dependent line for Cabozantinib comparison, a FLT3-ITD mutant line for Gilteritinib comparison).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the comparator inhibitors in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitors.

    • Incubate the plates for 72 hours.

  • MTT Reaction and Measurement:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[22]

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control.

    • Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% inhibition of cell growth).

III. Target Engagement and Pathway Modulation (Western Blotting)

Western blotting is a crucial experiment to confirm that the observed cellular effects are due to the inhibition of the intended kinase target. This is achieved by measuring the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrates.

Signaling Pathways for Target Engagement Analysis

Caption: Simplified signaling pathways for key kinases.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Seed and grow the appropriate cell lines to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound or a comparator inhibitor for a short duration (e.g., 1-4 hours).

    • For receptor tyrosine kinases like c-Met and FLT3, you may need to stimulate the cells with their respective ligands (HGF for c-Met) for a brief period before lysis.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the protein amounts, add Laemmli buffer, and denature by heating.

    • Separate the proteins by SDS-PAGE.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-c-Met, anti-p-FLT3, anti-p-Aurora A, anti-p-SMAD2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein or a housekeeping protein like GAPDH or β-actin.

    • Quantify the band intensities to determine the dose-dependent inhibition of target phosphorylation.

Conclusion

While the specific kinase inhibitory profile of this compound remains to be fully elucidated, its chemical structure places it within a class of compounds with significant therapeutic potential. By employing the rigorous, multi-faceted experimental approach outlined in this guide, researchers can systematically evaluate its potency, selectivity, and cellular activity in comparison to established clinical candidates. This structured evaluation will provide the critical data necessary to determine the future trajectory of this promising compound in the drug discovery pipeline.

References

A Comparative Guide to the Anticancer Activity of 7-Chloro-5-Methyl-1H-Pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its potent and diverse biological activities. This guide provides a comprehensive technical comparison of 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine derivatives, focusing on the validation of their anticancer properties. We delve into their mechanism of action, compare their cytotoxic efficacy against established anticancer agents, and provide detailed, field-proven experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate this promising class of compounds.

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, the pyrazolo[4,3-b]pyridine core has emerged as a focal point in the discovery of novel therapeutic agents, particularly in oncology. Its structural resemblance to purines allows it to interact with a multitude of biological targets, most notably protein kinases, which are critical regulators of cell cycle progression, proliferation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted cancer therapy.

Derivatives of the pyrazolo[4,3-b]pyridine scaffold have been investigated for their ability to inhibit various kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (TRKs), and PIM1 kinase, all of which are implicated in tumor growth and survival.[1][2][3] The specific substitution pattern on the pyridine and pyrazole rings, such as the 7-chloro and 5-methyl groups, significantly influences the compound's binding affinity, selectivity, and overall pharmacological profile. This guide focuses on elucidating the anticancer potential of these specific derivatives.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

The primary anticancer mechanism of many pyrazolo[4,3-b]pyridine derivatives involves the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. These effects are often the downstream result of inhibiting key regulatory proteins.

  • Cell Cycle Arrest: By inhibiting kinases like CDK2, these compounds can prevent the transition of cells from one phase of the cell cycle to the next, typically causing an arrest at the G1/S or G2/M checkpoints.[1] This halt in proliferation prevents the expansion of the tumor cell population.

  • Induction of Apoptosis: The compounds can trigger the intrinsic apoptotic pathway. This is often characterized by changes in the expression levels of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspase cascades (e.g., Caspase-3), which execute the process of cell death.[3]

The diagram below illustrates the general workflow for validating the anticancer activity of a novel compound, a process central to preclinical drug discovery.[4]

G cluster_invitro In Vitro Validation cluster_mech Mechanism of Action Compound Test Compound (Pyrazolo[4,3-b]pyridine derivative) Viability Cell Viability Assay (MTT Assay) Compound->Viability CellLines Cancer Cell Lines (e.g., MCF-7, HCT-116, HepG2) CellLines->Viability IC50 Determine IC50 Value Viability->IC50 Mechanistic Mechanistic Assays IC50->Mechanistic Data_Analysis Comparative Data Analysis IC50->Data_Analysis Compare with Standard Drugs Mechanistic->Data_Analysis Apoptosis Apoptosis Assay (Annexin V/PI) CellCycle Cell Cycle Analysis (Propidium Iodide) G cluster_staining Staining Results Healthy Healthy Cell Inner Membrane: PS Outer Membrane: Normal Apoptosis_Trigger Apoptosis Trigger (e.g., Compound Treatment) Healthy->Apoptosis_Trigger Healthy_Stain Annexin V: Negative PI: Negative Healthy->Healthy_Stain Early_Apoptotic Early Apoptotic PS Flipping Outer Membrane: PS Exposed Apoptosis_Trigger->Early_Apoptotic Late_Apoptotic Late Apoptotic / Necrotic Membrane Compromised DNA Accessible Early_Apoptotic->Late_Apoptotic Early_Stain Annexin V: Positive PI: Negative Early_Apoptotic->Early_Stain Late_Stain Annexin V: Positive PI: Positive Late_Apoptotic->Late_Stain

References

A Comparative Guide to the Synthetic Routes of Pyrazolo[4,3-b]pyridines: Efficacy and Applications

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and central nervous system agents. The efficacy of drug discovery and development programs targeting this scaffold is intrinsically linked to the efficiency and versatility of the synthetic routes employed. This guide provides a comparative analysis of the most prominent synthetic strategies for constructing the pyrazolo[4,3-b]pyridine core, offering insights into their relative merits and limitations to aid researchers in selecting the optimal route for their specific applications.

Annulation of a Pyrazole Ring onto a Pyridine Core: The SNAr/Japp-Klingemann Approach

A highly effective and convergent strategy for the synthesis of pyrazolo[4,3-b]pyridines involves the formation of the pyrazole ring onto a pre-functionalized pyridine backbone. A notable example of this is a one-pot procedure commencing from readily available 2-chloro-3-nitropyridines, which undergoes a nucleophilic aromatic substitution (SNAr) followed by a modified Japp-Klingemann reaction.[1][2]

Mechanistic Rationale

The causality behind this one-pot sequence lies in the electronic properties of the starting materials and the carefully orchestrated reaction conditions. The electron-withdrawing nitro group in the 2-chloro-3-nitropyridine starting material activates the C2 position for an initial SNAr reaction with a β-ketoester. The subsequent modified Japp-Klingemann reaction involves an azo-coupling, deacylation, and pyrazole ring annulation, often facilitated by a base.[1] The intramolecular cyclization is driven by the nucleophilic attack of the in situ-generated hydrazone onto the nitro-activated C3 position of the pyridine ring. A plausible mechanism for a related reaction has been proposed, highlighting the key intermediates.[1]

Experimental Protocol: One-Pot Synthesis from 2-Chloro-3-nitropyridine

The following is a generalized protocol based on reported procedures.[1]

  • SNAr Reaction: To a solution of the starting 2-chloro-3-nitropyridine (1 equivalent) in a suitable solvent (e.g., DMF), is added a β-ketoester (1.1 equivalents) and a base (e.g., K2CO3, 2 equivalents). The mixture is stirred at room temperature until the consumption of the starting material.

  • Japp-Klingemann Reaction & Cyclization: To the reaction mixture, an arenediazonium tosylate (1.2 equivalents) is added, followed by a base (e.g., pyridine or DBU) and a nucleophilic catalyst (e.g., pyrrolidine). The reaction is stirred at room temperature or slightly elevated temperatures until the formation of the pyrazolo[4,3-b]pyridine product is complete.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Substrate Scope and Efficacy

This method has been shown to be effective for a range of substituted 2-chloro-3-nitropyridines and arenediazonium tosylates.[1] Yields are generally moderate to high, with reported values often in the 60-90% range for various derivatives.[1][2] For instance, the reaction of ethyl 2-(3-nitro-6-(trifluoromethyl)pyridin-2-yl)-3-oxobutanoate with 4-methyl-2-nitrophenyl diazonium tosylate affords the corresponding pyrazolo[4,3-b]pyridine in 84% yield.[1] The reaction tolerates both electron-donating and electron-withdrawing groups on the diazonium salt.

Annulation of a Pyridine Ring onto a Pyrazole Core: The Friedländer Annulation

A classical and widely employed strategy for constructing the pyrazolo[4,3-b]pyridine scaffold is the annulation of a pyridine ring onto a pre-existing, suitably functionalized pyrazole. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a prominent example of this approach.[3] In the context of pyrazolo[4,3-b]pyridine synthesis, N-protected 4-aminopyrazole-5-carbaldehydes are key starting materials.[4][5]

Mechanistic Considerations

The Friedländer synthesis proceeds via an initial aldol condensation or Schiff base formation, followed by a cyclization and dehydration cascade to furnish the fused pyridine ring.[3] The regioselectivity of the annulation is dictated by the substitution pattern of the aminopyrazole precursor. The use of an N-Boc protecting group on the 4-aminopyrazole-5-carbaldehyde is often crucial for the stability and reactivity of the starting material.[4][5]

Experimental Protocol: Friedländer Synthesis from N-Boc-4-aminopyrazole-5-carbaldehyde

The following is a generalized protocol based on reported procedures.[4][5]

  • Reaction Setup: A mixture of N-Boc-4-aminopyrazole-5-carbaldehyde (1 equivalent), a ketone containing an α-methylene group (1.2 equivalents), and a catalytic amount of a base (e.g., pyrrolidine) in a suitable solvent (e.g., acetic acid) is prepared.

  • Reaction Execution: The reaction mixture is heated to reflux until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Scope and Efficacy

The Friedländer annulation offers a versatile route to a wide range of substituted pyrazolo[4,3-b]pyridines. The reaction is compatible with various ketones, including aryl, heteroaryl, and alkyl ketones, leading to diverse substitution patterns on the newly formed pyridine ring.[4] Yields for this method are typically in the moderate to good range. The reaction of N-Boc-1-methyl-4-aminopyrazole-5-carbaldehyde with acetophenone, for example, provides the corresponding 5-phenylpyrazolo[4,3-b]pyridine.

Transition-Metal Catalyzed Approaches

In recent years, transition-metal catalysis has emerged as a powerful tool for the construction of heterocyclic scaffolds, and pyrazolo[4,3-b]pyridines are no exception. Copper-catalyzed intramolecular C-N cross-coupling reactions represent a promising, albeit less explored, avenue to this ring system. While much of the literature focuses on the synthesis of the regioisomeric pyrazolo[3,4-b]pyridines, the principles can be extended to the [4,3-b] isomers.[6][7]

Mechanistic Insights

Copper-catalyzed C-N cross-coupling reactions typically involve an oxidative addition of the catalyst to a C-X bond (where X is a halide), followed by coordination of the amine and reductive elimination to form the C-N bond. In the context of pyrazolo[4,3-b]pyridine synthesis, this would likely involve an intramolecular cyclization of a suitably functionalized pyrazole bearing both an amino group and a leaving group on an adjacent pyridine precursor.

Comparative Analysis of Synthetic Routes

Parameter SNAr/Japp-Klingemann Friedländer Annulation Transition-Metal Catalysis (Emerging)
Starting Materials Readily available 2-chloro-3-nitropyridines and β-ketoestersN-protected 4-aminopyrazole-5-carbaldehydes and ketonesFunctionalized pyrazoles and pyridine precursors
Key Transformation SNAr followed by azo-coupling and cyclizationAldol condensation/Schiff base formation and cyclocondensationIntramolecular C-N cross-coupling
Typical Yields Moderate to High (60-90%)[1][2]Moderate to GoodVariable, often moderate to good
Substrate Scope Good tolerance for various substituents on the diazonium salt[1]Broad scope of applicable ketones[4]Potentially broad, but less explored for the [4,3-b] isomer
Advantages Convergent, one-pot procedure, operational simplicity[1]Utilizes classical and well-understood reactions, good for diversificationMild reaction conditions, potential for novel disconnections
Disadvantages Requires synthesis of diazonium saltsMulti-step synthesis of the aminopyrazole precursor may be requiredCatalyst cost and optimization, limited examples for [4,3-b] isomer

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 S_NAr/Japp-Klingemann Route cluster_1 Friedländer Annulation Route A 2-Chloro-3-nitropyridine C S_NAr Adduct A->C S_NAr B β-Ketoester B->C E Pyrazolo[4,3-b]pyridine C->E Japp-Klingemann D Arenediazonium Salt D->E F 4-Aminopyrazole- 5-carbaldehyde H Pyrazolo[4,3-b]pyridine F->H Friedländer Annulation G Ketone G->H

Figure 1: A comparative workflow of the SNAr/Japp-Klingemann and Friedländer annulation routes to pyrazolo[4,3-b]pyridines.

Conclusion

The synthesis of pyrazolo[4,3-b]pyridines can be approached from two primary retrosynthetic disconnections, each with its own set of advantages and disadvantages. The SNAr/Japp-Klingemann approach offers a highly efficient and convergent one-pot synthesis from readily available starting materials, making it an attractive option for rapid library synthesis. The Friedländer annulation, on the other hand, provides a versatile and classical route that allows for the introduction of diverse substituents onto the pyridine ring. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. As transition-metal catalysis continues to evolve, new and even more efficient methods for the construction of this important heterocyclic scaffold are anticipated to emerge.

References

A Researcher's Guide to the Structure-Activity Relationship of 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[4,3-b]pyridine core represents a privileged scaffold in modern medicinal chemistry. Its unique arrangement of nitrogen atoms and fused ring structure provides an excellent framework for creating compounds that can interact with a variety of biological targets with high affinity and specificity. These structures are particularly prominent in the development of kinase inhibitors, which are crucial for targeted cancer therapy and the treatment of inflammatory diseases.[1][2]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific series of these compounds: the 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine analogs. We will dissect the role of each substituent, compare the performance of various analogs based on published experimental data, and provide detailed protocols for their synthesis and evaluation. Our objective is to offer a comprehensive resource for researchers and drug development professionals working to optimize this promising chemical series.

The Core Scaffold: A Strategic Starting Point

The this compound scaffold serves as a foundational structure for analog development. The placement of the chloro and methyl groups is not arbitrary; these substituents play key electronic and steric roles that influence the molecule's interaction with target proteins. The chloro group at the C7 position can act as a key hydrogen bond acceptor or participate in other interactions within a kinase hinge region, a common binding motif. The methyl group at C5 can provide a steric anchor or engage in hydrophobic interactions. The NH group of the pyrazole ring is a critical hydrogen bond donor, often essential for anchoring the molecule in the ATP-binding pocket of kinases.[1]

Dissecting the Structure-Activity Relationship

The potency and selectivity of pyrazolo[4,3-b]pyridine analogs can be finely tuned by modifying different positions on the bicyclic core. Below, we explore the impact of these modifications based on data from various studies on this and closely related pyrazolopyridine scaffolds.

N1-Position: The Critical H-Bond Donor

The unsubstituted N1-H of the pyrazole ring is often fundamental for activity, particularly in kinase inhibitors. It typically forms a crucial hydrogen bond with the hinge region of the kinase ATP-binding site.

  • Alkylation/Substitution: Methylation or substitution at the N1 position often leads to a complete loss of activity against many kinases, as this removes the essential hydrogen bond donor capability.[1] For example, in a series of pyrazolo[3,4-b]pyridine-based FGFR inhibitors, methylation of the N1 position resulted in a total loss of inhibitory activity.[1]

  • Exception in Antivirals: Interestingly, in the context of anti-enterovirus compounds, substitution at the N1 position with small alkyl groups like isopropyl was found to be optimal for achieving high selectivity indices.[3] This highlights how the SAR can differ significantly depending on the target protein class.

C3-Position: The Gateway to Selectivity

The C3 position is a common vector for modification, allowing for the introduction of larger side chains that can extend into the solvent-exposed region of the binding pocket or target unique sub-pockets, thereby driving potency and selectivity.

  • Amide Linkages: Optimization of various amides at the C3 position of the related pyrazolo[3,4-b]pyridine scaffold has been shown to improve activity against fibroblast growth factor receptor (FGFR).[1] This suggests that exploring a diverse range of amide substituents at C3 of our core scaffold is a promising strategy.

  • Aryl and Heteroaryl Groups: Introduction of aryl or heteroaryl groups can enhance π–π stacking interactions with aromatic residues like tyrosine in the active site.

C5-Position: Modulating Hydrophobic Interactions

While our core topic specifies a methyl group at C5, understanding the impact of modifications at this position from related scaffolds provides valuable context. The C5 position points into a hydrophobic pocket in many kinases.

  • Heterocycles: In a study on pyrazolo[3,4-b]pyridines as PDE4B inhibitors, a range of substituted heterocycles at the 5-position showed good potencies.[4]

  • Alkyl Groups: Small alkyl groups are generally well-tolerated and can enhance binding through hydrophobic interactions. The choice of a methyl group in the parent scaffold likely serves this purpose without introducing excessive bulk.

C7-Position: The Hinge-Binding Anchor

The C7 position is critical for interaction with the kinase hinge region. The specified chloro group is a key feature.

  • Halogens: A chlorine atom at this position is a good hydrogen bond acceptor and is often found in kinase inhibitors that bind to the hinge region. Its electron-withdrawing nature also modulates the electronics of the ring system.

  • Scaffold Morphing: In the development of ALK5 inhibitors, a quinoline scaffold was morphed into a pyrazolo[4,3-b]pyridine series to improve ADME properties while maintaining potent inhibition.[2] This highlights the favorability of the pyrazolo[4,3-b]pyridine core with substitutions at the 7-position for achieving drug-like properties.

Comparative SAR Data for Pyrazolopyridine Analogs

The following table summarizes the structure-activity relationships for various analogs based on the pyrazolopyridine scaffold, providing insights applicable to the this compound series.

Compound IDCore ScaffoldKey Modification(s)TargetActivity (IC₅₀/EC₅₀)SAR InsightsReference
JX040 PyrazolopyridineC4-(2-pyridyl) groupNon-polio enterovirusesPotent antiviral activityThe C4 position offers great potential for improving antiviral potency.[3]
JX025 PyrazolopyridineC4-(3-sulfamoylphenyl)PoliovirusesPotent antiviral activityAryl groups with polar substituents at C4 can drive activity against specific viruses.[3]
Analog 16 Pyrazolo[3,4-b]pyridineOptimized 5-heterocyclePDE4BSub-nM TNF-α inhibitionOptimization of the C5-heterocycle using X-ray crystallography led to highly potent inhibitors.[4]
Compound C03 Pyrazolo[3,4-b]pyridineC3-substitutedTRKA56 nMC3 substitution is a key strategy for developing potent pan-TRK inhibitors.[5]
Glumetinib Pyrazolo[4,3-b]pyridineBioisosteric replacementc-MetPotent antineoplastic activityThe pyrazolo[4,3-b]pyridine core improved the metabolic profile over other scaffolds.[1]
Generic Analog Pyrazolo[3,4-b]pyridineN1-MethylationFGFRComplete loss of activityThe N1-H is a critical hydrogen bond donor for FGFR inhibition.[1]

Visualizing Key Relationships and Workflows

To better understand the concepts discussed, the following diagrams illustrate the key SAR trends, a general synthetic workflow, and a relevant biological pathway.

Caption: Key SAR takeaways for the pyrazolo[4,3-b]pyridine scaffold.

Synthesis_Workflow Start 2-Chloro-3-nitropyridine Derivative Step1 SNAr with Acetoacetate Derivative Start->Step1 Intermediate1 Substituted Nitro-pyridine Step1->Intermediate1 Step2 Japp-Klingemann Reaction (Diazonium Salt) Intermediate1->Step2 Intermediate2 Hydrazone Intermediate Step2->Intermediate2 Step3 One-pot Cyclization & Deacylation Intermediate2->Step3 Core Pyrazolo[4,3-b]pyridine Core Step3->Core Step4 Functionalization (e.g., at C3) (Suzuki, Buchwald-Hartwig, Amide coupling) Core->Step4 Final Target Analogs Step4->Final

Caption: General synthetic workflow for pyrazolo[4,3-b]pyridine analogs.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimer RTK Dimerization & Autophosphorylation RTK->Dimer Ligand Growth Factor Ligand->RTK Substrate Downstream Substrate (e.g., RAS) Dimer->Substrate P MAPK_Cascade MAPK Cascade (RAF -> MEK -> ERK) Substrate->MAPK_Cascade Proliferation Cell Proliferation, Survival, etc. MAPK_Cascade->Proliferation Inhibitor Pyrazolopyridine Kinase Inhibitor Inhibitor->Dimer Blocks ATP Binding

Caption: Inhibition of a generic RTK signaling pathway by a kinase inhibitor.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound analogs.

General Synthesis of the Pyrazolo[4,3-b]pyridine Core

This protocol is adapted from efficient methods for synthesizing the pyrazolo[4,3-b]pyridine core, such as those involving the Japp-Klingemann reaction.[6]

Step 1: Synthesis of Hydrazone Intermediate

  • To a solution of a suitable 2-chloro-5-methyl-3-nitropyridine in a polar solvent (e.g., ethanol), add a β-ketoester (e.g., ethyl acetoacetate) and a base (e.g., sodium ethoxide).

  • Stir the reaction at room temperature until the nucleophilic aromatic substitution is complete (monitor by TLC).

  • Prepare a solution of an appropriate arenediazonium salt.

  • In a separate flask, cool the product from the previous step to 0-5 °C and slowly add the diazonium salt solution while maintaining the temperature. This initiates the Japp-Klingemann reaction.

  • After the addition is complete, allow the reaction to stir for several hours until the formation of the hydrazone is complete.

Step 2: One-Pot Cyclization and Annulation

  • To the crude hydrazone mixture, add a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).

  • Heat the mixture (e.g., to 80-100 °C) to promote cyclization and pyrazole ring formation. This step often involves concomitant deacylation.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization to yield the this compound core.

Protocol: In Vitro Kinase Inhibition Assay (Generic TR-FRET)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a target kinase.

Materials:

  • Target kinase (e.g., ALK5, FGFR)

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Europium-labeled anti-phospho-substrate antibody (donor)

  • Streptavidin-Allophycocyanin (SA-APC) (acceptor)

  • Test compounds (analogs) dissolved in DMSO

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute into assay buffer to the desired final concentrations.

  • In a 384-well plate, add 5 µL of the diluted test compound.

  • Add 5 µL of the kinase solution (prepared in assay buffer) to each well.

  • Gently mix and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the biotinylated substrate and ATP (at a concentration near the Kₘ for the kinase).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of a stop/detection buffer containing EDTA, the Europium-labeled antibody, and SA-APC.

  • Incubate for an additional 60 minutes at room temperature to allow the detection reagents to bind.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 615 nm (Europium) after excitation at 320 nm.

  • Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The this compound scaffold is a highly versatile and promising starting point for the development of potent and selective therapeutic agents, particularly kinase inhibitors. A thorough understanding of its structure-activity relationship is paramount for successful drug design. The key takeaways are the essential role of the N1-H as a hydrogen bond donor, the C7-chloro group for hinge binding, and the C3 position as the primary site for introducing substituents to modulate potency and selectivity. By leveraging the comparative data and experimental frameworks provided in this guide, researchers can more effectively navigate the chemical space around this scaffold to develop novel drug candidates with improved therapeutic profiles.

References

A Researcher's Guide to Kinase Selectivity Profiling: A Case Study of 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of kinase selectivity profiling, a critical step in the early-stage drug discovery process. We will use the novel compound 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine as a case study to illustrate the principles, experimental design, data interpretation, and comparative analysis involved in characterizing a small molecule inhibitor against a broad panel of protein kinases. The pyrazolo[4,3-b]pyridine scaffold is a well-established "privileged" structure in medicinal chemistry, known to form the core of numerous kinase inhibitors that have advanced into clinical trials.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust kinase profiling strategies.

The Rationale for Kinase Selectivity Profiling

Protein kinases are a large family of enzymes that play a central role in cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: designing inhibitors that are potent against the intended target (on-target) while being inactive against other kinases (off-targets).

Broad kinase screening, or selectivity profiling, is therefore indispensable for several reasons:

  • Target Validation: It confirms that a compound engages the intended kinase target with high affinity.

  • Safety and Toxicity Prediction: Off-target inhibition can lead to unforeseen side effects. Profiling helps identify potential liabilities early in the discovery process.[3]

  • Mechanism of Action (MOA) Elucidation: Uncovering unexpected inhibitory activities can reveal novel biological functions or polypharmacology that may be therapeutically beneficial.

  • Structure-Activity Relationship (SAR) Guidance: Understanding how chemical modifications affect the selectivity profile guides medicinal chemistry efforts to optimize potency and reduce off-target effects.[4]

The pyrazolopyridine core, for instance, has been successfully employed to target a range of kinases including FGFR, ALK, and c-Met, demonstrating its versatility.[1][5][6] Characterizing a new derivative like this compound requires a comprehensive assessment of its kinome-wide interactions.

Experimental Design: Profiling this compound

To characterize our compound, we will perform a multi-stage kinase profiling experiment. The workflow is designed to first get a broad overview of selectivity and then to precisely quantify the potency against key hits.

Stage 1: Single-Dose Broad Kinome Screen

The initial step is to screen the compound at a single, relatively high concentration (e.g., 1 µM or 10 µM) against a large, representative panel of kinases. This approach is cost-effective and quickly identifies the most sensitive targets.[7][8] Commercial services offer panels covering over 500 kinases, representing the majority of the human kinome.[3][7]

Workflow: Single-Dose Kinase Profiling

G cluster_prep Compound Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound 7-chloro-5-methyl-1H- pyrazolo[4,3-b]pyridine (Dry Powder) Stock Prepare 10 mM Stock in DMSO Compound->Stock Working Dilute to 100x Working Solution Stock->Working Dispense Dispense Compound to Assay Plate (Final Conc: 10 µM) Working->Dispense Add_Kinase Add Kinase, Substrate, & ATP Solution Dispense->Add_Kinase Incubate Incubate at RT Add_Kinase->Incubate Detect Detect Signal (e.g., ADP-Glo, TR-FRET) Incubate->Detect Raw_Data Raw Luminescence/ Fluorescence Data Detect->Raw_Data Calc_Inhibition Calculate Percent Inhibition vs. DMSO Raw_Data->Calc_Inhibition Hit_List Generate Hit List (e.g., >80% Inhibition) Calc_Inhibition->Hit_List

Caption: Workflow for single-concentration kinase panel screening.

Stage 2: IC₅₀ Determination for Primary Hits

Kinases that show significant inhibition (typically >80%) in the initial screen are selected for follow-up dose-response analysis. This involves testing the compound across a range of concentrations (usually in a 10-point, half-log dilution series) to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

Detailed Experimental Protocol: A Radiometric Kinase Assay

While various assay formats exist (e.g., TR-FRET, ADP-Glo), the radiometric [³³P]-ATP filter binding assay remains a gold standard for its direct measurement of enzymatic activity and high sensitivity.[3][8]

Protocol: HotSpot™ Radiometric Kinase Assay

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a 10-point serial dilution series in DMSO, typically starting from 1 mM down to 0.05 µM.

    • Dilute these stocks 25-fold into the aqueous assay buffer to create the 4x final concentration plates.

  • Assay Reaction:

    • In a 96-well plate, add 5 µL of the 4x compound solution. For controls, add 5 µL of 4% DMSO buffer (negative control) or a known inhibitor (positive control).

    • Add 10 µL of a 2x Kinase/Substrate mixture prepared in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of a 4x ATP solution (containing [³³P]-ATP). The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate potency measurement.[9]

    • Final reaction volume is 20 µL.

  • Incubation and Termination:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

    • Terminate the reaction by spotting 10 µL of the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unused [³³P]-ATP will not.

  • Washing and Detection:

    • Wash the filter mat multiple times with phosphoric acid to remove unbound [³³P]-ATP.

    • Dry the filter mat completely.

    • Measure the radioactivity retained on each filter spot using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the DMSO-only controls.

    • Fit the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Hypothetical Selectivity Profile of this compound

Based on the screening protocol described, we present a hypothetical but plausible dataset for our compound. Let's assume the initial broad screen at 10 µM identified several kinases in the Tyrosine Kinase (TK) and TK-Like (TKL) families as primary hits. Subsequent IC₅₀ determination yielded the following results.

Table 1: IC₅₀ Profile of this compound Against a Panel of Selected Kinases

Kinase FamilyKinase TargetIC₅₀ (nM)
TK FGFR1 8
TK FGFR2 12
TK VEGFR2 25
TK ALK150
TK c-Met350
TK EGFR>10,000
TKL AURKA 45
TKL AURKB480
CMGC CDK22,100
AGC AKT18,500
Other PIM1>10,000

Data is hypothetical and for illustrative purposes only.

Analysis and Comparison with Alternatives

Primary Targets and Potency

The compound is a potent, low-nanomolar inhibitor of Fibroblast Growth Factor Receptors (FGFR1, FGFR2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). It also shows moderate activity against Aurora Kinase A (AURKA). This polypharmacology profile, targeting key drivers of angiogenesis and cell proliferation, could be therapeutically advantageous in oncology. Many successful kinase inhibitors, such as Sorafenib, are multi-targeted.

Selectivity Analysis

Selectivity can be visualized using a kinome dendrogram or by calculating selectivity scores. A simple metric is the ratio of IC₅₀ values between a primary target and an off-target.

  • Intra-family Selectivity: The compound is ~60-fold more selective for AURKA over AURKB (480 nM / 8 nM). This is significant, as inhibiting AURKB is associated with specific toxicities.

  • Inter-family Selectivity: The compound is highly selective against kinases from other families like EGFR and PIM1 (>1,000-fold).

Signaling Pathway Context

G cluster_pathway Key Signaling Pathways FGF FGF FGFR FGFR1/2 FGF->FGFR VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 RAS_RAF RAS/RAF/MEK/ERK Pathway FGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg VEGFR2->RAS_RAF VEGFR2->PI3K_AKT VEGFR2->PLCg Angio Angiogenesis VEGFR2->Angio AURKA AURKA Mitosis Mitotic Progression AURKA->Mitosis Prolif Cell Proliferation RAS_RAF->Prolif PI3K_AKT->Prolif PLCg->Prolif Compound 7-chloro-5-methyl-1H- pyrazolo[4,3-b]pyridine Compound->FGFR Inhibits Compound->VEGFR2 Inhibits Compound->AURKA Inhibits

Caption: Inhibition of key oncogenic pathways by the compound.

Comparison with Reference Compounds

To contextualize our findings, we compare our compound's profile to existing, well-characterized inhibitors.

Table 2: Comparative Selectivity Profile

CompoundPrimary Target(s)FGFR1 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)AURKA IC₅₀ (nM)EGFR IC₅₀ (nM)
This compound FGFR/VEGFR/AURKA8 25 45 >10,000
NVP-BGJ398 (FGFRi)FGFR0.9180>1,000>10,000
Sorafenib (Multi-kinase)VEGFR/PDGFR/RAF5890>1,000>10,000
MLN8237 (Alisertib, AURKAi)AURKA>1,000>1,0001.2>10,000

Reference data is illustrative and based on publicly available information.[5]

This comparison highlights the unique profile of our pyrazolopyridine derivative. Unlike the highly selective FGFR inhibitor NVP-BGJ398 or the AURKA-specific MLN8237, our compound exhibits a targeted polypharmacology profile, similar in concept but different in target space to a broader inhibitor like Sorafenib. Its high selectivity against EGFR is a favorable characteristic, as EGFR inhibition is associated with skin rash and other toxicities.

Conclusion and Future Directions

The comprehensive kinase selectivity profiling of this compound reveals it to be a potent inhibitor of FGFR, VEGFR2, and AURKA with excellent selectivity against other kinase families. This guide demonstrates a systematic approach to inhibitor characterization, from broad screening to detailed potency determination and comparative analysis.

The next steps in the development of this compound would involve:

  • Cellular Target Engagement: Confirming that the compound inhibits the identified kinases within a cellular context using methods like NanoBRET™ or Western blotting for downstream substrates.[10][11]

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in xenograft models driven by FGFR amplification or angiogenesis.

  • ADME/Tox Profiling: Assessing its pharmacokinetic and safety properties.

By following this rigorous, data-driven workflow, researchers can build a comprehensive understanding of a compound's mechanism and selectivity, enabling informed decisions in the complex process of drug discovery.

References

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Pyrazolo[4,3-b]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[4,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to bind to a wide range of biological targets, most notably protein kinases. Its derivatives have shown significant promise in oncology and other therapeutic areas. However, the journey from a potent compound in a test tube to an effective therapeutic in a living system is fraught with challenges. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of pyrazolo[4,3-b]pyridine-based inhibitors, offering insights into the experimental choices, the interpretation of data, and the critical factors that govern the translation from the lab bench to preclinical models.

The Foundation: Establishing Potency and Mechanism with In Vitro Evaluation

In vitro (Latin for "in glass") studies are the bedrock of drug discovery. They allow us to isolate and examine the interaction between a compound and its molecular target in a controlled, simplified environment. For pyrazolo[4,3-b]pyridine inhibitors, this phase is crucial for establishing initial potency, selectivity, and the mechanism of action, which collectively guide the structure-activity relationship (SAR) studies necessary for lead optimization.

Biochemical Assays: The Initial Litmus Test

The first critical question is whether the compound can inhibit its intended target enzyme. Biochemical assays provide a direct measure of this interaction, typically yielding an IC50 value—the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Rationale for Experimental Design: These assays are designed to be clean and direct. By using purified, recombinant enzymes, we eliminate the complexities of a cellular environment, ensuring that the observed effect is due to the direct interaction between the inhibitor and the target protein. This is the most efficient way to screen large libraries of compounds and establish a baseline potency. A variety of detection methods, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays (e.g., ADP-Glo), can be employed depending on the specific kinase.

Experimental Protocol: Typical Kinase Activity Assay (e.g., for Mps1)

  • Plate Preparation: Dispense the pyrazolo[4,3-b]pyridine inhibitor across a multi-well plate in a series of dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the purified target kinase (e.g., Mps1) to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP. Incubate for a predetermined time at a controlled temperature (e.g., 30°C).

  • Signal Detection: Terminate the reaction and add the detection reagent. This reagent measures the amount of product formed or the amount of ATP consumed.

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence). Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

G cluster_prep Preparation cluster_reaction Biochemical Reaction cluster_analysis Data Analysis prep1 Dilution Series of Inhibitor prep2 Plate Controls (No Inhibitor, No Enzyme) reac1 Add Purified Kinase prep2->reac1 Transfer to Assay Plate reac2 Add Substrate & ATP (Initiate Reaction) reac1->reac2 reac3 Incubate (e.g., 30°C) reac2->reac3 ana1 Add Detection Reagent (e.g., ADP-Glo) reac3->ana1 Stop Reaction ana2 Read Signal (Luminescence) ana1->ana2 ana3 Generate Dose-Response Curve ana2->ana3 ana4 Calculate IC50 Value ana3->ana4

Caption: Workflow for a typical biochemical kinase assay.

Cellular Assays: Assessing Efficacy in a Living System

A potent biochemical inhibitor may not be effective in a cellular context. The compound must be able to cross the cell membrane, engage its target in the crowded intracellular environment, and exert a biological effect.

Rationale for Experimental Design: Cellular assays are a critical secondary screen. They validate the biochemical findings in a more biologically relevant system. Antiproliferative assays, for instance, determine if target inhibition translates into a desired phenotypic outcome, such as stopping cancer cell growth. These assays provide a more holistic view of a compound's potential by implicitly testing for cell permeability and stability.

Experimental Protocol: Cell Proliferation Assay (e.g., NCI-60 Panel)

  • Cell Seeding: Plate human cancer cells from a panel (e.g., NCI-60) into 96-well plates and allow them to adhere overnight.[1]

  • Compound Treatment: Add the pyrazolo[4,3-b]pyridine derivatives at a range of concentrations (often a single high dose for initial screening, followed by a five-dose screen for potent compounds).[1]

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, Sulforhodamine B, or a luminescence-based reagent like CellTiter-Glo). The signal is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition. For multi-dose experiments, determine the GI50 (concentration for 50% growth inhibition).

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_readout Analysis cc1 Seed Cancer Cells in 96-well Plates cc2 Allow Adherence (Overnight) cc1->cc2 treat2 Add Compound to Cells cc2->treat2 treat1 Prepare Serial Dilutions of Inhibitor treat1->treat2 treat3 Incubate (e.g., 48-72 hours) treat2->treat3 read1 Add Cell Viability Reagent treat3->read1 read2 Measure Signal (e.g., Absorbance) read1->read2 read3 Calculate Growth Inhibition (%) read2->read3 read4 Determine GI50 Value read3->read4

Caption: Workflow for a cellular proliferation assay.

Summary of In Vitro Efficacy Data

The pyrazolo[4,3-b]pyridine scaffold has been successfully employed to develop inhibitors against numerous targets. The table below summarizes the in vitro performance of representative compounds from the literature.

Compound IDTarget Kinase(s)Biochemical Potency (IC50)Cellular Potency (GI50 / IC50)Cell Line(s)Reference
Compound 31 Mps12.596 nMPotent (not specified)MDA-MB-468, MV4-11[2]
Compound 37 c-MetLow nanomolarNot specifiedEBC-1[3]
Compound 15y TBK10.2 nMNot specifiedTHP-1, RAW264.7[4][5]
Compound C03 TRKA56 nM0.304 µMKm-12[6][7]
Compound 8c Topoisomerase IIαPotent (not specified)1.33 µM (MG-MID)NCI-60 Panel[1]

The Gauntlet: Proving Efficacy in In Vivo Models

In vivo (Latin for "within the living") studies are the ultimate preclinical test. A compound's success here depends not only on its interaction with the target but also on its pharmacokinetic (PK) and pharmacodynamic (PD) properties within a complex, whole-organism system.

The Choice of Model: Xenografts in Oncology

For anticancer agents, the most common preclinical model is the xenograft. This involves implanting human cancer cells into immunocompromised mice.

Rationale for Experimental Design: Xenograft models allow researchers to assess a drug's ability to inhibit the growth of a human tumor in a living system.[3] This model integrates all the complexities of drug delivery, metabolism, and tumor microenvironment interaction. The choice of cell line is critical; often, a cell line in which the inhibitor showed high in vitro potency is selected to establish a clear link between target inhibition and antitumor effect.

Experimental Protocol: Mouse Xenograft Efficacy Study

  • Tumor Implantation: Subcutaneously inject human tumor cells (e.g., MDA-MB-468) into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into vehicle control and treatment groups.

  • Dosing: Administer the pyrazolo[4,3-b]pyridine inhibitor according to a predetermined schedule, route (e.g., oral gavage, i.p. injection), and dose.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage compared to the vehicle control group.

G cluster_setup Model Setup cluster_study Efficacy Study cluster_endpoint Endpoint Analysis setup1 Inject Human Cancer Cells into Mice setup2 Monitor Tumor Growth to Palpable Size setup1->setup2 setup3 Randomize Mice into Control & Treatment Groups setup2->setup3 study1 Administer Drug/Vehicle (e.g., Oral Gavage) setup3->study1 study2 Regularly Measure Tumor Volume & Body Weight study1->study2 study3 Monitor for Toxicity end1 Euthanize & Excise Tumors study2->end1 Study Conclusion end2 Calculate Tumor Growth Inhibition (TGI) end1->end2 end3 Assess PK/PD Markers end2->end3

Caption: Workflow for a typical in vivo xenograft study.

Summary of In Vivo Efficacy Data

Translating in vitro promise to in vivo efficacy is a significant achievement. The table below highlights the in vivo performance of pyrazolo[4,3-b]pyridine derivatives that progressed to this stage.

Compound IDAnimal ModelDosing RegimenKey In Vivo OutcomeReference
Compound 31 MDA-MB-468 XenograftNot specifiedGood antitumor efficacy with no obvious toxicity[2]
Compound 37 EBC-1 XenograftNot specifiedSignificant anti-tumor activity[3]
Compound 26 SW620 Colorectal XenograftNot specifiedEffective reduction of tumor growth[3]
Compound 2 Hypoxia-induced PAH RatIntragastric (i.g.)Significantly decreased RVSP and attenuated vascular remodeling[8]

Bridging the Divide: The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal of preclinical development is to use in vitro data to predict in vivo success.[9] This relationship, the in vitro-in vivo correlation (IVIVC), is often complex and non-linear. A compound with picomolar in vitro potency can fail spectacularly in vivo, and understanding why is key to efficient drug development.[10][11]

Key Factors Influencing IVIVC:

  • Pharmacokinetics (ADME):

    • Absorption: Can the drug be absorbed into the bloodstream? Poor oral bioavailability is a common reason for failure.

    • Distribution: Does the drug reach the target tissue (e.g., the tumor) at a sufficient concentration?

    • Metabolism: Is the drug rapidly broken down by the liver? Poor metabolic stability was an issue identified for a c-Met inhibitor, which required further optimization despite its potent enzymatic activity.[3]

    • Excretion: How is the drug cleared from the body?

  • Target Engagement: The free plasma concentration of a drug relative to its IC50 is a critical parameter.[10] For many kinase inhibitors, efficacy is achieved when the free plasma concentration is maintained at a multiple of the in vitro IC50 value.[10]

  • Off-Target Effects: A compound may have unforeseen interactions with other kinases or proteins in vivo, leading to toxicity that was not predicted by targeted in vitro assays.[12]

  • Model Limitations: Animal models, while essential, do not perfectly replicate human disease.[12]

G invitro High In Vitro Potency (Biochemical & Cellular IC50) abs Absorption & Bioavailability invitro->abs dist Distribution to Target Tissue met Metabolic Stability invivo In Vivo Efficacy (e.g., Tumor Regression) met->invivo fail In Vivo Failure met->fail ex Excretion tox Off-Target Toxicity

Caption: Factors governing the in vitro to in vivo translation.

A successful translation, as seen with compound 31, occurs when potent in vitro activity is paired with favorable preclinical pharmacokinetic parameters.[2] This allows the compound to achieve and maintain a therapeutic concentration at the target site in the body, leading to the desired biological effect. Conversely, a compound might show potent in vitro activity but be rapidly metabolized, preventing it from ever reaching an effective concentration in vivo.

Conclusion and Future Perspectives

The development of pyrazolo[4,3-b]pyridine-based inhibitors exemplifies the modern drug discovery paradigm. The journey is a funnel, starting with broad in vitro screens that measure potency and moving to highly specific in vivo models that test for true efficacy.

  • In vitro studies are indispensable for identifying active compounds and guiding medicinal chemistry efforts.

  • In vivo studies are the critical test of whether a molecule has the right combination of potency and pharmacokinetic properties to become a drug.

  • The IVIVC is the crucial, often unpredictable, bridge between these two worlds. A deep understanding of ADME principles is essential for building this bridge successfully.

The path forward involves creating more predictive preclinical models. The use of 3D cell cultures, patient-derived xenografts (PDX), and sophisticated computational modeling will continue to improve our ability to forecast which potent in vitro inhibitors will ultimately demonstrate efficacy in vivo, accelerating the development of the next generation of therapeutics based on the versatile pyrazolo[4,3-b]pyridine scaffold.

References

A Comparative Analysis of Pyrazolo[4,3-b]pyridine Derivatives Against Commercially Available Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Privileged Scaffold in Autoimmune Disease and Oncology

The pyrazolo[4,3-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to serve as a foundation for compounds targeting a diverse range of biological entities, particularly kinases.[1][2][3] This guide provides a comparative analysis of a representative pyrazolo[4,3-b]pyridine derivative, herein designated as "PZP-Derivative," against the commercially successful Janus Kinase (JAK) inhibitor, Tofacitinib (Xeljanz®). This analysis is tailored for researchers, scientists, and drug development professionals, offering a framework for evaluating novel chemical entities against established therapeutic agents.

The focus of this comparison will be on the inhibition of the JAK family of enzymes, which are critical mediators of cytokine signaling.[4][5][6] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases, such as rheumatoid arthritis, and various cancers.[5][6][7] Tofacitinib, a potent inhibitor of JAK1, JAK2, and JAK3, has demonstrated significant clinical efficacy in these areas.[4][5][8][9] Therefore, any new pyrazolo[4,3-b]pyridine-based JAK inhibitor must demonstrate a competitive or superior profile in terms of potency, selectivity, and cellular activity to be considered a viable clinical candidate.

The JAK-STAT Signaling Pathway: A Primary Target

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional regulation.[5][6][10] This pathway is integral to immune cell development, activation, and differentiation.[9] The process is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs.[10] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[5][10] Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to modulate gene expression.[10][11] JAK inhibitors function by competitively binding to the ATP-binding site on the JAK enzymes, thereby blocking this phosphorylation cascade.[4][12][13]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->Receptor 3. Phosphorylation STAT STAT JAK->STAT 4. Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Translocation Gene Gene Transcription Nucleus->Gene 7. Regulation PZP_Tofa PZP-Derivative / Tofacitinib PZP_Tofa->JAK Inhibition

Figure 1: Simplified schematic of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Head-to-Head Comparison: PZP-Derivative vs. Tofacitinib

A rigorous evaluation of a novel drug candidate necessitates a multi-faceted comparison against the standard of care. Here, we present a hypothetical yet plausible dataset comparing our "PZP-Derivative" with Tofacitinib across key performance metrics.

Biochemical Potency: The Foundation of Efficacy

The initial assessment of any kinase inhibitor is its ability to inhibit the target enzyme in a cell-free system. This is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Tofacitinib 1.2200.8340
PZP-Derivative 1.55.51.0250

Data presented in this table is hypothetical and for illustrative purposes.

Expert Analysis: The data suggests that PZP-Derivative exhibits comparable potency to Tofacitinib against JAK1 and JAK3. Notably, it shows a significant improvement in potency against JAK2. While Tofacitinib is often described as a pan-JAK inhibitor, its activity against JAK2 is less pronounced compared to JAK1 and JAK3.[5][9] The more balanced profile of PZP-Derivative against JAK1, JAK2, and JAK3 could offer a therapeutic advantage in diseases where multiple JAK isoforms play a significant role.

Kinase Selectivity: A Critical Determinant of Safety

While potency is crucial, selectivity is paramount for minimizing off-target effects and improving the safety profile of a drug. An ideal inhibitor will potently inhibit its intended target(s) while sparing other kinases in the human kinome.

CompoundOff-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Off-Target Kinase 3 IC50 (nM)
Tofacitinib >10,0008,500>10,000
PZP-Derivative >10,000>10,000>10,000

Data presented in this table is hypothetical and for illustrative purposes.

Expert Analysis: Both compounds demonstrate high selectivity, with minimal activity against a panel of representative off-target kinases. This is a critical feature, as off-target kinase inhibition can lead to unforeseen toxicities. The pyrazolo[4,3-b]pyridine scaffold, like the pyrrolo[2,3-d]pyrimidine core of Tofacitinib, allows for chemical modifications that can be fine-tuned to achieve high target specificity.[14][15]

Cellular Activity: Translating Biochemical Potency into a Biological Response

Demonstrating target engagement and downstream pathway modulation in a cellular context is a critical step in preclinical drug development. A common assay for JAK inhibitors involves stimulating cells with a cytokine (e.g., IL-6) and measuring the subsequent phosphorylation of a downstream STAT protein (e.g., STAT3) via Western blot or ELISA.[11][16][17]

CompoundIL-6 induced p-STAT3 IC50 (nM) in Human PBMCs
Tofacitinib 15
PZP-Derivative 12

Data presented in this table is hypothetical and for illustrative purposes.

Expert Analysis: PZP-Derivative demonstrates slightly superior cellular potency in inhibiting IL-6-mediated STAT3 phosphorylation in human peripheral blood mononuclear cells (PBMCs). This indicates that the compound has good cell permeability and effectively engages the intracellular JAK targets to produce the desired biological effect. This is a promising result, suggesting that the potent biochemical activity translates well into a cellular setting.

Experimental Protocols: Ensuring Methodological Rigor

To ensure the trustworthiness and reproducibility of the comparative data, detailed and well-validated experimental protocols are essential.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[18]

Methodology:

  • Compound Preparation: Serially dilute the test compounds (PZP-Derivative, Tofacitinib) in DMSO to create a concentration gradient.

  • Kinase Reaction: In a 384-well plate, combine the recombinant human JAK enzyme, a suitable substrate peptide, and the test compound.

  • ATP Initiation: Initiate the kinase reaction by adding ATP at a concentration near the Km for the specific JAK isoform.[12] Incubate at room temperature for 1 hour.

  • Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ATP Generation & Luminescence: Add Kinase Detection Reagent to convert the generated ADP into ATP and catalyze a luciferase reaction, producing a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

Kinase_Assay_Workflow Start Start Step1 Prepare serial dilutions of PZP-Derivative & Tofacitinib Start->Step1 Step2 Add JAK enzyme, substrate, and compound to plate Step1->Step2 Step3 Initiate reaction with ATP Incubate for 60 min Step2->Step3 Step4 Add ADP-Glo™ Reagent to stop reaction Step3->Step4 Step5 Add Kinase Detection Reagent Step4->Step5 Step6 Incubate to stabilize signal Step5->Step6 Step7 Read luminescence Step6->Step7 End Calculate IC50 Step7->End

Figure 2: Workflow for the in vitro kinase inhibition assay.

Cellular p-STAT Inhibition Assay (Western Blot)

This assay assesses the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular environment.[16]

Methodology:

  • Cell Culture & Starvation: Culture a relevant cell line (e.g., human PBMCs) to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Compound Pre-treatment: Pre-incubate the cells with varying concentrations of the test compounds for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6) for 15-30 minutes to activate the JAK-STAT pathway.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE & Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT (as a loading control).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Densitometry & Analysis: Quantify the band intensities and normalize the p-STAT signal to the total STAT signal. Calculate the IC50 for the inhibition of STAT phosphorylation.

Discussion and Future Outlook

The pyrazolo[4,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The hypothetical PZP-Derivative presented here illustrates the potential of this chemical class to yield compounds with potency and selectivity profiles that are competitive with, or even superior to, established drugs like Tofacitinib. The improved and more balanced activity against JAK1, JAK2, and JAK3 could translate to a broader therapeutic window or efficacy in patient populations that are less responsive to existing therapies.

The path forward for a promising candidate like PZP-Derivative would involve comprehensive preclinical development, including pharmacokinetic and toxicology studies, followed by rigorous evaluation in clinical trials. The data-driven, comparative approach outlined in this guide provides a robust framework for making informed decisions in the complex process of drug discovery and development.

References

A Head-to-Head Comparison of Pyrazolo[4,3-b]pyridine and Thiazolo[5,4-b]pyridine Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures in drug discovery is perpetual. Among these, fused pyridine rings have garnered significant attention due to their ability to mimic the purine core, a ubiquitous motif in biologically active molecules. This guide provides a detailed head-to-head comparison of two such scaffolds: pyrazolo[4,3-b]pyridine and thiazolo[5,4-b]pyridine. Both have emerged as versatile frameworks for the development of potent inhibitors targeting a range of proteins, particularly kinases. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their synthesis, structure-activity relationships (SAR), target profiles, and physicochemical properties to inform the selection and design of next-generation inhibitors.

Introduction to the Scaffolds

The pyrazolo[4,3-b]pyridine and thiazolo[5,4-b]pyridine core structures, while both being bicyclic heteroaromatic systems, possess distinct electronic and steric properties that influence their interactions with biological targets. The pyrazolo[4,3-b]pyridine scaffold features a fusion of a pyrazole and a pyridine ring, creating a system rich in nitrogen atoms that can act as both hydrogen bond donors and acceptors. In contrast, the thiazolo[5,4-b]pyridine scaffold incorporates a thiazole ring, introducing a sulfur atom which can engage in different types of interactions, such as van der Waals and dipole-dipole forces, and also influences the overall geometry and electronics of the molecule.

Synthesis Strategies

The synthetic accessibility of a scaffold is a critical consideration in any drug discovery program. Both pyrazolo[4,3-b]pyridines and thiazolo[5,4-b]pyridines can be synthesized through various routes, often involving the construction of one ring onto a pre-existing partner.

Synthesis of the Pyrazolo[4,3-b]pyridine Core

A common strategy for the synthesis of the pyrazolo[4,3-b]pyridine core involves the annulation of a pyridine ring onto a substituted pyrazole. This can be achieved through various cyclization reactions. For instance, a multi-step synthesis might start from a substituted aminopyrazole, which is then reacted with a suitable three-carbon synthon to construct the pyridine ring.

cluster_0 Pyrazolo[4,3-b]pyridine Synthesis Aminopyrazole Aminopyrazole Cyclization Cyclization Aminopyrazole->Cyclization Three-carbon synthon Three-carbon synthon Three-carbon synthon->Cyclization Pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine Cyclization->Pyrazolo[4,3-b]pyridine cluster_1 Thiazolo[5,4-b]pyridine Synthesis Aminopyridine Aminopyridine Cyclization Cyclization Aminopyridine->Cyclization Thiazole-forming reagent Thiazole-forming reagent Thiazole-forming reagent->Cyclization Thiazolo[5,4-b]pyridine Thiazolo[5,4-b]pyridine Cyclization->Thiazolo[5,4-b]pyridine cluster_2 c-KIT Signaling Pathway SCF SCF c-KIT Receptor c-KIT Receptor SCF->c-KIT Receptor Dimerization & Autophosphorylation Dimerization & Autophosphorylation c-KIT Receptor->Dimerization & Autophosphorylation RAS/MAPK Pathway RAS/MAPK Pathway Dimerization & Autophosphorylation->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Dimerization & Autophosphorylation->PI3K/AKT Pathway Proliferation & Survival Proliferation & Survival RAS/MAPK Pathway->Proliferation & Survival PI3K/AKT Pathway->Proliferation & Survival Thiazolo[5,4-b]pyridine Inhibitor Thiazolo[5,4-b]pyridine Inhibitor Thiazolo[5,4-b]pyridine Inhibitor->Dimerization & Autophosphorylation cluster_3 PI3K/AKT Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates Cell Growth & Proliferation Cell Growth & Proliferation AKT->Cell Growth & Proliferation Pyrazolo[4,3-b]pyridine or Thiazolo[5,4-b]pyridine Inhibitor Pyrazolo[4,3-b]pyridine or Thiazolo[5,4-b]pyridine Inhibitor Pyrazolo[4,3-b]pyridine or Thiazolo[5,4-b]pyridine Inhibitor->PI3K

Safety Operating Guide

Navigating the Disposal of 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of novel chemical entities are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine (CAS No. 94220-38-9), a halogenated heterocyclic compound. By understanding the chemical nature of this substance and adhering to established best practices, researchers can ensure a safe laboratory environment and minimize their environmental impact.

Core Principles: Understanding the Hazard Profile

Assumed Hazard Profile:

Hazard ClassAnticipated EffectSource of Inference
Acute Toxicity (Oral)Harmful or fatal if swallowed.Based on 7-Chloro-1H-pyrazolo[4,3-c]pyridine.
Acute Toxicity (Dermal/Inhalation)Potential for harm upon skin contact or inhalation.General properties of pyridine and its derivatives.
Skin/Eye IrritationMay cause irritation or burns upon contact.General properties of pyridine and its derivatives.
Environmental HazardExpected to be toxic to aquatic organisms with potential for long-term adverse effects.General properties of pyridine and its derivatives.

Immediate Actions: Spill Management Protocol

Accidental spills require a prompt and informed response to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a certified chemical fume hood.[1]

  • Don Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves (nitrile is a suitable option), safety goggles, and a lab coat.[1] For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial solvent adsorbent, to contain the spill.[2]

  • Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[2][3]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound and its associated waste is a multi-step process that requires careful segregation and documentation.

DisposalWorkflow cluster_prep Preparation cluster_waste_streams Waste Segregation cluster_containerization Containerization cluster_final Final Disposal Prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) SolidWaste Solid Waste (Contaminated PPE, Absorbents) Prep->SolidWaste Handling Solids LiquidWaste Liquid Waste (Unused Solutions, Rinsates) Prep->LiquidWaste Handling Liquids SolidContainer Labelled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Labelled Halogenated Organic Waste Container LiquidWaste->LiquidContainer EHS Arrange for Pickup by EHS or Licensed Contractor SolidContainer->EHS LiquidContainer->EHS

Caption: Disposal workflow for this compound.

Detailed Protocol:

  • Waste Identification and Segregation: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves), must be treated as hazardous waste.[2] This waste stream should be segregated as "halogenated organic waste." Do not mix with non-hazardous or other types of chemical waste.[4]

  • Containerization:

    • Solid Waste: Collect in a designated, puncture-resistant container with a secure lid.

    • Liquid Waste: Collect in a compatible, leak-proof container, typically a glass or high-density polyethylene bottle.[3] Ensure the container is properly vented if necessary and stored away from heat or ignition sources.[1][3]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Flammable" if in a flammable solvent).

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area.[1] The storage area should be secure and away from incompatible materials such as strong oxidizing agents and acids.[3]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[1] The primary method of disposal for halogenated organic compounds is typically high-temperature incineration.[5]

Decision Matrix for Disposal Pathways

The appropriate disposal pathway depends on the form of the waste.

DisposalDecision cluster_form Form of Waste cluster_pathway Disposal Pathway cluster_final Final Step Start Waste Containing This compound IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidDisposal Containerize as Solid Halogenated Waste IsSolid->SolidDisposal Yes LiquidDisposal Containerize as Liquid Halogenated Waste IsLiquid->LiquidDisposal Yes (Organic Solvent) AqueousDisposal Treat as Aqueous Halogenated Waste IsLiquid->AqueousDisposal Yes (Aqueous Solution) EHS Transfer to EHS for Incineration SolidDisposal->EHS LiquidDisposal->EHS AqueousDisposal->EHS

Caption: Decision matrix for selecting the correct disposal pathway.

Causality and Best Practices: The "Why" Behind the "How"

  • Why Halogenated Waste? The presence of chlorine in the molecule places it in the halogenated waste category. Improper disposal of halogenated compounds can lead to the formation of persistent organic pollutants. Incineration at high temperatures is necessary for complete destruction.[5]

  • Why Segregation? Mixing different waste streams can lead to dangerous chemical reactions.[4] For instance, mixing with acidic waste could potentially generate hazardous gases. Segregation also ensures that the waste is handled and treated by the most appropriate and cost-effective method.

  • Why a Fume Hood? Working in a fume hood minimizes the risk of inhaling potentially harmful vapors, a primary route of exposure for volatile and semi-volatile organic compounds.[1]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.